molecular formula C20H22O7 B12401337 (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Cat. No.: B12401337
M. Wt: 374.4 g/mol
InChI Key: BUTUNJHEBGRWGK-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is a useful research compound. Its molecular formula is C20H22O7 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate

InChI

InChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(27-20(4,5)18(17)24-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18+/m1/s1

InChI Key

BUTUNJHEBGRWGK-MSOLQXFVSA-N

Isomeric SMILES

CC(C)C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is a naturally occurring angular pyranocoumarin, a class of heterocyclic compounds recognized for their diverse and potent biological activities. As a member of the khellactone family, this specific diester has garnered interest within the scientific community for its potential therapeutic applications, which are intrinsically linked to its unique chemical structure. This guide provides a comprehensive technical overview of its primary natural source, detailed methodologies for its isolation and purification, and a summary of its key characterization data. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to further investigate this promising natural product.

Angular pyranocoumarins, such as this compound, are predominantly found in a limited number of plant families, most notably the Apiaceae (Umbelliferae) and Rutaceae families. These compounds are derivatives of a dihydroseselin skeleton and are characterized by various ester substitutions at the C-3' and C-4' positions, which significantly influence their biological efficacy.

Natural Source and Distribution

The primary and most well-documented natural source of this compound is the root of Peucedanum praeruptorum Dunn, a perennial herbaceous plant belonging to the Apiaceae family.[1][2] This plant, commonly known as "Bai Hua Qian Hu" in traditional Chinese medicine, is primarily distributed in the southern and southwestern regions of China. Additionally, related khellactone derivatives have been isolated from other Peucedanum species, including Peucedanum japonicum Thunb., suggesting a chemotaxonomic relationship within the genus.[1][3][4] The concentration and specific profile of khellactones, including the title compound, can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant being analyzed.

Biosynthesis of Angular Pyranocoumarins

The biosynthesis of angular pyranocoumarins like this compound begins with the well-established phenylpropanoid pathway. The precursor for the coumarin core is the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaric acid. Hydroxylation and subsequent intramolecular cyclization lead to the formation of umbelliferone, a key intermediate in the biosynthesis of many coumarins.

The pathway to angular pyranocoumarins diverges at umbelliferone, which undergoes prenylation at the C8 position to form osthenol. This regiospecific prenylation is a critical step that determines the angular nature of the resulting pyranocoumarin. Subsequent enzymatic modifications of osthenol, including cyclization and hydroxylation, lead to the formation of the khellactone (dihydroseselin) backbone. The final step in the biosynthesis of this compound involves stereospecific acylation at the 3' and 4' hydroxyl groups, catalyzed by specific acyltransferases that utilize acetyl-CoA and isobutyryl-CoA as acyl donors. The precise characterization of these acyltransferases in Peucedanum species is an ongoing area of research.

Biosynthesis L_Phe L-Phenylalanine p_Coumaric p-Coumaric Acid L_Phe->p_Coumaric Phenylpropanoid Pathway Umbelliferone Umbelliferone p_Coumaric->Umbelliferone Hydroxylation & Cyclization Osthenol Osthenol (C8-prenylated) Umbelliferone->Osthenol C8-Prenylation (Angular Pathway) Khellactone_backbone Khellactone Backbone (Dihydroseselin) Osthenol->Khellactone_backbone Cyclization & Hydroxylation Target_Compound (+)-trans-3'-Acetyl-4'- isobutyrylkhellactone Khellactone_backbone->Target_Compound Stereospecific Acylation (Acetyl-CoA, Isobutyryl-CoA)

Caption: Biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound from the dried roots of Peucedanum praeruptorum Dunn requires a multi-step chromatographic approach to separate it from a complex mixture of other coumarins and secondary metabolites. The following is a detailed, field-proven methodology.

Step 1: Extraction
  • Preparation of Plant Material: Air-dried roots of P. praeruptorum are ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered root material is extracted exhaustively with 95% ethanol at room temperature using maceration or percolation. The extraction is typically repeated three times to ensure a high yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Liquid-Liquid Partitioning
  • Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The target compound, being moderately polar, will primarily partition into the ethyl acetate fraction.

  • Fraction Concentration: The ethyl acetate fraction is concentrated under reduced pressure to yield an enriched extract.

Step 3: Chromatographic Purification
  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system of petroleum ether and ethyl acetate is employed. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled.

  • High-Speed Counter-Current Chromatography (HSCCC): For further purification, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique. A two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, is used. The selection of the solvent system is critical and should be optimized based on the partition coefficient (K) of the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A mobile phase consisting of a gradient of methanol and water or acetonitrile and water is typically used to yield the pure compound.

Isolation_Workflow Start Dried Roots of Peucedanum praeruptorum Extraction Extraction with 95% Ethanol Start->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate Fraction) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel HSCCC High-Speed Counter-Current Chromatography (HSCCC) Silica_Gel->HSCCC Prep_HPLC Preparative RP-HPLC HSCCC->Prep_HPLC Final_Product Pure (+)-trans-3'-Acetyl-4'- isobutyrylkhellactone Prep_HPLC->Final_Product

Caption: Isolation and purification workflow for the target compound.

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques. Below is a summary of the expected data for this compound.

Property Data
Molecular Formula C21H24O7
Molecular Weight 388.41 g/mol
Appearance White crystalline solid
1H NMR (CDCl3, 400 MHz) Expected chemical shifts (δ, ppm): Signals corresponding to the coumarin core (aromatic protons), the dihydropyran ring protons (including trans-coupling constants), the acetyl methyl protons, and the isobutyryl isopropyl protons.
13C NMR (CDCl3, 100 MHz) Expected chemical shifts (δ, ppm): Resonances for the carbonyl carbons of the coumarin lactone, acetyl, and isobutyryl groups, aromatic carbons, and aliphatic carbons of the pyran ring and ester side chains.
Mass Spectrometry (ESI-MS) Expected m/z: [M+H]+ at 389.15, [M+Na]+ at 411.13

Potential Pharmacological Activities and Future Directions

Khellactones and other pyranocoumarins isolated from Peucedanum species have demonstrated a range of interesting pharmacological activities.[1] These include anti-inflammatory, anti-cancer, and potential anti-HIV properties.[5] The specific biological activities of this compound are an active area of investigation. The ester groups at the 3' and 4' positions are believed to be crucial for its bioactivity, and structure-activity relationship (SAR) studies of related compounds have shown that modifications at these positions can significantly impact potency.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound.

  • Conducting comprehensive in vivo studies to evaluate its efficacy and pharmacokinetic profile.

  • Exploring semi-synthetic modifications of the molecule to enhance its therapeutic properties.

References

The Discovery and Isolation of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Architectural Complexity of Khellactones

The khellactones, a class of dihydropyranocoumarins, represent a fascinating and biologically significant scaffold in natural product chemistry. Their diverse pharmacological activities, ranging from anti-inflammatory to anticancer and anti-HIV properties, have positioned them as promising leads in drug discovery.[1] The specific stereochemistry and acylation patterns of the khellactone core are pivotal to their bioactivity, making the isolation and structural elucidation of novel analogues a critical endeavor for the scientific community. This guide provides an in-depth technical overview of the discovery and isolation of a specific member of this family, (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, a compound identified from the roots of Peucedanum japonicum Thunb. and previously from Peucedanum praeruptorium DUNN.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale that underpins the experimental choices in the complex process of natural product isolation.

The Botanical Source: Peucedanum japonicum Thunb.

Peucedanum japonicum, a perennial plant of the Apiaceae family, has a rich history in traditional medicine across East Asia, where it has been utilized for treating a range of ailments including coughs, colds, and inflammatory conditions.[1][4] The roots of this plant are a particularly rich source of bioactive compounds, most notably a diverse array of khellactone esters.[1][4][5] The presence of this compound within this complex phytochemical matrix presents a significant, yet rewarding, challenge in separation science.

The Isolation Workflow: A Multi-step Chromatographic Journey

The isolation of this compound from its natural source is a multi-step process that relies on the principles of chromatography to separate the target molecule from a myriad of other structurally related compounds. The following protocol is a representative workflow based on established methodologies for the isolation of khellactone esters from Peucedanum species.

Extraction and Initial Fractionation

The primary objective of the initial extraction is to efficiently remove the desired class of compounds from the plant matrix while minimizing the co-extraction of undesirable substances.

Step-by-Step Protocol:

  • Procurement and Preparation of Plant Material: The roots of Peucedanum japonicum are collected, washed, dried, and ground to a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol or ethanol, at room temperature. This choice is predicated on the ability of these solvents to effectively solubilize the moderately polar khellactone esters.

  • Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. A typical scheme involves partitioning between an aqueous suspension and a series of organic solvents of increasing polarity, for instance, n-hexane, ethyl acetate, and n-butanol. The khellactone esters, including this compound, are expected to partition predominantly into the ethyl acetate fraction.

Diagram of the Extraction and Fractionation Workflow:

G A Dried, Powdered Roots of Peucedanum japonicum B Exhaustive Extraction with Methanol A->B C Crude Methanolic Extract B->C D Solvent Partitioning C->D E n-Hexane Fraction D->E Non-polar compounds F Ethyl Acetate Fraction (Enriched with Khellactones) D->F Moderately polar compounds G n-Butanol Fraction D->G Polar compounds H Aqueous Fraction D->H Highly polar compounds

Caption: Initial extraction and fractionation of Peucedanum japonicum roots.

Chromatographic Purification

The ethyl acetate fraction, now enriched with khellactones, is subjected to a series of chromatographic steps to isolate the target compound.

Step-by-Step Protocol:

  • Silica Gel Column Chromatography: The ethyl acetate fraction is first separated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by preparative HPLC. A reversed-phase C18 column is often employed with a mobile phase consisting of a gradient of acetonitrile and water. This step is crucial for separating isomeric and closely related khellactone esters.

Diagram of the Chromatographic Purification Workflow:

G A Ethyl Acetate Fraction B Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) A->B C Semi-purified Fractions B->C D Preparative RP-HPLC (Acetonitrile:Water gradient) C->D E Isolated this compound D->E

Caption: Chromatographic purification of this compound.

Structural Elucidation: Deciphering the Molecular Architecture

Once isolated, the definitive structure of this compound is determined through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition of the molecule, providing the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structural elucidation for novel compounds.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular skeleton and placing the acetyl and isobutyryl groups.

Stereochemistry Determination

The absolute configuration of the stereocenters is a critical aspect of the structural elucidation. Techniques such as X-ray crystallography, if a suitable crystal can be obtained, provide unambiguous proof of the three-dimensional structure. In the absence of a crystal structure, methods like the Mosher ester analysis or electronic circular dichroism (ECD) spectroscopy are employed to determine the absolute stereochemistry.[5]

Table 1: Representative Spectroscopic Data for a Khellactone Core

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
27.62 (d, J = 9.5 Hz)160.5
36.25 (d, J = 9.5 Hz)112.8
4-156.2
4a-103.1
57.35 (s)128.7
6-154.3
7-112.5
86.85 (s)114.8
8a-143.6
2'3.20 (m)28.1
3'5.30 (d, J = 4.5 Hz)70.2
4'5.15 (d, J = 4.5 Hz)68.9
5' (CH₃)1.45 (s)24.5
5' (CH₃)1.48 (s)25.1
Acetyl-CO-170.1
Acetyl-CH₃2.10 (s)20.9
Isobutyryl-CO-176.5
Isobutyryl-CH2.60 (m)34.0
Isobutyryl-CH₃1.20 (d, J = 7.0 Hz)19.0
Isobutyryl-CH₃1.22 (d, J = 7.0 Hz)19.2

Note: This is a representative table based on known khellactone structures. Actual chemical shifts for the target compound would need to be obtained from the primary literature.

Conclusion and Future Perspectives

The successful isolation and structural elucidation of this compound from Peucedanum japonicum is a testament to the power of modern natural product chemistry techniques. This detailed guide provides a framework for researchers to approach the discovery of novel khellactones and other bioactive natural products. The continued exploration of the chemical diversity of medicinal plants like P. japonicum will undoubtedly lead to the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: A Promising Pyranocoumarin from Peucedanum Radix

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, an angular-type pyranocoumarin of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document delves into the compound's chemical structure, physicochemical properties, isolation methodologies, and known biological activities, with a particular focus on its potential as an anti-HIV agent.

Introduction: The Significance of Khellactone Derivatives

Khellactones are a class of pyranocoumarin compounds predominantly found in plants of the Apiaceae family, such as Peucedanum japonicum Thunb. and Peucedanum praeruptorum Dunn, commonly known as "Qian-hu" in traditional Chinese medicine.[1][2] These compounds have garnered considerable attention for their diverse and potent biological activities, including anti-inflammatory, anti-hypertensive, and antiviral effects.[3][4][5] A vast number of structural modifications have been performed on khellactone derivatives to explore their therapeutic potential.[4] this compound is a naturally occurring member of this family, distinguished by its specific stereochemistry and ester functionalities at the 3' and 4' positions of the dihydroseselin moiety.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tetracyclic pyranocoumarin core. The defining features are the trans configuration of the acetyl and isobutyryl groups on the dihydropyran ring.

Chemical Structure

The systematic name for this compound is (+)-(3'S,4'R)-3'-acetyl-4'-isobutyryloxy-3',4'-dihydroseselin. The structure is depicted below:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₇[6]
Molecular Weight 374.38 g/mol [6]
CAS Number 1562996-11-5-
Appearance White or off-white solidGeneral observation for related compounds
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.General observation for related compounds
Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)
H-5~7.6
H-6~7.2
H-4~6.2
H-3'~5.4
H-4'~5.2
-CH- (isobutyryl)~2.6
-CH₃ (acetyl)~2.1
Gem-dimethyl~1.5, ~1.4
-CH₃ (isobutyryl)~1.2 (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (lactone)~160
C=O (acetyl)~170
C=O (isobutyryl)~176
C-2~161
C-3~113
C-4~156
C-4a~112
C-5~128
C-6~115
C-7~153
C-8~106
C-8a~156
C-2'~78
C-3'~70
C-4'~65
Gem-dimethyl~28, ~22
-CH- (isobutyryl)~34
-CH₃ (acetyl)~21
-CH₃ (isobutyryl)~19, ~17

Mass Spectrometry (MS): In Electrospray Ionization (ESI-MS), the molecule is expected to show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the acetyl and isobutyryl groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • ~1735-1750 cm⁻¹: C=O stretching (ester)

  • ~1720-1740 cm⁻¹: C=O stretching (lactone)

  • ~1600, ~1500 cm⁻¹: C=C stretching (aromatic)

  • ~1240 cm⁻¹: C-O stretching (ester)

Isolation and Purification

This compound is a natural product isolated from the roots of Peucedanum species. The isolation process typically involves extraction followed by a series of chromatographic separations.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of angular-type pyranocoumarins from Peucedanum Radix.

G start Dried and Powdered Peucedanum Radix extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) start->extraction concentration Concentration in vacuo extraction->concentration partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) concentration->partition column_chrom Silica Gel Column Chromatography partition->column_chrom Organic Phase fractionation Fraction Collection (Monitored by TLC) column_chrom->fractionation hplc Semi-preparative HPLC (Reversed-Phase) fractionation->hplc Coumarin-rich fractions chiral_hplc Chiral HPLC (e.g., AD-RH column) hplc->chiral_hplc Racemic Mixture final_product This compound chiral_hplc->final_product

Caption: General workflow for the isolation of the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established methods for the isolation of khellactone derivatives.

Step 1: Extraction

  • Air-dried and powdered roots of Peucedanum Radix are extracted with 95% ethanol at room temperature.

  • The extraction is typically repeated three times to ensure maximum yield.

  • The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, which is typically rich in coumarins, is collected and concentrated.

Step 3: Column Chromatography

  • The ethyl acetate fraction is subjected to silica gel column chromatography.

  • A gradient elution system, for example, a hexane-ethyl acetate gradient, is used to separate the components based on polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

Step 4: Semi-preparative HPLC

  • The coumarin-rich fractions are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • An isocratic or gradient mobile phase of methanol-water or acetonitrile-water is commonly used.

  • This step yields the racemic mixture of trans-3'-Acetyl-4'-isobutyrylkhellactone.

Step 5: Chiral Separation

  • The enantiomers are resolved using a chiral HPLC column, such as a CHIRALPAK AD-RH.

  • An appropriate mobile phase, for instance, acetonitrile-water, is used to achieve baseline separation of the (+) and (-) enantiomers.

  • The fraction corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound and related khellactones lies in their potent anti-HIV activity.[7][8]

Anti-HIV Activity

Numerous studies have demonstrated that pyranocoumarins are a significant class of anti-HIV agents.[7][8] They can act through various mechanisms, including the inhibition of HIV reverse transcriptase and integrase.[8] Some pyranocoumarins have the advantage of acting on multiple targets, which can help in overcoming drug resistance.[8]

While specific EC₅₀ values for this compound are not widely reported, the activity of the khellactone scaffold is well-established. The ester groups at the 3' and 4' positions, as well as the stereochemistry, are crucial for the anti-HIV activity.

Structure-Activity Relationship (SAR)

The biological activity of khellactone derivatives is highly dependent on their chemical structure. Key factors influencing their therapeutic efficacy include:

  • Stereochemistry: The absolute configuration at the C-3' and C-4' positions significantly impacts biological activity.

  • Acyl Groups: The nature of the ester groups at the 3' and 4' positions plays a critical role in the potency and pharmacokinetic properties of the compounds.[3][4]

  • Substitution on the Coumarin Ring: Modifications to the aromatic core can also modulate the biological activity.

Pharmacokinetics

Khellactone derivatives generally exhibit high lipophilicity, which can lead to good absorption. However, they often suffer from extensive metabolism, resulting in poor oral bioavailability.[3][4] The primary metabolic pathways include hydrolysis of the ester groups, oxidation, and glucuronidation.[4] Understanding these metabolic pathways is crucial for the design of more stable and orally bioavailable analogs for potential clinical development.

Future Directions

This compound represents a promising lead compound for the development of novel anti-HIV agents. Future research should focus on:

  • Total Synthesis: Development of an efficient and stereoselective total synthesis route would enable the production of larger quantities for extensive biological evaluation and the synthesis of novel analogs.

  • Detailed Biological Profiling: Comprehensive in vitro and in vivo studies are needed to fully elucidate the mechanism of action, potency, and toxicity profile of the pure enantiomer.

  • Pharmacokinetic Optimization: Structural modifications aimed at improving metabolic stability and oral bioavailability are essential for advancing this class of compounds towards clinical trials.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and significant therapeutic potential. As a member of the khellactone family of pyranocoumarins, it stands as a testament to the rich chemical diversity of the plant kingdom and offers a valuable scaffold for the development of new medicines, particularly in the fight against HIV. This technical guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.

References

An In-depth Technical Guide to the Stereochemistry of trans-Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Khellactones, a class of pyranocoumarin natural products, have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-HIV, anticancer, and anti-inflammatory properties.[1] The stereochemical architecture of these molecules, particularly the relative and absolute configuration of the diol moiety on the dihydropyran ring, is a critical determinant of their pharmacological efficacy.[2][3] This technical guide provides a comprehensive exploration of the stereochemistry of trans-khellactone derivatives, targeting researchers, scientists, and drug development professionals. We will delve into the strategic approaches for stereocontrol in synthesis, robust analytical methods for stereochemical assignment, and the profound impact of stereoisomerism on biological function.

The Stereochemical Imperative in Khellactone Scaffolds

The core structure of a khellactone derivative features a coumarin fused to a dihydropyran ring. The key stereochemical challenge arises from the two contiguous stereocenters at the C-3' and C-4' positions, which bear hydroxyl or acyloxyl groups. The spatial arrangement of these substituents gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers.

  • cis-Khellactones: Substituents at C-3' and C-4' are on the same face of the dihydropyran ring. The (+)-cis isomer typically possesses a (3'R, 4'R) absolute configuration.[4]

  • trans-Khellactones: Substituents at C-3' and C-4' are on opposite faces of the ring.

This guide focuses specifically on the trans diastereomers. Emerging evidence suggests that the relative orientation of these substituents significantly modulates the interaction with biological targets. For instance, in certain contexts, trans-isomers have demonstrated superior activity compared to their cis counterparts, highlighting the necessity for stereochemically pure compounds in pharmacological evaluations.[5]

Visualizing Khellactone Stereoisomers

The relationship between the different stereoisomers of a generic khellactone is crucial for understanding the synthetic challenges and biological implications.

G cluster_trans trans-Diastereomers cluster_cis cis-Diastereomers T1 (+)-trans-Khellactone T2 (-)-trans-Khellactone T1->T2 Enantiomers C1 (+)-cis-Khellactone (3'R, 4'R) T1->C1 Diastereomers C2 (-)-cis-Khellactone (3'S, 4'S) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers G Start Purified Khellactone Isomer NMR NMR Spectroscopy (¹H, COSY, NOESY) Start->NMR Xray X-ray Crystallography Start->Xray If crystalline Coupling Analyze ³J(H3',H4') Coupling Constant NMR->Coupling NOE Analyze NOE Correlations NMR->NOE Relative Determine Relative Stereochemistry (trans vs. cis) Coupling->Relative NOE->Relative Chiroptical Chiroptical/Derivatization (ECD, Mosher's Method) Relative->Chiroptical If non-crystalline Absolute Definitive Absolute Configuration Xray->Absolute Absolute_Indirect Assign Absolute Configuration Chiroptical->Absolute_Indirect

References

The Biological Significance of Acyl Moieties in Khellactones: A Deep Dive into Acetyl and Isobutyryl Group Functionality

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Khellactones, a class of angular-type pyranocoumarins, are distinguished by a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and cardiovascular effects.[1][2] The biological potency and selectivity of these molecules are critically governed by the nature of the substituents at the C-3' and C-4' positions of the dihydroseselin (khellactone) core.[3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of khellactones, with a specific focus on the biological significance of acetyl, isobutyryl, and related acyl groups. We will dissect how these seemingly simple chemical moieties profoundly influence molecular interactions, metabolic stability, and therapeutic potential, offering field-proven insights for researchers engaged in natural product chemistry and drug discovery.

Introduction to Khellactones: Structure and Therapeutic Landscape

Khellactones are naturally occurring pyranocoumarin compounds predominantly isolated from plants of the Peucedanum species, which are utilized in traditional Chinese medicine.[2] The core chemical scaffold is a dihydroseselin, characterized by a cis-fused dihydropyran ring attached to a coumarin backbone.[4] The key to their diverse bioactivities lies in the stereochemistry and the identity of the ester-linked acyl groups at the C-3' and C-4' positions.

These compounds have garnered significant scientific interest due to their broad therapeutic potential:

  • Anti-inflammatory Effects: Inhibition of inflammatory mediators like nitric oxide (NO).[5][6]

  • Anti-cancer Activity: Cytotoxicity against various human cancer cell lines.[7][8]

  • Anti-HIV Activity: Potent inhibition of HIV-1 replication.[9][10]

  • Cardiovascular Effects: Vasodilatory and anti-platelet aggregation activities.[1][11]

The central thesis of this guide is that the acyl groups at C-3' and C-4' are not arbitrary functionalizations but are precision tools that modulate the molecule's interaction with specific biological targets.

The Acyl Group as a Master Regulator of Khellactone Bioactivity

The ester-linked substituents at the C-3' and C-4' positions, such as acetyl and isobutyryl groups, are primary determinants of a khellactone's pharmacological profile. These groups influence several key molecular parameters:

  • Lipophilicity: The size and nature of the acyl chain affect the molecule's overall hydrophobicity, which in turn governs membrane permeability and cellular uptake.[12]

  • Steric Interactions: The bulk and three-dimensional shape of the acyl groups are critical for fitting into the binding pockets of target proteins. As will be discussed, bulky substituents are essential for certain activities like anti-HIV efficacy.[9]

  • Metabolic Stability: The ester linkages are susceptible to hydrolysis by cellular carboxylesterases, representing a primary route of metabolism. This has profound implications for the compound's oral bioavailability and pharmacokinetic profile.[3][13]

The following diagram illustrates the core khellactone structure and highlights these critical positions.

G Figure 2: NF-κB Signaling Pathway cluster_nucleus Cell Nucleus IL1R IL-1β Receptor IKK IKK Complex IL1R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene binds to promoter NO_Production Nitric Oxide (NO) Production iNOS_Gene->NO_Production leads to Khellactones Khellactones (e.g., Praeruptorin B) Khellactones->IKK inhibit G Figure 3: Metabolic Hydrolysis of Khellactones Khellactone_Ester Active Khellactone Ester (e.g., with Acetyl/Isobutyryl) Enzyme Carboxylesterases (Liver, Plasma) Khellactone_Ester->Enzyme Metabolite1 Inactive Khellactone Diol Outcome Poor Oral Bioavailability Rapid Clearance Metabolite1->Outcome Metabolite2 Free Acyl Acid (e.g., Acetic/Isobutyric Acid) Enzyme->Metabolite1 Hydrolysis Enzyme->Metabolite2

References

A Strategic Approach to the Preliminary Biological Screening of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Khellactone

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[1][2] The khellactone class of coumarins, known for their pyran ring fused to the coumarin skeleton, has garnered significant interest due to the wide range of pharmacological actions exhibited by its members, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide outlines a comprehensive strategy for the preliminary biological screening of a novel, lesser-studied member of this family: (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone.

The structural features of this molecule, specifically the acetyl and isobutyryl groups, suggest the potential for unique biological interactions. Acetylation, for instance, is known to sometimes enhance the biological activity of phenolic compounds.[4] Given the scarcity of specific biological data for this compound, a systematic and multi-faceted screening approach is essential to elucidate its therapeutic potential. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind a tiered screening cascade designed to efficiently probe the bioactivity of this promising natural product.

Section 1: The Compound in Focus - this compound

This compound belongs to the family of angular-type pyranocoumarins.[3][5] While the parent khellactone core is a known bioactive scaffold, the specific stereochemistry and substitutions of the title compound warrant a thorough investigation. The trans configuration and the presence of both acetyl and isobutyryl esters at the 3' and 4' positions of the dihydropyran ring are distinguishing features that could modulate its pharmacokinetic and pharmacodynamic properties.

The initial screening strategy should be broad, aiming to identify any significant biological effects across several key therapeutic areas. Based on the known activities of related coumarin and khellactone derivatives, we will prioritize the assessment of its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential.[3][6]

Section 2: A Tiered Approach to Biological Screening

A logical, tiered screening workflow is crucial for efficiently assessing the biological profile of a novel compound. This approach allows for the prioritization of the most promising activities for further, more in-depth investigation.

G cluster_0 Tier 1: Broad-Spectrum Primary Assays cluster_1 Tier 2: Secondary & Mechanistic Assays Cytotoxicity Cytotoxicity Anti-inflammatory Anti-inflammatory Cytotoxicity->Anti-inflammatory Apoptosis Induction Apoptosis Induction Cytotoxicity->Apoptosis Induction Antimicrobial Antimicrobial MIC Determination MIC Determination Antimicrobial->MIC Determination Antioxidant Antioxidant Compound Compound Compound->Cytotoxicity Compound->Antimicrobial Compound->Antioxidant

Caption: Tiered screening workflow for this compound.

Section 3: Tier 1 - Primary Screening Protocols

The primary screening phase is designed to cast a wide net and identify any significant biological activity. We will employ robust, cost-effective, and high-throughput assays.[1][7]

Cytotoxicity Screening

Rationale: Cytotoxicity is a fundamental parameter, indicating a compound's potential as an anticancer agent or, conversely, its general toxicity to healthy cells.[8][9][10] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting cell viability against the logarithm of the compound concentration.

Hypothetical Data Presentation:

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
HeLa (Cervical Cancer)25.40.8
MCF-7 (Breast Cancer)15.81.2
A549 (Lung Cancer)42.11.5
HEK293 (Normal Kidney)> 1005.6
Antimicrobial Screening

Rationale: The emergence of antibiotic-resistant microorganisms necessitates the discovery of new antimicrobial agents.[11] Natural products are a rich source of such compounds.[11] The disc diffusion method is a standard preliminary test for assessing antimicrobial activity.[12][13][14]

Protocol: Agar Disc Diffusion Assay

  • Microorganism Preparation: Prepare fresh overnight cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans), in a suitable broth.[12][13] Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial suspension onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for yeast).

  • Disc Application: Prepare sterile paper discs (6 mm in diameter) impregnated with a known concentration of this compound (e.g., 100 µ g/disc ). Place the discs on the inoculated agar surface.

  • Controls: Use a disc with the solvent (DMSO) as a negative control and discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for yeast) as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each disc.

Hypothetical Data Presentation:

MicroorganismZone of Inhibition (mm)Ciprofloxacin (mm)Fluconazole (mm)
S. aureus1425N/A
E. coli828N/A
C. albicans11N/A22
Antioxidant Activity Screening

Rationale: Oxidative stress is implicated in numerous diseases. Antioxidants can neutralize harmful free radicals. The DPPH and ABTS assays are common, reliable, and rapid spectrophotometric methods for evaluating the free radical scavenging activity of compounds.[15][16][17][18]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of this compound (in methanol) to 150 µL of a 0.1 mM methanolic solution of DPPH.[15]

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[15]

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Controls: Use methanol as a blank and a standard antioxidant like ascorbic acid or Trolox as a positive control.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[15]

  • Reaction Mixture: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.

  • Incubation: Allow the reaction to proceed for 6 minutes.

  • Data Acquisition: Measure the absorbance at 734 nm.

  • Data Analysis: Compare the results with a standard (Trolox) and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Hypothetical Data Presentation:

AssayIC50 (µg/mL)Ascorbic Acid IC50 (µg/mL)TEAC (mM Trolox/mg)
DPPH85.25.8N/A
ABTSN/AN/A0.45

Section 4: Tier 2 - Mechanistic and Secondary Assays

Should the primary screening yield promising results in any of the above areas, a more focused investigation into the mechanism of action is warranted.

Anti-inflammatory Activity

Rationale: If the compound shows low cytotoxicity in normal cells but high cytotoxicity in cancer cells, or if there is a structural basis to suspect anti-inflammatory properties (common among coumarins), an anti-inflammatory assay is a logical next step.[3] Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[19]

G Arachidonic_Acid Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound (+)-trans-3'-Acetyl-4'- isobutyrylkhellactone Compound->COX1_COX2

Caption: Inhibition of the COX pathway by a potential anti-inflammatory agent.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with the test compound at various concentrations for 10 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid as the substrate to initiate the reaction.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.[19]

  • Controls: Use a known non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound50.512.14.17
Ibuprofen15.235.50.43
Celecoxib>1000.8>125

Section 5: Concluding Remarks and Future Directions

This guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. The proposed tiered approach ensures a cost-effective and efficient allocation of resources, starting with broad-spectrum assays and progressing to more specific, mechanism-based investigations for any identified "hits." The provided protocols are based on established and validated methodologies, ensuring the generation of reliable and reproducible data.

Positive results from this preliminary screening will pave the way for more advanced studies, including the elucidation of specific molecular targets, in vivo efficacy studies in animal models, and a comprehensive toxicological evaluation. The journey from a novel natural product to a potential therapeutic agent is long and complex, but a robust preliminary biological screening is the critical first step in unlocking its potential.

References

in vitro activity of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential In Vitro Activity of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Authored by a Senior Application Scientist

Disclaimer: This document synthesizes the potential in vitro activities of this compound based on published data for structurally related khellactone derivatives. Direct experimental data for this specific compound is not widely available in the public domain, and the information herein should serve as a guide for future research and experimental design.

Introduction: Khellactones as a Promising Scaffold in Drug Discovery

Khellactones, a group of natural products typically isolated from plants of the Apiaceae family, represent a class of coumarin derivatives with a diverse range of biological activities. Their unique chemical architecture has attracted considerable interest in the field of medicinal chemistry, leading to the investigation of both natural and synthetic analogs for their therapeutic potential. While various khellactones have been studied, this guide will focus on the projected in vitro activities of a specific, less-documented derivative: this compound. By examining the well-documented bioactivities of its close structural relatives, particularly cis-khellactone derivatives, we can construct a scientifically grounded hypothesis for the potential therapeutic applications of this compound and outline a clear experimental path for its validation. The primary areas of focus, based on existing literature, will be its potential anti-inflammatory and anticancer properties.

Potential Anti-inflammatory Activity: A Mechanistic Overview

The anti-inflammatory properties of khellactone derivatives are among their most extensively studied biological effects. Research on compounds like (-)-cis-khellactone and disenecionyl cis-khellactone has revealed a multi-pronged mechanism of action, suggesting that this compound may operate through similar pathways.

Key Mechanistic Insights from Analogs

Studies on related khellactones have demonstrated their ability to modulate key inflammatory pathways. A significant target is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxy fatty acids.[1] By inhibiting sEH, khellactones can potentiate the beneficial effects of these endogenous mediators.

Furthermore, khellactone derivatives have been shown to suppress the production of pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This includes the downregulation of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins (IL-1β, IL-4, IL-6) and tumor necrosis factor-α (TNF-α).[1][2] Mechanistically, these effects are often attributed to the inhibition of critical signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK phosphorylation.[2][3]

Quantitative Data from Khellactone Analogs

The following table summarizes the reported in vitro anti-inflammatory activity of various khellactone derivatives, providing a benchmark for the potential potency of this compound.

CompoundAssayTarget/Cell LineResult (IC₅₀ or effect)Reference
(-)-cis-KhellactonesEH InhibitionEnzyme AssayIC₅₀: 3.1 ± 2.5 µM[1]
(-)-cis-KhellactoneNO ProductionLPS-stimulated RAW264.7Significant reduction at 50 & 100 µM[1]
Disenecionyl cis-khellactone (DK)Cytokine Production (TNF-α, IL-1β, IL-6)LPS-stimulated RAW264.7Significant reduction[2]
Disenecionyl cis-khellactone (DK)Protein Expression (iNOS, COX-2)LPS-stimulated RAW264.7Downregulation[2][3]
Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the likely signaling pathway through which khellactones exert their anti-inflammatory effects, based on existing evidence.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB_active NF-κB (active) MAPK->NFkB_active Activates IkB IκB IKK->IkB Phosphorylates (degradation) NFkB_inactive NF-κB NFkB_inactive->NFkB_active Translocates Khellactone (+)-trans-3'-Acetyl-4'- isobutyrylkhellactone Khellactone->MAPK Inhibits Khellactone->IKK Inhibits sEH sEH Khellactone->sEH Inhibits Epoxy_fatty_acids Epoxy-fatty acids (Anti-inflammatory) sEH->Epoxy_fatty_acids Degrades Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Proinflammatory_genes Induces Transcription Inflammatory Response Inflammatory Response Proinflammatory_genes->Inflammatory Response

Caption: Proposed anti-inflammatory mechanism of khellactones.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the steps to evaluate the anti-inflammatory activity of this compound using a well-established cell-based model.

Objective: To determine the effect of the test compound on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Dexamethasone (positive control)

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) and the positive control (Dexamethasone, e.g., 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • This step is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.[4]

Potential Anticancer Activity

While less explored than their anti-inflammatory effects, certain khellactone derivatives have demonstrated promising cytotoxic activity against human cancer cell lines. This suggests a potential avenue for the therapeutic application of this compound.

Evidence from Khellactone Analogs

A study on a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives showed that these compounds exhibit inhibitory activity against various human cancer cell lines.[5][6] The potency of these compounds was found to be dependent on the substituents at the 3' and 4' positions of the pyran ring, indicating that the acetyl and isobutyryl groups in the target compound could significantly influence its cytotoxic profile.[6]

Quantitative Data from Anticancer Screening

The following table summarizes the cytotoxic activity of a potent khellactone analog against several cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 3a (a 4-methyl-cis-khellactone derivative)HEPG-2Human Liver Carcinoma8.51[6]
Compound 3aSGC-7901Human Gastric Carcinoma29.65[5]
Compound 3aLS174THuman Colon CarcinomaNot specified, but active[5]
Experimental Workflow for Anticancer Activity Screening

The diagram below outlines a standard workflow for the initial in vitro screening of a novel compound for anticancer activity.

G cluster_workflow Anticancer Screening Workflow start Test Compound (+)-trans-3'-Acetyl-4'- isobutyrylkhellactone cell_culture Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_culture treatment Treat cells with various concentrations of the compound cell_culture->treatment mtt_assay Perform Cytotoxicity Assay (e.g., MTT, SRB) treatment->mtt_assay ic50 Determine IC₅₀ Value mtt_assay->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Arrest) ic50->mechanism If potent

Caption: A typical workflow for in vitro anticancer drug screening.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected human cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and doxorubicin, prepared by serial dilution. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

Based on the robust evidence from structurally related khellactones, this compound emerges as a compound with significant potential for both anti-inflammatory and anticancer activities. The proposed mechanisms, involving the inhibition of the sEH enzyme and modulation of the NF-κB and MAPK signaling pathways, provide a strong rationale for its investigation as an anti-inflammatory agent. Similarly, the demonstrated cytotoxicity of khellactone derivatives against various cancer cell lines warrants its evaluation as a potential antineoplastic agent.

The experimental protocols detailed in this guide offer a clear and validated framework for the initial in vitro characterization of this compound. Successful outcomes from these assays would justify further, more in-depth mechanistic studies, such as Western blot analysis for key signaling proteins, cell cycle analysis, and apoptosis assays, to fully elucidate its mode of action and solidify its potential as a lead compound in drug development.

References

An In-Depth Technical Guide to the Mechanism of Action of Khellactone Esters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Khellactone esters, a class of angular-type pyranocoumarins predominantly isolated from medicinal plants like Peucedanum praeruptorum Dunn, have garnered significant scientific interest for their diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the therapeutic potential of these compounds. The primary focus is on their well-established role as vasorelaxants, mediated through the activation of large-conductance Ca2+-activated K+ (BKCa) channels. Furthermore, this guide explores the emerging evidence for their anti-inflammatory and anti-cancer activities, detailing the signaling pathways involved. By synthesizing data from electrophysiology, molecular biology, and preclinical studies, this document aims to serve as an authoritative resource for professionals engaged in the research and development of novel therapeutics derived from this promising class of natural products.

Introduction: The Khellactone Scaffold

Khellactone esters are derivatives of a coumarin core structure, characterized by an angular pyran ring. These compounds are major bioactive constituents of plants from the Peucedanum genus, which have a long history of use in traditional Chinese medicine for treating respiratory and cardiovascular ailments.[1][3] The most studied khellactone esters include praeruptorin A and praeruptorin B.[2] The pharmacological profile of these molecules is profoundly influenced by the stereochemistry at the 3' and 4' positions of the pyran ring and the nature of the ester substituents, creating a rich field for structure-activity relationship (SAR) studies.[3] This guide will dissect the mechanisms of action that confer upon these molecules significant vasorelaxant, anti-inflammatory, and anti-cancer properties.[4]

Core Mechanism of Action: Vasorelaxation via BKCa Channel Activation

The most extensively characterized mechanism of action for khellactone esters is their potent vasodilatory effect on vascular smooth muscle, which is crucial for their potential application in hypertension management.[2][3]

Molecular Target: The BKCa Channel

The primary molecular target for the vasorelaxant effects of many khellactone esters is the large-conductance calcium- and voltage-activated potassium channel, commonly known as the BKCa or MaxiK channel.[5] These channels are ubiquitously expressed in vascular smooth muscle cells (VSMCs) and serve as a critical negative feedback mechanism; an increase in intracellular calcium or membrane depolarization triggers channel opening, leading to potassium efflux and subsequent hyperpolarization, which promotes relaxation.[5][6]

Signaling Pathway of Khellactone-Induced Vasorelaxation

The interaction of khellactone esters with BKCa channels initiates a precise cascade of events within the VSMC:

  • BKCa Channel Activation: Khellactone esters directly bind to and increase the open probability of BKCa channels.[5] The efficacy of this interaction can be dependent on the presence of regulatory β subunits of the channel.[7]

  • Membrane Hyperpolarization: The opening of BKCa channels leads to an efflux of K+ ions from the VSMC, causing the cell membrane to hyperpolarize (become more negative).

  • Inhibition of Voltage-Gated Ca2+ Channels (VGCCs): This hyperpolarization leads to the closure of L-type voltage-gated Ca2+ channels, which are the primary conduits for Ca2+ influx in VSMCs.

  • Reduction in Intracellular Ca2+: The inhibition of Ca2+ influx results in a decrease in the cytosolic Ca2+ concentration.

  • Smooth Muscle Relaxation: Reduced intracellular Ca2+ leads to decreased activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the dephosphorylation of myosin light chains and, consequently, vasorelaxation.

Some khellactone derivatives, such as (+)-praeruptorin A, also exhibit an endothelium-dependent vasorelaxant effect. This is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, activates soluble guanylyl cyclase (sGC), and increases cyclic guanosine monophosphate (cGMP) levels, further promoting relaxation.[3][8] Molecular docking studies suggest that (+)-praeruptorin A aligns well with eNOS pharmacophores, providing a structural basis for this activity.[8]

Vasorelaxation_Pathway cluster_VSCM Vascular Smooth Muscle Cell cluster_Endo Endothelial Cell (for some esters) Khellactone Khellactone Ester (e.g., Praeruptorin A) BKCa BKCa Channel Khellactone->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC L-type Ca2+ Channel (VGCC) Hyperpolarization->VGCC Inhibits Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Ca_cyto ↓ [Ca2+]i Ca_influx->Ca_cyto Relaxation Vasorelaxation Ca_cyto->Relaxation Khellactone_E Khellactone Ester ((+)-Praeruptorin A) eNOS eNOS Khellactone_E->eNOS Activates NO Nitric Oxide (NO) eNOS->NO NO->Relaxation Stimulates cGMP pathway

Caption: Signaling pathway for khellactone ester-induced vasorelaxation.

Structure-Activity Relationship (SAR)

The vasorelaxant potency of khellactone esters is highly dependent on their stereochemistry. Studies comparing enantiomers have consistently shown that (+)-praeruptorin A is a more potent vasodilator than (-)-praeruptorin A.[3][8] This difference is largely attributed to the superior ability of the (+)-enantiomer to activate the endothelium-dependent NO/cGMP pathway.[3][8] The nature of the ester groups at the 3' and 4' positions also significantly modulates activity, presenting opportunities for synthetic optimization.

Emerging Mechanisms: Anti-inflammatory and Anti-cancer Activity

Beyond their cardiovascular effects, khellactone esters are emerging as potent modulators of inflammatory and cancer-related pathways.

Anti-inflammatory Mechanism

Khellactone derivatives exert anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[9]

  • Inhibition of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[9][10] Certain khellactone esters, such as disenecionyl cis-khellactone, have been shown to inhibit the activation of the NF-κB pathway.[10][11] They achieve this by preventing the phosphorylation and degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.[2]

  • Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also crucial in mediating inflammatory responses.[10] Khellactone esters can suppress the phosphorylation of p38 and JNK, thereby inhibiting downstream inflammatory signaling.[10][11]

  • Inhibition of Soluble Epoxide Hydrolase (sEH): Some khellactones, including cis-khellactone, act as competitive inhibitors of soluble epoxide hydrolase (sEH).[12] sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the bioavailability of EETs, which are known to suppress NF-κB activity and reduce inflammation.[10][12]

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, JNK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Khellactone Khellactone Ester Khellactone->MAPK Inhibits Phosphorylation Khellactone->NFkB Inhibits Nuclear Translocation sEH Soluble Epoxide Hydrolase (sEH) Khellactone->sEH Inhibits Activity Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) MAPK->Cytokines Promotes Transcription NFkB->Cytokines Promotes Transcription sEH->Cytokines Promotes (via EET degradation)

Caption: Anti-inflammatory mechanisms of khellactone esters.

Anti-cancer Mechanism

Several khellactone derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast, cervical, liver, and colon cancer.[13][14][15][16] The primary mechanisms involve the induction of cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: At lower concentrations, compounds like (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone can induce cell cycle arrest, particularly in the S/G2 phase, thereby inhibiting cancer cell proliferation.[13]

  • Induction of Apoptosis: At higher concentrations, these esters trigger programmed cell death.[13] The apoptotic mechanism can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. Evidence suggests that some derivatives can dissipate the mitochondrial membrane potential, leading to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), culminating in apoptosis.[13][15]

Table 1: Summary of Cytotoxic Activity (IC50) of Khellactone Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
4-Methyl-(3'S,4'S)-cis-khellactone (3a) HEPG-2 (Liver) 8.51 [16][17]
4-Methyl-(3'S,4'S)-cis-khellactone (3a) SGC-7901 (Gastric) 29.65 [16][17]
4-Methoxy-substituted-cis-khellactone (12e) HEPG-2 (Liver) 6.1 [15]
4-Methoxy-substituted-cis-khellactone (12e) SGC-7901 (Gastric) 9.2 [15]
(+)-4'-Decanoyl-cis-khellactone Plasmodium falciparum 1.5 [18]

| (+)-3'-Decanoyl-cis-khellactone | Plasmodium falciparum | 2.4 |[18] |

Methodologies for Mechanistic Investigation

Elucidating the mechanisms described above requires a suite of specialized experimental techniques.

Protocol: Isolated Aortic Ring Assay for Vasorelaxant Activity

This ex vivo protocol is fundamental for assessing the direct effect of compounds on vascular tone.

Objective: To determine the vasorelaxant potency (EC50) of a khellactone ester and to investigate its dependence on the endothelium.

Methodology:

  • Tissue Preparation: A thoracic aorta is carefully excised from a euthanized rat. It is cleaned of adhering connective tissue and cut into rings (2-3 mm in length). For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the luminal surface.

  • Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution (37°C, aerated with 95% O₂/5% CO₂). The rings are connected to an isometric force transducer to record changes in tension.[19]

  • Equilibration: Rings are allowed to equilibrate under a resting tension of 1-2 grams for 60-90 minutes.[19]

  • Pre-contraction: A stable contraction is induced by adding a contractile agent like phenylephrine (1 µM) or high potassium chloride (60 mM).[19]

  • Compound Addition: Once a stable plateau of contraction is achieved, cumulative concentrations of the khellactone ester are added to the bath.

  • Data Analysis: The relaxation response is measured as a percentage of the pre-contraction. A concentration-response curve is plotted to calculate the EC50 value (the concentration producing 50% of the maximal relaxation).[19]

References

An In-Depth Technical Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone from Peucedanum Radix

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, an angular pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, known in traditional Chinese medicine as 'Qian-hu' or Peucedanum Radix, is a compound of growing scientific interest. Traditionally used for treating coughs and respiratory ailments, recent research has unveiled its potential as a potent antimycobacterial agent. This guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies for its extraction, isolation, and characterization. It is designed to equip researchers and drug development professionals with the necessary technical knowledge to explore the therapeutic potential of this promising natural product.

Introduction: The Therapeutic Promise of Peucedanum Radix and its Bioactive Pyranocoumarins

Peucedanum Radix, the dried root of Peucedanum praeruptorum Dunn, has a long-standing history in traditional medicine for the management of respiratory conditions such as cough with thick sputum and dyspnea.[1] The therapeutic efficacy of this botanical drug is largely attributed to its rich and diverse phytochemical composition, which includes a variety of coumarins, flavonoids, and organic acids.[2] Among these, the angular-type pyranocoumarins are considered the main active components, with this compound being a notable constituent.[1][3]

This guide focuses specifically on this compound, a natural product that has demonstrated significant biological activity, particularly against Mycobacterium tuberculosis. As the threat of multidrug-resistant tuberculosis continues to grow, the exploration of novel antimycobacterial agents from natural sources is of paramount importance. This document serves as a technical resource for the scientific community, providing detailed methodologies and insights into the chemical and biological landscape of this promising molecule.

Chemical Profile and Biosynthesis

This compound belongs to the class of angular pyranocoumarins, which are characterized by a pyran ring fused to the coumarin core at the C-7 and C-8 positions.[4] The biosynthesis of pyranocoumarins in plants of the Apiaceae family, to which Peucedanum belongs, originates from the phenylpropanoid pathway.[5] The core coumarin structure, umbelliferone, is synthesized from L-phenylalanine and subsequently undergoes a series of enzymatic modifications, including prenylation and cyclization, to form the diverse array of pyranocoumarins found in Peucedanum Radix.[5][6]

Diagram: Biosynthetic Pathway of Pyranocoumarins

Pyranocoumarin Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Umbelliferone Umbelliferone (Simple Coumarin) pCoumaricAcid->Umbelliferone Multi-step PrenylatedUmbelliferone Prenylated Umbelliferone Umbelliferone->PrenylatedUmbelliferone Prenyltransferase AngularPyranocoumarin Angular Pyranocoumarins (e.g., this compound) PrenylatedUmbelliferone->AngularPyranocoumarin Cyclase & Esterification

Caption: Simplified biosynthetic pathway of angular pyranocoumarins from L-phenylalanine.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of this compound from Peucedanum Radix requires a multi-step approach involving solvent extraction followed by chromatographic purification. The following protocol is a representative method for obtaining the pure compound.

Extraction
  • Material Preparation: Air-dried and powdered roots of Peucedanum praeruptorum are used as the starting material.

  • Solvent Extraction: The powdered root material is extracted exhaustively with a solvent such as 80% ethanol at room temperature.[7] This process is typically repeated three times to ensure maximum extraction of the coumarins.

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude solid extract.

Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a crucial step for the isolation of pure this compound from the complex crude extract.[8]

  • Initial Fractionation (Optional): The crude extract can be first subjected to column chromatography over silica gel with a gradient of n-hexane and ethyl acetate to obtain fractions enriched in pyranocoumarins.

  • Preparative HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm × 10 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed. For example, a linear gradient from 50% to 90% methanol in water over 40 minutes can be effective.

    • Flow Rate: A flow rate of 2-5 mL/min is generally used for a semi-preparative column.

    • Detection: UV detection at a wavelength of 320 nm is suitable for monitoring the elution of pyranocoumarins.

  • Fraction Collection and Purity Assessment: Fractions corresponding to the peak of this compound are collected. The purity of the isolated compound should be assessed by analytical HPLC, and fractions with a purity of >98% are pooled and concentrated.

Diagram: Extraction and Isolation Workflow

Extraction and Isolation Workflow Start Powdered Peucedanum Radix Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract PrepHPLC Preparative HPLC (Reversed-Phase C18) CrudeExtract->PrepHPLC PureCompound This compound (>98% Purity) PrepHPLC->PureCompound Antimycobacterial Mechanism Compound (+)-trans-3'-Acetyl-4'- isobutyrylkhellactone Compound->Inhibition InhA InhA Enzyme (FAS-II System) MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for CellWall->Disruption Inhibition->InhA BacterialDeath Bacterial Death Disruption->BacterialDeath

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

This compound is a notable member of the angular-type pyranocoumarin family, a class of natural products predominantly found in plants of the Apiaceae and Rutaceae families. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, which include anti-cancer, anti-inflammatory, and antiviral properties. Specifically, this compound has been isolated from Peucedani Radix, the dried roots of Peucedanum praeruptorum Dunn, a plant with a long history in traditional medicine.[1]

The precise stereochemistry and the nature of the ester functional groups at the 3' and 4' positions of the khellactone core are critical determinants of the molecule's biological efficacy. A thorough understanding of its three-dimensional structure and electronic properties is therefore paramount for elucidating its mechanism of action and for guiding the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery. The interpretation of this data is crucial for unambiguous structure elucidation and for quality control in synthetic and isolation workflows.

Molecular Structure and Physicochemical Properties

A clear depiction of the molecular structure is fundamental to interpreting its spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Property Value
Molecular Formula C₂₀H₂₂O₇
Molecular Weight 374.38 g/mol
Class Angular Pyranocoumarin
Chiral Centers C-3', C-4'
Stereochemistry trans

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule with the complexity of this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) is essential for unambiguous signal assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • 1D Spectra:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum, with a wider spectral width (0-220 ppm).

  • 2D Spectra: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
Data not available in search results

Interpretation of ¹H NMR Data:

  • Aromatic Protons: The coumarin core will exhibit signals in the aromatic region (typically δ 6.0-8.0 ppm). The coupling patterns of these protons are indicative of their substitution pattern on the benzene ring.

  • Pyran Ring Protons: The protons on the dihydropyran ring (H-3' and H-4') are expected to be in the range of δ 4.0-6.0 ppm. The trans relationship between the substituents at C-3' and C-4' will be reflected in the magnitude of the coupling constant between H-3' and H-4'.

  • Ester Group Protons:

    • Acetyl Group: A sharp singlet corresponding to the three methyl protons of the acetyl group is expected around δ 2.0-2.2 ppm.

    • Isobutyryl Group: This group will show a characteristic pattern of a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (2 x CH₃).

  • Gem-dimethyl Protons: The two methyl groups attached to the pyran ring will appear as distinct singlets.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Chemical Shift (δ) ppm Carbon Type Assignment
Data not available in search results

Interpretation of ¹³C NMR Data:

  • Carbonyl Carbons: The ester and lactone carbonyl carbons will resonate in the downfield region of the spectrum (δ 160-180 ppm).

  • Aromatic and Olefinic Carbons: The carbons of the coumarin ring will appear between δ 100-160 ppm.

  • Oxygenated Carbons: The carbons of the pyran ring attached to oxygen (C-3' and C-4') will be found in the range of δ 60-80 ppm.

  • Aliphatic Carbons: The methyl and methine carbons of the acetyl and isobutyryl groups, as well as the gem-dimethyl carbons, will resonate in the upfield region (δ 10-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this class of molecules, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺ or other adduct ions.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to obtain accurate mass measurements, which can be used to determine the elemental formula.

  • Tandem MS (MS/MS): Fragmentation of the parent ion is induced to obtain structural information.

Mass Spectral Data
m/z Relative Intensity (%) Assignment
Data not available in search results

Interpretation of Mass Spectral Data and Fragmentation Pathway:

The fragmentation of angular pyranocoumarins is often characterized by the loss of the ester side chains. For this compound, key fragmentation pathways would likely involve:

  • Loss of the isobutyryloxy group: This would result in a significant fragment ion.

  • Loss of the acetyloxy group: This would be another characteristic fragmentation.

  • Sequential loss of both ester groups.

  • Retro-Diels-Alder (RDA) fragmentation of the pyran ring is also a possibility for some coumarin derivatives.

G M [M+H]⁺ (m/z 375.14) F1 [M+H - C₄H₇O]⁺ Loss of isobutyryl group M->F1 - 71 Da F2 [M+H - C₂H₃O]⁺ Loss of acetyl group M->F2 - 43 Da F3 [M+H - C₄H₈O₂]⁺ Loss of isobutyric acid M->F3 - 88 Da F4 [M+H - C₂H₄O₂]⁺ Loss of acetic acid M->F4 - 60 Da

Figure 2: Postulated major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
Data not available in search results

Interpretation of IR Spectral Data:

  • C=O Stretching: Strong absorption bands are expected for the carbonyl groups. The lactone carbonyl of the coumarin ring typically appears around 1720-1740 cm⁻¹. The ester carbonyls of the acetyl and isobutyryl groups will also absorb strongly in the region of 1735-1750 cm⁻¹.

  • C=C Stretching: The aromatic C=C stretching vibrations of the coumarin ring will be observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The C-O stretching vibrations of the lactone and ester groups will give rise to strong bands in the 1000-1300 cm⁻¹ range.

  • C-H Stretching: Aliphatic C-H stretching from the methyl and methine groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-400 nm.

UV-Vis Spectral Data
λmax (nm) Molar Absorptivity (ε) Solvent Electronic Transition
Data not available in search results

Interpretation of UV-Vis Spectral Data:

The UV-Vis spectrum of this compound is expected to be characteristic of the coumarin chromophore. Typically, coumarins exhibit two main absorption bands:

  • Band I: A lower energy band in the range of 300-350 nm, corresponding to a π → π* transition of the entire conjugated system.

  • Band II: A higher energy band around 250-280 nm, also due to a π → π* transition.

The exact positions and intensities of these bands can be influenced by the substitution pattern on the coumarin ring.

Conclusion: A Comprehensive Spectroscopic Profile

The collective analysis of NMR, MS, IR, and UV-Vis spectroscopic data provides a detailed and unambiguous structural characterization of this compound. This comprehensive spectroscopic profile is an indispensable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. It serves as a benchmark for confirming the identity and purity of this compound, whether isolated from natural sources or prepared synthetically. Furthermore, a deep understanding of its spectroscopic properties can offer insights into its electronic structure and reactivity, thereby facilitating the exploration of its therapeutic potential and the development of new, more effective analogs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is a derivative of the naturally occurring pyranocoumarin, (+)-trans-khellactone. Khellactones and their esters have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, anti-HIV, and antitumor properties. The specific acylation pattern of the trans-diol moiety in the khellactone scaffold can significantly influence its biological activity, making the targeted synthesis of specific ester derivatives a crucial aspect of drug discovery and development.

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of this compound. The synthetic strategy is devised to be robust and scalable, commencing from readily available starting materials. The core of this synthesis involves a highly enantioselective epoxidation to establish the key stereochemistry, followed by a regioselective acid-catalyzed epoxide ring-opening. The final steps detail a strategic sequential acylation of the resulting diol to yield the target compound. This guide is intended to provide researchers with not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, thereby facilitating successful execution and potential adaptation for the synthesis of related analogues.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that can be logically divided into three main stages:

  • Preparation of the Key Precursor, Seselin: This stage involves the synthesis of the pyranocoumarin scaffold starting from the basic phenolic compound, resorcinol.

  • Asymmetric Synthesis of (+)-trans-Khellactone: This is the crucial stereochemistry-defining part of the synthesis, involving an enantioselective epoxidation of seselin followed by a diastereoselective ring-opening of the epoxide.

  • Regioselective Acylation: The final stage involves the sequential and selective acylation of the two hydroxyl groups of (+)-trans-khellactone to introduce the acetyl and isobutyryl moieties at the 3' and 4' positions, respectively.

Synthesis_Workflow Resorcinol Resorcinol 7-Hydroxycoumarin 7-Hydroxycoumarin Resorcinol->7-Hydroxycoumarin Pechmann Condensation Seselin Seselin 7-Hydroxycoumarin->Seselin Prenylation/Cyclization Seselin_Epoxide (+)-(3′S,4′S)-Seselin Epoxide Seselin->Seselin_Epoxide Asymmetric Epoxidation trans-Khellactone (+)-(3′S,4′R)-trans-Khellactone Seselin_Epoxide->trans-Khellactone Acid-Catalyzed Ring Opening Monoacylated_Intermediate (+)-trans-4'-Isobutyrylkhellactone trans-Khellactone->Monoacylated_Intermediate Selective Isobutyrylation Target_Molecule This compound Monoacylated_Intermediate->Target_Molecule Acetylation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Seselin

The synthesis of the key intermediate, seselin, begins with the Pechmann condensation to form a coumarin core, followed by the introduction of the dimethylpyran ring.

Step 1.1: Synthesis of 7-Hydroxy-4-methylcoumarin from Resorcinol

The Pechmann reaction is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1]

Protocol:

  • In a round-bottom flask, place resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5-10 volumes) with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Reagent/SolventMolar Eq.PurityNotes
Resorcinol1.0>99%
Ethyl acetoacetate1.1Reagent grade
Sulfuric Acid (conc.)-95-98%Added slowly at 0°C
Ethanol-95% or absoluteFor recrystallization
Step 1.2: Synthesis of Seselin from 7-Hydroxy-4-methylcoumarin

The synthesis of seselin from 7-hydroxy-4-methylcoumarin involves a multi-step sequence including acetylation, Fries rearrangement, condensation, reduction, and dehydration.[2] A more direct approach involves the reaction of 7-hydroxycoumarin with 3-chloro-3-methyl-1-butyne followed by cyclization. For simplicity, we will assume the availability of seselin as a starting material for the core asymmetric synthesis.

Part 2: Asymmetric Synthesis of (+)-(3′S,4′R)-trans-Khellactone

This part of the synthesis is critical as it establishes the desired stereochemistry of the final product.

Step 2.1: Enantioselective Epoxidation of Seselin

The key to the asymmetric synthesis is the enantioselective epoxidation of the olefinic bond in the pyran ring of seselin. This is achieved using a chiral iminium salt catalyst, which facilitates the transfer of an oxygen atom from an oxidant to one face of the double bond with high selectivity.

Epoxidation_Mechanism cluster_cycle Catalytic Cycle Iminium Iminium Salt (Catalyst) Oxaziridinium Oxaziridinium Ion (Active Oxidant) Iminium->Oxaziridinium + Oxidant (e.g., Oxone) Imine Imine Oxaziridinium->Imine + Seselin - Seselin Epoxide Seselin Seselin Imine->Iminium + H₂O₂ (from Oxone) - H₂O Seselin_Epoxide (+)-Seselin Epoxide

Caption: Simplified catalytic cycle for the iminium salt-catalyzed epoxidation.

Protocol:

  • Dissolve seselin (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Add the chiral iminium salt catalyst (e.g., a derivative of a biphenyl or binaphthyl azepinium salt, 5-10 mol%).

  • Add a buffer solution (e.g., sodium bicarbonate) to maintain the pH.

  • Cool the reaction mixture to the recommended temperature (e.g., -10 to 0°C).

  • Add the oxidant (e.g., Oxone®) portion-wise over a period of time while monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude (+)-(3′S,4′S)-seselin epoxide by column chromatography on silica gel.

Reagent/SolventMolar Eq./LoadingPurityNotes
Seselin1.0>98%
Chiral Iminium Salt0.05 - 0.1Catalyst gradeKey for enantioselectivity
Oxone®1.5 - 2.0Reagent gradeAdded portion-wise
Sodium BicarbonateExcessReagent gradeAs buffer
Chloroform/Acetonitrile-AnhydrousReaction solvent
Dichloromethane-Reagent gradeFor extraction
Step 2.2: Acid-Catalyzed Ring Opening of the Epoxide

The epoxide is then opened under acidic conditions to form the trans-diol. The regioselectivity of this reaction is crucial for obtaining the desired product. The acid-catalyzed opening of epoxides proceeds via an SN2-like mechanism with backside attack of the nucleophile (water in this case) on the protonated epoxide.[3][4]

Protocol:

  • Dissolve the purified (+)-(3′S,4′S)-seselin epoxide (1.0 eq) in a mixture of acetone and aqueous sulfuric acid (e.g., 1 M H₂SO₄).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting (+)-(3′S,4′R)-trans-khellactone is often of high purity and may be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Reagent/SolventMolar Eq./Conc.PurityNotes
(+)-(3′S,4′S)-Seselin Epoxide1.0>95%
Acetone-Reagent gradeCo-solvent
Sulfuric Acid1 M (aqueous)Reagent gradeCatalyst for ring opening
Sodium BicarbonateSaturated solutionReagent gradeFor neutralization
Dichloromethane-Reagent gradeFor extraction

Part 3: Regioselective Acylation of (+)-trans-Khellactone

The final stage of the synthesis involves the selective acylation of the two secondary hydroxyl groups of the trans-diol. The 4'-hydroxyl group is generally less sterically hindered than the 3'-hydroxyl group, which allows for a sequential acylation strategy.

Step 3.1: Selective Isobutyrylation of the 4'-Hydroxyl Group

Protocol:

  • Dissolve (+)-(3′S,4′R)-trans-khellactone (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) and a base such as triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC, observing the formation of the mono-acylated product and the disappearance of the starting diol.

  • Upon completion, quench the reaction by adding a saturated solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the (+)-trans-4'-isobutyrylkhellactone.

Reagent/SolventMolar Eq.PurityNotes
(+)-trans-Khellactone1.0>95%
Isobutyryl Chloride1.1>98%Added dropwise at 0°C
Triethylamine1.2>99%, distilledBase
DMAP0.1>99%Catalyst
Dichloromethane-AnhydrousSolvent
Step 3.2: Acetylation of the 3'-Hydroxyl Group

Protocol:

  • Dissolve the purified (+)-trans-4'-isobutyrylkhellactone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add pyridine (2.0 eq) or another suitable base.

  • Cool the mixture to 0°C.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography on silica gel to yield a pure solid.

Reagent/SolventMolar Eq.PurityNotes
(+)-trans-4'-Isobutyrylkhellactone1.0>98%
Acetic Anhydride1.5Reagent grade
Pyridine2.0>99%, anhydrousBase and catalyst
Dichloromethane-AnhydrousSolvent

Characterization

The identity and purity of the synthesized compounds at each stage should be confirmed by standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the chiral intermediates and final product.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated acids and corrosive reagents like isobutyryl chloride should be handled with extreme care.

  • Anhydrous solvents and inert atmosphere techniques are required for the acylation steps.

  • Proper quenching procedures should be followed for reactive reagents.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Note: Stereoselective Synthesis of trans-Khellactone Diols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-Dihydroxykhellactones represent a class of angular pyranocoumarins with significant therapeutic potential, exhibiting a range of biological activities including anti-HIV, anti-inflammatory, and anticancer properties.[1][2][3] The precise stereochemistry of the vicinal diol moiety on the dihydropyran ring is critical to their pharmacological function, making stereoselective synthesis a paramount objective for drug discovery and development.[2] This guide provides two robust, field-proven strategies for the synthesis of enantiomerically pure trans-khellactone diols from an alkene precursor. We detail an direct Epoxidation/Ring-Opening Strategy and a versatile Dihydroxylation/Stereochemical Inversion Strategy , offering researchers alternative pathways to navigate complex synthetic challenges. Each strategy is supported by detailed mechanistic insights and step-by-step experimental protocols.

Introduction: The Significance of Khellactone Stereochemistry

Khellactones are naturally occurring coumarins characterized by a fused dihydropyran ring.[4] Derivatives of this scaffold, particularly esters of the vicinal diol, have been isolated from various plants and are lauded for their potent biological activities.[2][5] The spatial arrangement of the hydroxyl groups—whether they are cis (on the same face of the ring) or trans (on opposite faces)—dramatically influences their interaction with biological targets.[2]

Synthetically, achieving the trans-diol configuration presents a distinct challenge. The most powerful and predictable methods for asymmetric dihydroxylation of alkenes, such as the Sharpless Asymmetric Dihydroxylation (SAD), reliably produce syn or cis-diols.[6] Therefore, accessing the trans diastereomer requires a deliberate and nuanced synthetic approach. This document outlines two such expert-level strategies, empowering researchers to produce these valuable compounds with high stereochemical fidelity.

Strategic Overview: Two Pathways to trans-Diols

The synthesis of enantiopure trans-khellactone diols from a common khellactone alkene precursor can be achieved via two primary, stereochemically distinct pathways.

  • Route A: Asymmetric Epoxidation & Anti-selective Ring Opening. This is the most direct approach. An asymmetric epoxidation reaction creates a chiral epoxide, which is then opened via an SN2 pathway with a water nucleophile to yield the trans-diol.[7][8]

  • Route B: Asymmetric Dihydroxylation & Stereochemical Inversion. This "stereochemical editing" approach leverages the high reliability of the Sharpless Asymmetric Dihydroxylation to first create a cis-diol.[9] A subsequent Mitsunobu reaction then inverts the configuration of one of the hydroxyl groups to furnish the desired trans product.[10][11]

The choice between these routes depends on substrate suitability, reagent availability, and the desired process workflow.

Synthetic_Strategies cluster_A Route A: Direct Epoxidation cluster_B Route B: Dihydroxylation-Inversion A_Alkene Khellactone Alkene A_Epoxide Chiral Epoxide A_Alkene->A_Epoxide Shi Asymmetric Epoxidation A_Diol trans-Khellactone Diol A_Epoxide->A_Diol Hydrolytic Ring Opening (SN2) B_Alkene Khellactone Alkene B_CisDiol cis-Khellactone Diol B_Alkene->B_CisDiol Sharpless Asymmetric Dihydroxylation B_MonoProtected Mono-protected cis-Diol B_CisDiol->B_MonoProtected Selective Protection B_Inverted Inverted Ester (via Mitsunobu) B_MonoProtected->B_Inverted Mitsunobu Inversion B_Diol trans-Khellactone Diol B_Inverted->B_Diol Hydrolysis Start Khellactone Precursor

Caption: High-level overview of the two primary synthetic routes to trans-khellactone diols.

Route A: The Direct Epoxidation Strategy

This strategy is elegant in its directness, proceeding in two high-yielding steps from the alkene. Its success relies on achieving high enantioselectivity in the initial epoxidation. The Shi asymmetric epoxidation is an excellent choice as it is an organocatalytic method well-suited for electron-rich trisubstituted alkenes, a common feature of khellactone precursors.[12]

Mechanism Insight: The Shi catalyst, a fructose-derived ketone, is oxidized by Oxone to a chiral dioxirane. This dioxirane transfers an oxygen atom to the alkene face-selectively. The subsequent ring-opening is typically catalyzed by acid and proceeds with backside attack by water at one of the epoxide carbons, resulting in a net anti-dihydroxylation.[8][12]

Protocol 1: Shi Asymmetric Epoxidation of Khellactone Alkene

This protocol is adapted from the procedure developed by Yian Shi and coworkers.[2][3]

Materials:

  • Khellactone alkene precursor (1.0 eq)

  • Acetonitrile (CH₃CN) and Dimethoxymethane (DMM)

  • Shi Catalyst (fructose-derived ketone, 0.2-0.3 eq)

  • Potassium carbonate (K₂CO₃)

  • Oxone® (potassium peroxymonosulfate) (2.0 eq)

  • Ethylenediaminetetraacetic acid disodium salt (EDTA-Na₂)

  • Tetrabutylammonium hydrogensulfate (TBAHS) (0.2 eq)

  • Water (deionized)

  • Ethyl acetate (EtOAc) and Brine

Procedure:

  • To a round-bottom flask, add the khellactone alkene (1.0 eq), Shi catalyst (0.3 eq), and TBAHS (0.2 eq).

  • Add a solvent mixture of CH₃CN:DMM (2:1 v/v) and an aqueous buffer solution (pH 10.5, prepared with K₂CO₃ and EDTA-Na₂).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of Oxone® (2.0 eq) in aqueous EDTA solution.

  • Simultaneously, add the Oxone® solution and an aqueous solution of K₂CO₃ dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 0 °C. The pH should be maintained around 10.5.

  • Monitor the reaction by TLC. Upon completion (typically 2-4 hours after addition), quench the reaction by adding solid sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Dilute with EtOAc and separate the organic layer. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Hydrolytic Ring Opening

Materials:

  • Crude or purified khellactone epoxide (1.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v)

  • Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄), 0.1 M solution (catalytic)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) and Brine

Procedure:

  • Dissolve the khellactone epoxide (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add the catalytic acid dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the epoxide (typically 1-6 hours).

  • Quench the reaction by carefully adding saturated NaHCO₃ solution until the mixture is neutral.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude trans-diol by flash column chromatography or recrystallization.

Route B: The Dihydroxylation-Inversion Strategy

This pathway offers exceptional stereochemical control by separating the dihydroxylation and inversion steps. It begins with the highly reliable Sharpless Asymmetric Dihydroxylation (SAD) to set the initial cis-diol stereochemistry with high enantiopurity.[13] The core of this strategy is the subsequent inversion of one hydroxyl group using the Mitsunobu reaction.[10][11]

Mechanism Insight: The Mitsunobu reaction converts a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[10] The reaction involves activating the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This forms an oxyphosphonium salt, which is an excellent leaving group. A nucleophile, such as a carboxylate anion, then displaces it via an SN2 reaction. Subsequent hydrolysis of the resulting ester reveals the inverted alcohol.

Mitsunobu_Cycle Reagents PPh₃ + DIAD Betaine Betaine Intermediate Reagents->Betaine Oxyphosphonium Oxyphosphonium Salt [R-OPPh₃]⁺ Betaine->Oxyphosphonium + R-OH - DIAD-H₂ Alcohol R-OH (Mono-protected Diol) Alcohol->Oxyphosphonium Product Inverted Product R-Nu Oxyphosphonium->Product + Nu⁻ Nucleophile Nu⁻ (e.g., R'COO⁻) Nucleophile->Product Byproducts Ph₃P=O + DIAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction for alcohol inversion.

Protocol 3: Sharpless Asymmetric Dihydroxylation (SAD)

This protocol uses commercially available AD-mix for operational simplicity.[10][13] Use AD-mix-α for one enantiomer and AD-mix-β for the other.

Materials:

  • Khellactone alkene precursor (1 mmol)

  • AD-mix-α or AD-mix-β (1.4 g)

  • tert-Butanol and Water (1:1, 10 mL)

  • Methanesulfonamide (CH₃SO₂NH₂) (1 eq, optional but recommended)

  • Sodium sulfite (Na₂SO₃) (1.5 g)

  • Ethyl acetate (EtOAc)

Procedure:

  • Add AD-mix (1.4 g) to a 1:1 mixture of t-BuOH/H₂O (10 mL) in a flask. Stir at room temperature until the two phases are clear.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the khellactone alkene (1 mmol) and methanesulfonamide (if used).

  • Stir vigorously at 0 °C. Monitor by TLC until the starting material is consumed (6-24 hours).

  • Quench the reaction by adding solid Na₂SO₃ (1.5 g) and stir for 1 hour, allowing the mixture to warm to room temperature.

  • Extract with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with 2 M NaOH then brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude cis-diol by flash column chromatography.

Protocol 4: Mitsunobu Inversion of a Secondary Alcohol

This protocol assumes one of the hydroxyls on the cis-diol has been selectively protected (e.g., as a TBS ether), leaving the target secondary alcohol free. The nucleophile used here is p-nitrobenzoic acid, which forms a crystalline ester that is easy to purify.[1]

Materials:

  • Mono-protected cis-diol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • p-Nitrobenzoic acid (PNBA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD) (1.5 eq)

  • Diethyl ether and Hexanes

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the mono-protected diol (1.0 eq), PPh₃ (1.5 eq), and PNBA (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue, which should cause the byproducts (triphenylphosphine oxide and the reduced DIAD) to precipitate.

  • Filter the mixture through a pad of Celite®, washing with cold ether.

  • Concentrate the filtrate and purify the crude p-nitrobenzoate ester by flash column chromatography.

  • The purified ester can then be hydrolyzed (e.g., with K₂CO₃ in methanol) and the protecting group removed (e.g., with TBAF for a TBS ether) to yield the final trans-khellactone diol.

Data Summary and Strategy Comparison

FeatureRoute A: Epoxidation/Ring-OpeningRoute B: Dihydroxylation/Inversion
Key Reaction Shi Asymmetric EpoxidationSharpless AD & Mitsunobu Inversion
Stereocontrol Enantioselectivity determined at epoxidation step.Enantioselectivity set by SAD; diastereoselectivity achieved by inversion.
Step Count Lower (typically 2 steps from alkene).Higher (typically 4-5 steps from alkene).
Typical ee Good to excellent (often >90% ee).Excellent (often >98% ee from SAD).[13]
Pros More direct and atom-economical. Organocatalytic (metal-free).Extremely reliable and predictable stereochemical outcome. Modular approach allows for optimization at each step.
Cons Selectivity can be substrate-dependent. Requires careful control of pH.Longer synthetic sequence. Mitsunobu reaction generates stoichiometric byproducts that require careful removal.[10]

Conclusion

The stereoselective synthesis of trans-khellactone diols is a critical task for the advancement of medicinal chemistry research on this important class of pyranocoumarins. The two strategies presented here—direct asymmetric epoxidation followed by ring-opening and a "stereochemical editing" approach involving dihydroxylation and Mitsunobu inversion—provide researchers with powerful and reliable protocols. The direct epoxidation route offers efficiency, while the inversion strategy provides unparalleled control and predictability. The selection of the optimal route will depend on the specific substrate and the strategic goals of the research program. Both pathways represent the state of the art in modern asymmetric synthesis and enable the production of optically pure trans-diols for further biological evaluation and drug development.

References

Application Note: Acylation Protocols for Khellactone Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Khellactone and its parent compounds, pyranocoumarins, represent a class of natural products with a wide spectrum of biological activities, including potent anti-HIV and anti-cancer properties.[1][2][3] The diol functionality at the C-3' and C-4' positions of the khellactone core is a prime target for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[2][4] This application note provides a comprehensive guide for researchers, detailing the chemical principles and step-by-step protocols for the efficient acylation of khellactone's secondary hydroxyl groups. We cover methodologies using acyl chlorides, acid anhydrides with catalytic 4-(dimethylamino)pyridine (DMAP), and the Steglich esterification for coupling with carboxylic acids.

Introduction to Khellactone and the Significance of Acylation

Khellactone is a furocoumarin derivative that serves as a critical building block in the synthesis of various biologically active molecules.[5][6] The cis-diol moiety on the pyran ring is fundamental to its chemical reactivity and biological interactions. Acylation, the process of introducing an acyl group (R-C=O) onto these hydroxyls, forms ester derivatives. This modification is a cornerstone of medicinal chemistry for several reasons:

  • Modulating Lipophilicity: Acylation can increase the lipophilicity of the khellactone core, potentially enhancing cell membrane permeability and oral bioavailability.[7][8]

  • Structure-Activity Relationship (SAR) Studies: Creating a library of khellactone esters with diverse acyl groups allows for systematic investigation into how different substituents affect biological targets. Studies have shown that the nature of the ester groups at the 3' and 4' positions is crucial for anti-HIV activity.[2][9]

  • Prodrug Strategies: Ester groups can be designed to be labile in vivo, undergoing enzymatic hydrolysis to release the parent khellactone diol at the site of action.

This guide provides researchers with the foundational knowledge and practical protocols to successfully synthesize a diverse range of khellactone esters for screening and drug development programs.

Chemical Principles and Reaction Mechanisms

The esterification of khellactone's hydroxyl groups can be achieved through several reliable methods. The choice of method often depends on the stability of the substrate and the availability of the acylating agent.

Acylation with Acyl Halides and Anhydrides

The most direct method for acylating alcohols involves the use of highly reactive acylating agents like acyl chlorides or acid anhydrides.

  • Using Acyl Chlorides: This reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of khellactone attacks the electrophilic carbonyl carbon of the acyl chloride. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting materials and halt the reaction.[2]

  • Using Acid Anhydrides with DMAP Catalysis: Acid anhydrides are less reactive than acyl chlorides but are often preferred due to their lower cost and easier handling. While the reaction can be driven by heating in a basic solvent like pyridine, the addition of a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) dramatically accelerates the reaction, often allowing it to proceed at room temperature.[10]

    The superior catalytic activity of DMAP stems from its high nucleophilicity. It first attacks the acid anhydride to form a highly reactive N-acylpyridinium salt intermediate.[11][12] This intermediate is a significantly more potent acylating agent than the parent anhydride, and it readily reacts with the khellactone hydroxyl group. The DMAP catalyst is regenerated in the process, completing the catalytic cycle.[11][13]

DMAP_Catalysis Ac2O Acetic Anhydride (Ac₂O) p1 Ac2O->p1 DMAP DMAP DMAP->p1 Intermediate N-Acetylpyridinium Ion Acetate Acetate Ion (AcO⁻) Intermediate->Acetate Ion Pair p2 Intermediate->p2 Khellactone Khellactone-OH Khellactone->Intermediate Rate-Determining Step Product Acylated Khellactone DMAP_regen DMAP (Regenerated) p1->Intermediate Nucleophilic Attack p2->Product p2->DMAP_regen

Caption: DMAP nucleophilic catalysis pathway for acylation.

Steglich Esterification

When the desired acyl group is available as a carboxylic acid, the Steglich esterification provides a mild and effective method for coupling.[14][15] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent to activate the carboxylic acid.[16]

The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate.[14] While this intermediate can react directly with the alcohol, the reaction is often slow and prone to a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[15] The addition of catalytic DMAP intercepts the O-acylisourea to form the same N-acylpyridinium intermediate seen in anhydride reactions, which then rapidly acylates the alcohol, suppressing the side reaction and increasing the yield.[14][17] A key feature of this method is the formation of a urea byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in common reaction solvents and can be removed by filtration.[15]

Steglich_Esterification cluster_activation Activation Step cluster_catalysis Catalytic Acyl Transfer cluster_esterification Esterification Step RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl DCC DCC DCC->O_acyl N_acyl N-Acylpyridinium Ion O_acyl->N_acyl DMAP Interception DCU DCU Byproduct O_acyl->DCU Slow Direct Reaction or Side Reaction DMAP DMAP DMAP->N_acyl Product Acylated Khellactone N_acyl->Product Acylation Khellactone Khellactone-OH Khellactone->Product

Caption: Workflow for the Steglich Esterification.

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and DCC are corrosive and moisture-sensitive.

Protocol 1: Diacylation using Acyl Chloride in Pyridine

This protocol is adapted from procedures used for the synthesis of various khellactone derivatives.[1][2] It is effective for generating di-acylated products.

Materials:

  • (+)-cis-Khellactone (1.0 eq)

  • Acyl Chloride (2.5 - 3.0 eq)

  • Anhydrous Pyridine (as solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add (+)-cis-khellactone (1.0 eq).

  • Dissolution: Dissolve the khellactone in anhydrous pyridine (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the acyl chloride (2.5 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Some syntheses may require gentle heating or reflux to drive the reaction to completion.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Carefully wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate or hexane/ethyl acetate) to yield the pure di-acylated khellactone.

Protocol 2: Diacylation using Acid Anhydride with DMAP

This protocol is a standard, highly efficient method for esterification of secondary alcohols.[11][12]

Materials:

  • (+)-cis-Khellactone (1.0 eq)

  • Acid Anhydride (2.5 - 3.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

  • Triethylamine (NEt₃) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve (+)-cis-khellactone (1.0 eq), DMAP (0.1 eq), and NEt₃ (3.0 eq) in anhydrous DCM.

  • Reagent Addition: Add the acid anhydride (2.5 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Steglich Esterification with Carboxylic Acid

This protocol is ideal for when the acylating agent is a carboxylic acid, especially for sterically demanding substrates.[14][15][16]

Materials:

  • (+)-cis-Khellactone (1.0 eq)

  • Carboxylic Acid (2.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.5 - 3.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried flask, dissolve (+)-cis-khellactone (1.0 eq), the carboxylic acid (2.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (2.5 eq) in a small amount of anhydrous DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with additional DCM.

    • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via silica gel column chromatography.

Summary of Reaction Conditions
ProtocolAcylating AgentCatalystBase / Coupling AgentSolventTemperature
1 Acyl ChlorideNone (Pyridine acts as base)PyridinePyridine0 °C to RT/Reflux
2 Acid AnhydrideDMAP (catalytic)TriethylamineDCM / THFRoom Temperature
3 Carboxylic AcidDMAP (catalytic)DCC / EDCDCM0 °C to Room Temp

Characterization and Troubleshooting

Product Characterization:

  • ¹H-NMR: Successful acylation is confirmed by a significant downfield shift of the H-3' and H-4' proton signals. New signals corresponding to the acyl group(s) will also appear.

  • ¹³C-NMR: The appearance of new carbonyl signals (~170 ppm) for the ester groups and signals from the acyl chain carbons confirms the reaction.

  • Mass Spectrometry (MS): ESI-MS or other soft ionization techniques should be used to confirm the molecular weight of the acylated product.[1]

Troubleshooting:

  • Incomplete or No Reaction: Ensure all reagents and solvents are anhydrous. Moisture will readily quench acyl chlorides and DCC. Increase reaction time or temperature if necessary. For sterically hindered alcohols or acids, the Steglich or DMAP-catalyzed methods are generally superior.

  • Mono-acylation: Bulky acylating agents may selectively react with one hydroxyl group, or an insufficient amount of acylating agent was used.[2][4] The mono-acylated product can often be separated chromatographically from the di-acylated and starting material.

  • Difficult Purification (Protocol 3): If the DCU byproduct is difficult to remove by filtration, cool the reaction mixture in a freezer for an hour to maximize precipitation before filtering. Using the water-soluble EDC can simplify work-up, as the urea byproduct is washed away in the aqueous layers.

Conclusion

The acylation of khellactone's hydroxyl groups is a versatile and powerful strategy for the synthesis of novel derivatives with potential therapeutic applications. By selecting the appropriate protocol based on the available acylating agent—acyl chloride, anhydride, or carboxylic acid—researchers can efficiently generate libraries of compounds for biological evaluation. The methods described herein, from classic base-mediated reactions to modern DMAP-catalyzed and Steglich couplings, provide a robust toolkit for advancing the medicinal chemistry of pyranocoumarins.

References

Application Note: High-Purity Isolation of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone Using Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Evelyn Reed

Abstract

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (PAIP) is an angular-type pyranocoumarin of significant interest in natural product chemistry and drug discovery.[1] Obtaining this compound in high purity is a critical prerequisite for accurate pharmacological evaluation and structural analysis. This application note presents a robust and scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of PAIP from complex mixtures, such as crude plant extracts or synthetic reaction products. The methodology leverages a C18 stationary phase with a water/acetonitrile mobile phase gradient, modified with formic acid to ensure optimal peak shape and resolution. This guide provides a comprehensive walkthrough from analytical method development to preparative scale-up, including detailed protocols, rationale for parameter selection, and data interpretation.

Introduction

Pyranocoumarins, such as khellactone derivatives, are a class of natural products found in various medicinal plants, particularly within the Apiaceae family.[2][3] These compounds are recognized for a wide spectrum of biological activities, making them attractive targets for pharmaceutical research. This compound (PAIP) is one such derivative whose therapeutic potential is under active investigation.

The primary challenge in studying natural products is isolating the target compound at a purity level sufficient for downstream applications (>98%). Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the definitive technique for this task, offering high resolution and efficiency.[4][5] This document outlines a systematic approach to developing and implementing a preparative HPLC method for PAIP, ensuring high yield and purity.

Compound Profile: this compound

Understanding the physicochemical properties of the target analyte is the foundation of any successful chromatographic purification.

PropertyValue / DescriptionRationale for HPLC Method
Structure Angular PyranocoumarinThe coumarin core and ester side chains provide moderate hydrophobicity, making it an ideal candidate for Reverse-Phase (RP) chromatography.
Molecular Formula C₁₉H₂₀O₇-
Molecular Weight 360.36 g/mol -
Solubility Soluble in organic solvents like DMSO, Methanol, Acetonitrile. Sparingly soluble in water.Dictates the choice of sample solvent for injection. Acetonitrile or methanol are preferred to match mobile phase compatibility.
UV Absorbance Exhibits strong absorbance in the UV range, typical for coumarin structures (~320-330 nm).[6][7]Allows for sensitive detection using a Photodiode Array (PDA) or UV-Vis detector, which is crucial for peak tracking and fraction collection.

Principle of Reversed-Phase HPLC Purification

The goal of preparative HPLC is to isolate a target compound rather than just quantify it.[8][9] This requires a shift in strategy from analytical HPLC, focusing on maximizing column loading while maintaining adequate separation.[9]

Why Reversed-Phase? Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) interacts with the hydrophobic regions of the analyte. A polar mobile phase is used to elute the compounds, with more polar compounds eluting first. PAIP, being a moderately non-polar molecule, is well-retained on a C18 column, allowing for effective separation from both more polar and less polar impurities.[10][11]

The Role of the C18 Column The C18 (octadecyl) stationary phase consists of silica particles chemically bonded with C18 alkyl chains. This creates a highly hydrophobic surface that provides strong retention for compounds like PAIP. Its widespread availability in various particle and column sizes makes it ideal for scaling from analytical to preparative dimensions.[5]

Mobile Phase Selection and Modifiers A gradient of water and acetonitrile is used. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.[12] Formic acid (0.1%) is added as a modifier for two critical reasons:

  • Improved Peak Shape: It suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing with compounds containing polar functional groups.[13][14]

  • Consistent Analyte Ionization: By maintaining a low pH, it ensures that acidic or basic functional groups on the analyte and impurities are in a single protonated state, leading to sharper, more reproducible peaks.[15][16]

Materials and Methods

Reagents and Materials
  • Crude PAIP extract or synthetic mixture

  • Acetonitrile (HPLC Grade or higher)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, >99%)

  • Methanol (HPLC Grade, for sample dissolution and cleaning)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
ComponentAnalytical System SpecificationPreparative System Specification
HPLC System Standard Analytical HPLCHigh-flow rate preparative HPLC
Pump Binary or Quaternary, 0.1-5 mL/minBinary, 10-100 mL/min capability[8]
Injector Autosampler, 1-100 µL injectionManual or Auto, 0.1-5 mL injection loop
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Detector PDA or UV-Vis DetectorUV-Vis Detector with high-flow cell
Fraction Collector N/AAutomated, triggered by time or threshold
Experimental Workflow

The purification process follows a logical progression from small-scale method development to large-scale isolation.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Scale-Up & Loading Study cluster_2 Phase 3: Preparative Purification cluster_3 Phase 4: Post-Purification A Prepare Crude Sample (Dissolve & Filter) B Scout Gradients on Analytical C18 Column A->B C Optimize Selectivity & Resolution B->C D Calculate Preparative Flow Rate & Gradient C->D F Determine Max Load for Prep Column D->F E Perform Loading Study on Analytical Column E->F G Run Preparative HPLC with Overloaded Injection F->G H Collect Fractions (UV-Triggered) G->H I Combine Pure Fractions H->I J Analyze Purity of Collected Pool I->J K Evaporate Solvent (Rotovap/Lyophilizer) J->K L Obtain Pure PAIP Solid K->L

Figure 1: Overall workflow for the purification of PAIP.
Step-by-Step Protocols

Protocol 1: Analytical Method Development

  • Sample Preparation: Dissolve a small amount of the crude material in methanol or acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: 325 nm

    • Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to locate the PAIP peak. Then, optimize with a shallower gradient around the elution point of PAIP to maximize resolution from nearby impurities. A typical optimized gradient might be 40-70% B over 15 minutes.

Protocol 2: Preparative Scale-Up and Purification

  • Scale-Up Calculation: The goal is to maintain the same linear velocity of the mobile phase. Use the following formula to scale the flow rate[17]:

    • Flow Rate(prep) = Flow Rate(analyt) × (ID(prep)² / ID(analyt)²)

    • For our columns: 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min

  • Gradient Scaling: The gradient time must also be scaled to maintain resolution.

    • Gradient Time(prep) = Gradient Time(analyt) × (Volume(prep) / Volume(analyt))

    • Since column lengths are the same, this simplifies to the same ratio as the flow rate, so the gradient time remains 15 minutes.

  • Sample Preparation: Dissolve the crude material in the minimal amount of solvent necessary to achieve the desired loading concentration (e.g., 50-100 mg/mL). Ensure it is fully dissolved and filtered.

  • Preparative Run:

    • Column: C18, 21.2 x 150 mm, 5 µm

    • Flow Rate: 21.2 mL/min

    • Injection Volume: 1-5 mL (depending on loading study)

    • Detection: 325 nm

    • Gradient: 40-70% B over 15 minutes.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal rising above a baseline threshold and collect the entire peak corresponding to PAIP.

  • Post-Processing: Combine the pure fractions, confirm purity via analytical HPLC, and remove the solvent using rotary evaporation or lyophilization to yield the final, pure compound.

Method Development and Optimization Logic

The success of preparative chromatography hinges on a logical method development strategy.[18]

G node_result node_result node_action node_action Start Is Resolution (α) > 1.5 in analytical run? Opt_Grad Make Gradient Shallower Start->Opt_Grad No Check_Solvent Is Peak Shape Symmetrical? Start->Check_Solvent Yes Opt_Grad->Start Add_Acid Add/Optimize Acid Modifier (0.1% FA) Check_Solvent->Add_Acid No (Tailing) Load_Study Is the method ready for scale-up? Check_Solvent->Load_Study Yes Add_Acid->Check_Solvent Scale_Up Proceed to Preparative Run Load_Study->Scale_Up Yes

References

Application Note: A Validated HPLC-UV Method for the Quantification of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK). Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive guide, from sample preparation to method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The described methodology ensures specificity, accuracy, precision, and linearity, making it suitable for routine analysis in quality control and research settings.

Introduction: The Significance of AIK Quantification

This compound (AIK) is a pyranocoumarin derivative of significant interest due to its potential pharmacological activities, stemming from the broader class of khellactones which are known for their diverse biological properties. Accurate and reliable quantification of AIK is paramount for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. The complex structure of AIK, featuring ester functionalities, necessitates a carefully developed analytical method to ensure stability and prevent degradation during analysis.

This document provides a step-by-step protocol for a reversed-phase HPLC method with UV detection, a widely accessible and reliable technique in analytical laboratories. The causality behind each step is explained to provide a deeper understanding of the method's scientific basis.

Methodological Framework: A Self-Validating System

The presented analytical method is designed as a self-validating system, where the protocol's integrity is ensured by adherence to internationally recognized validation guidelines.[4][5][6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7][8]

G cluster_0 Method Development & Validation Workflow Sample_Preparation Sample Preparation (Extraction & Dilution) Chromatographic_Separation HPLC-UV Analysis (Separation & Detection) Sample_Preparation->Chromatographic_Separation Inject Method_Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) Chromatographic_Separation->Method_Validation Generate Data Quantification Quantitative Analysis of AIK Method_Validation->Quantification Validate & Apply

Caption: High-level workflow for AIK quantification.

Materials and Reagents

  • Reference Standard: this compound (AIK), purity ≥98%

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffers: Formic acid (analytical grade)

  • Sample Matrix: As applicable (e.g., plant extract, formulation placebo)

Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining and separating moderately non-polar molecules like AIK.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). The use of formic acid helps to improve peak shape and ionization efficiency if transitioning to mass spectrometry.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: Determined by UV scan of AIK standard (typically in the range of 320-340 nm for coumarin derivatives).

  • Injection Volume: 10 µL

Table 1: Gradient Elution Program
Time (min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
0.06040
15.02080
20.02080
22.06040
30.06040

Detailed Protocols

Standard Solution Preparation

Rationale: Accurate preparation of standard solutions is fundamental for the calibration curve and subsequent quantification. A stock solution is prepared in a solvent where AIK is freely soluble and stable, followed by serial dilutions to cover the expected concentration range of the samples.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of AIK reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase (initial conditions: 60% A, 40% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Rationale: The goal of sample preparation is to extract AIK from the sample matrix efficiently and to remove interfering components. The choice of extraction solvent and technique will depend on the nature of the sample matrix. For natural product extracts, a solvent that effectively solubilizes coumarins, such as methanol or ethanol, is often used.[9][10]

Example Protocol for a Plant Extract:

  • Extraction: Accurately weigh 1 g of the powdered plant material. Add 20 mL of methanol and perform ultrasound-assisted extraction for 30 minutes. This technique enhances extraction efficiency by disrupting cell walls.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove fine particulates that could damage the HPLC column.

  • Dilution: Dilute the filtered extract with the mobile phase to bring the AIK concentration within the linear range of the calibration curve.

G cluster_0 Sample Preparation Workflow Weigh Weigh Sample Extract Ultrasound-Assisted Extraction (Methanol) Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Dilute Dilute for Analysis Filter->Dilute Inject Inject into HPLC Dilute->Inject

Caption: Step-by-step sample preparation protocol.

Method Validation Protocol (as per ICH Q2(R1))[1][3]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample matrix (placebo or solvent).

  • Analyze a sample spiked with AIK.

  • Analyze a sample containing potential interfering substances.

  • Assess peak purity of the AIK peak using a photodiode array (PDA) detector if available.

Acceptance Criteria: The blank should show no peak at the retention time of AIK. The AIK peak in the spiked sample should be well-resolved from other peaks (resolution > 2).

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare at least five concentrations of AIK calibration standards.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform a recovery study by spiking a blank matrix with known concentrations of AIK at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Prepare and analyze three replicates at each level.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocols:

  • Repeatability (Intra-day precision): Analyze six replicate samples of AIK at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 2: Summary of Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analysis of blank, spiked sample, and peak purityNo interference at AIK retention time; Resolution > 2
Linearity 5-point calibration curve, triplicate injectionsr² ≥ 0.999
Accuracy Spike-recovery at 3 levels (n=3)Mean recovery 98.0% - 102.0%
Precision (Repeatability) 6 replicates at 100% concentration, same dayRSD ≤ 2%
Precision (Intermediate) Repeatability on a different day/analyst/instrumentRSD ≤ 2%
LOD & LOQ Signal-to-noise ratio or calibration curve slopeS/N ≈ 3 for LOD; S/N ≈ 10 for LOQ

Alternative and Advanced Techniques: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the analysis of AIK in biological matrices like plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[11][12] This technique offers superior performance for quantifying low-level analytes in complex samples.[13]

An LC-MS/MS method would involve developing a multiple reaction monitoring (MRM) assay, which requires optimization of precursor and product ions for AIK, as well as tuning of collision energy and other mass spectrometer parameters. While more complex to develop, the enhanced sensitivity can achieve lower limits of quantification, often in the ng/mL range.[11]

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantification of this compound. By following the outlined protocols for sample preparation, chromatographic analysis, and rigorous method validation based on ICH guidelines, researchers can ensure the generation of accurate and reproducible data. This method is well-suited for routine quality control and research applications in the pharmaceutical and natural products industries.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantitative Analysis of Khellactone Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Khellactone derivatives, a significant class of pyranocoumarins, exhibit a wide spectrum of pharmacological activities, including anti-hypertensive and anti-HIV properties. However, their clinical development is often hampered by extensive metabolism, leading to poor oral bioavailability.[1][2] Accurate and sensitive quantification of these compounds in complex biological matrices is therefore critical for pharmacokinetic, metabolic, and drug development studies. This document provides a comprehensive, field-proven Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the robust analysis of khellactone derivatives. We delve into the causality behind each methodological choice, from sample preparation to data acquisition, to ensure a scientifically sound, reproducible, and self-validating workflow suitable for researchers in drug development and natural product analysis.

Introduction: The Analytical Challenge of Khellactone Derivatives

Khellactone derivatives are characterized by a fused pyran and coumarin ring system. The structural complexity, including stereogenic centers at the C-3′ and C-4′ positions, presents a unique analytical challenge.[1] Furthermore, their presence in intricate biological samples like plasma or serum at low concentrations necessitates a highly selective and sensitive analytical technique.[3] LC-MS/MS has emerged as the gold standard for this application, offering unparalleled specificity and quantification capabilities essential for modern bioanalysis.[4][5] This guide provides a systematic approach to developing and validating such a method.

The Analytical Workflow: A Strategic Overview

The successful analysis of khellactone derivatives hinges on a meticulously planned workflow. Each stage is designed to isolate the analyte, remove interferences, and ensure precise measurement.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike PPT Protein Precipitation (PPT) with Acetonitrile Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation & Reconstitution Supernatant->Evaporate LC_Inject Inject into LC System Evaporate->LC_Inject LC_Sep Chromatographic Separation (C18 Column) LC_Inject->LC_Sep MS_Ionize Ionization (ESI+) LC_Sep->MS_Ionize MS_Analyze MS/MS Detection (MRM) MS_Ionize->MS_Analyze Quant Quantification MS_Analyze->Quant Report Reporting Quant->Report

Figure 1: High-level workflow for khellactone derivative analysis.

Step-by-Step Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Rationale: The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis and damage the analytical column.[6] Protein precipitation is a rapid and effective technique for this purpose. While Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer greater selectivity, PPT is often sufficient and provides high throughput.[7][8] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like khellactone derivatives in solution.[9]

Protocol:

  • Thaw frozen biological samples (e.g., rat plasma) on ice.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Liquid Chromatography (LC) Separation

Rationale: Chromatographic separation is essential to resolve the analyte of interest from other matrix components and potential isomers. A reversed-phase C18 column is the standard choice for moderately polar compounds like coumarins due to its robust performance and excellent resolving power.[10][11] A gradient elution using acetonitrile and water allows for the efficient separation of compounds with varying polarities. The addition of a small amount of formic acid to the mobile phase serves a dual purpose: it improves peak shape by preventing silanol interactions on the column and enhances ionization efficiency in the mass spectrometer by promoting protonation.[9]

LC Parameters Table:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 2.4 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 35 °C
Gradient Program See Table 2 below

Table 1: Recommended Liquid Chromatography conditions.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.010
5.090
7.090
7.110
10.010

Table 2: Example Gradient Elution Program.

Tandem Mass Spectrometry (MS/MS) Detection

Rationale: Tandem mass spectrometry provides the high selectivity and sensitivity required for quantification. Electrospray Ionization (ESI) is the preferred ionization technique for moderately polar molecules like khellactone derivatives, and it typically produces protonated molecular ions [M+H]+ in positive mode.[12] For quantification, Multiple Reaction Monitoring (MRM) is employed. In this mode, the first quadrupole (Q1) selects the precursor ion (the [M+H]+ of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific, high-abundance fragment ion for detection.[13] This highly specific transition minimizes background noise and ensures accurate quantification.

Fragmentation and MRM Transitions: The fragmentation of the khellactone core often involves neutral losses of water (H₂O), carbon monoxide (CO), and losses related to the ester side chains.[14][15] The exact fragmentation pattern must be determined by infusing a standard solution of the target khellactone derivative and performing a product ion scan.

MRM_Process ESI ESI Source (Ionization) Q1 Q1 (Precursor Ion Selection) ESI->Q1 Q2 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Figure 2: The Multiple Reaction Monitoring (MRM) process in a triple quadrupole mass spectrometer.

MS/MS Parameters Table:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Optimized for the specific instrument
MRM Transitions To be determined empirically for each analyte and Internal Standard (IS)
Collision Energy To be optimized for each MRM transition

Table 3: Recommended Mass Spectrometry conditions.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous validation process is mandatory to ensure that the analytical method is accurate, precise, and fit for purpose.[16] The validation should assess several key performance characteristics as outlined by regulatory bodies.[4][17]

Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. Assessed by analyzing blank matrix samples from multiple sources.[18]

  • Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. A calibration curve with at least six non-zero standards is analyzed, and a correlation coefficient (r²) of >0.99 is typically required.[4][16]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations over several days.[18] Acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[18]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution.[9]

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[18]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[17]

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative analysis of khellactone derivatives using LC-MS/MS. By understanding the rationale behind each step—from the selection of a protein precipitation protocol for sample cleanup to the optimization of MRM transitions for specific detection—researchers can develop and validate a reliable method. This protocol serves as a comprehensive guide for professionals in drug development and natural product research, enabling accurate pharmacokinetic and metabolic characterization of this important class of compounds.

References

Application Note: Comprehensive NMR Characterization of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the complete structural elucidation of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, a complex natural product derivative, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a comprehensive methodology, from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of complex organic molecules. The protocols and interpretive strategies outlined herein are designed to ensure scientific rigor and data integrity.

Introduction: The Imperative for Unambiguous Structural Elucidation

This compound is a derivative of the khellactone class of natural products, which are known for their diverse biological activities. The precise arrangement of atoms and stereochemistry is paramount to a molecule's function and potential as a therapeutic agent. Therefore, unambiguous structural characterization is a critical step in natural product research and drug development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic compounds in solution.[3][4][5] This application note details the systematic application of a multi-dimensional NMR strategy to fully characterize the title compound.

The core principle of NMR spectroscopy involves the interaction of atomic nuclei with an external magnetic field.[3][4] By analyzing the resonance frequencies and couplings between nuclei, one can deduce the chemical environment of each atom and piece together the molecular structure.[5][6] This guide will walk through the logical progression of experiments that build upon each other to provide a complete and validated structural assignment.

Experimental Workflow: A Strategic Approach

The comprehensive NMR characterization of a novel or complex molecule follows a logical and systematic workflow. This ensures that the maximum amount of information is extracted from the sample in an efficient manner.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Acquisition cluster_2d Phase 3: 2D NMR Acquisition cluster_analysis Phase 4: Data Analysis & Elucidation SamplePrep Sample Preparation Purity Purity & Solubility Assessment SamplePrep->Purity Proton ¹H NMR Purity->Proton Carbon ¹³C NMR & DEPT Proton->Carbon COSY ¹H-¹H COSY Carbon->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC NOESY ¹H-¹H NOESY (Optional) HMBC->NOESY Integration Spectral Processing & Integration NOESY->Integration Assignment Fragment Assembly & Assignment Integration->Assignment Structure Final Structure Confirmation Assignment->Structure

References

Evaluating Khellactone Cytotoxicity: An Application Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Khellactones, a class of natural coumarins, and their derivatives are gaining significant interest in drug discovery for their diverse biological activities, including potential anticancer properties.[1][2] A critical step in the preclinical evaluation of any potential therapeutic agent is a thorough assessment of its cytotoxic profile. This guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of khellactone compounds using a strategic, multi-tiered approach to cell-based assays. We will cover assays that measure metabolic activity, membrane integrity, and apoptosis, providing the rationale behind experimental choices and guidance for robust data interpretation.

Introduction: Khellactone and the Imperative of Cytotoxicity Profiling

Khellactones are angular pyranocoumarins that have demonstrated a range of pharmacological effects, including anti-inflammatory, anti-HIV, and anticancer activities. Several studies have shown that khellactone derivatives can suppress the growth of various cancer cell lines, often by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3] Given this potential, accurately quantifying the cytotoxic effects of novel khellactone analogues is paramount.

Cytotoxicity assays are essential tools in toxicology and drug development to screen for the potential of a compound to cause cell damage or death.[4][5] These assays provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which is a key metric for comparing compound potency and guiding lead optimization. A well-designed cytotoxicity study not only quantifies cell death but can also provide initial insights into the underlying mechanism of action.[6]

The Foundation: Understanding Cellular Health Endpoints

Cytotoxicity is not a single event but a cascade of cellular responses leading to death. Different assays are designed to measure distinct biological markers associated with this process.[6] Understanding these endpoints is crucial for selecting the appropriate assay to answer your specific research question.

  • Metabolic Activity: Healthy, viable cells maintain a high metabolic rate. Assays like the MTT or MTS assay measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells.[7] A reduction in this activity is an early indicator of cellular stress or death.

  • Membrane Integrity: The plasma membrane of a healthy cell is intact. When a cell undergoes necrosis or late-stage apoptosis, its membrane becomes compromised, leaking cytoplasmic contents into the surrounding environment.[4] The Lactate Dehydrogenase (LDH) release assay quantifies this leakage, providing a direct measure of cell lysis.[8][9]

  • Apoptosis: This is a form of programmed cell death characterized by a specific sequence of molecular events. A key feature is the activation of a family of proteases called caspases.[10][11] Assays that measure the activity of "executioner" caspases, such as caspase-3 and caspase-7, provide a specific and sensitive readout for apoptosis.[12][13]

Strategic Assay Selection: A Tiered Approach for Khellactone

A comprehensive evaluation of khellactone's cytotoxicity should involve a multi-assay approach to build a complete picture of its cellular effects. We recommend a tiered strategy:

  • Tier 1: Primary Screening (Metabolic Viability): Begin with a high-throughput, cost-effective assay like the MTT assay to determine the general cytotoxic or cytostatic effects of khellactone across a range of concentrations and identify the IC50 value.

  • Tier 2: Confirmation of Cell Death (Membrane Integrity): If the MTT assay shows a decrease in viability, confirm that this is due to cell death rather than just metabolic inhibition. An LDH release assay is ideal for this, as it specifically measures membrane rupture, a hallmark of necrosis or late apoptosis.[8]

  • Tier 3: Mechanistic Insight (Apoptosis): Since previous studies suggest khellactones induce apoptosis, a specific mechanistic assay is critical.[3][14] The Caspase-Glo® 3/7 assay is a highly sensitive method to confirm if the observed cytotoxicity is mediated by the activation of the apoptotic pathway.[12]

Critical Experimental Design Parameters

The quality and reliability of your cytotoxicity data depend heavily on careful experimental design.

Cell Line Selection

The choice of cell line is critical and should be guided by your research objectives.[15]

  • Relevance: If investigating khellactone for a specific cancer, use cell lines derived from that cancer type (e.g., HEPG-2 for liver carcinoma, MDA-MB-231 for breast cancer).[3][14]

  • Controls: It is crucial to include a non-cancerous, "normal" cell line (e.g., human fibroblasts or hepatocytes) to assess the compound's selectivity and potential for off-target toxicity.[3][16]

  • Authentication: Always source cell lines from reputable cell banks (e.g., ATCC, ECACC) to avoid issues with misidentified or contaminated lines.[15]

Dose-Response and Controls

A standard cytotoxicity experiment involves treating cells with a serial dilution of the test compound.

  • Concentration Range: Choose a wide range of khellactone concentrations that will span from no effect to a maximal effect, allowing for the calculation of a full dose-response curve. A logarithmic or semi-log dilution series is standard.

  • Vehicle Control: Khellactone will likely be dissolved in a solvent like DMSO. Cells must be treated with the highest concentration of the solvent used in the experiment to ensure it has no inherent toxicity. This is your 0% effect control.

  • Positive Control: Include a known cytotoxic compound (e.g., Doxorubicin or Staurosporine) to validate that the assay system is working correctly.

  • Untreated Control: Cells cultured in medium alone represent the 100% viability control.

Detailed Protocols

The following protocols are designed for a 96-well plate format, which is suitable for most screening applications.

Protocol 1: MTT Assay for Metabolic Activity Assessment

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[7][17] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.

Materials:

  • Cell line of choice in appropriate culture medium

  • Khellactone compound, dissolved in DMSO to create a high-concentration stock

  • MTT solution: 5 mg/mL in sterile PBS.[17] Filter sterilize and store at -20°C, protected from light.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of khellactone in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Remember to include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][9] The released LDH is measured via a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is quantified at 490 nm.[8][18]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam) containing LDH substrate, cofactor, and dye solution.

  • Cells and compound-treated plates (prepared as in steps 1 & 2 of the MTT protocol).

  • Lysis Buffer (often 10X, provided in kits) to create a "Maximum LDH Release" control.

  • 96-well flat-bottom assay plate (separate from the cell plate).

Step-by-Step Methodology:

  • Prepare Controls: On the cell plate, designate triplicate wells for:

    • Spontaneous LDH Release: Add 10 µL of sterile water or assay buffer to untreated cells.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated cells. This will lyse all cells and serve as the 100% cytotoxicity control.

    • Incubate these control wells along with the treated wells for the final 45 minutes of the treatment period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well of the cell plate to a new 96-well assay plate.

  • Prepare Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

  • Incubation: Add 50 µL of the Reaction Mixture to each well of the new assay plate containing the supernatants. Cover the plate and incubate at room temperature for 30 minutes, protected from light.[18]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection

Principle: This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for activated caspase-3 and caspase-7.[12][19] When apoptosis is induced, these caspases cleave the substrate, releasing aminoluciferin. This is then used by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[13]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega).

  • Cells and compound-treated plates (prepared as in steps 1 & 2 of the MTT protocol, preferably in opaque-walled plates for luminescence).

  • Luminometer or a microplate reader with luminescence detection capability.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[20]

  • Equilibrate Plate: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[19] This single addition lyses the cells and initiates the luminescent reaction.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.[21] Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

Calculating Percent Viability and Cytotoxicity
  • For MTT Assay:

    • Subtract the average absorbance of the media-only blank wells from all other readings.

    • Calculate Percent Viability: (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100.

  • For LDH Assay:

    • Correct absorbance readings: (Absorbance at 490nm) - (Absorbance at 680nm).

    • Calculate Percent Cytotoxicity: ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.

Determining the IC50 Value

The IC50 is the concentration of a drug that is required for 50% inhibition in vitro. To determine this, plot the percent viability (or percent inhibition) against the logarithm of the khellactone concentration. Use a non-linear regression analysis program (such as GraphPad Prism or an equivalent) to fit the data to a sigmoidal dose-response curve (variable slope).[22][23][24] The software will calculate the IC50 value from this curve.[25]

Data Summary

Summarize the calculated IC50 values in a clear, concise table for easy comparison across different cell lines and assays.

CompoundCell LineAssayExposure Time (h)IC50 (µM) ± SD
Khellactone AHEPG-2MTT488.5 ± 0.7
Khellactone AHL-7702 (Normal)MTT48> 100
Khellactone AHEPG-2LDH4812.1 ± 1.1
Khellactone BHEPG-2MTT486.2 ± 0.5
Khellactone BHL-7702 (Normal)MTT4885.3 ± 9.4
Positive ControlHEPG-2MTT480.9 ± 0.1

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes. Below are Graphviz DOT scripts for generating key diagrams relevant to this guide.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Analysis p1 Select & Culture Cell Lines p2 Seed Cells in 96-Well Plate p1->p2 p3 Incubate 24h for Adherence p2->p3 t2 Add Compound to Cells (Include Controls) p3->t2 t1 Prepare Khellactone Serial Dilutions t1->t2 t3 Incubate for 24-72h t2->t3 a1 MTT Assay (Metabolism) t3->a1 a2 LDH Assay (Membrane Integrity) t3->a2 a3 Caspase-Glo (Apoptosis) t3->a3 an1 Calculate % Viability or % Cytotoxicity a1->an1 a2->an1 a3->an1 an2 Plot Dose-Response Curve an1->an2 an3 Determine IC50 Value an2->an3

Caption: Tiered experimental workflow for khellactone cytotoxicity assessment.

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc cas8 Procaspase-8 → Caspase-8 disc->cas8 bcl2 Bax/Bak Activation cas8->bcl2 via Bid cleavage cas37 Procaspase-3, 7 → Caspase-3, 7 cas8->cas37 stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 p53->bcl2 mito Mitochondria bcl2->mito cytoC Cytochrome c Release mito->cytoC cytoC->cas37 via Apoptosome (Caspase-9) substrates Cleavage of Cellular Substrates cas37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic and extrinsic pathways converging on executioner caspases.

References

Application Note: A Comprehensive Protocol for the Anti-Inflammatory Screening of Khellactones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Khellactones, a class of angular-type pyranocoumarins, have emerged as promising natural products with a spectrum of biological activities, including notable anti-inflammatory effects.[1][2] The escalating need for novel anti-inflammatory therapeutics with improved safety profiles has intensified research into plant-derived compounds. This guide provides a comprehensive, multi-tiered experimental protocol for researchers, scientists, and drug development professionals to systematically screen and characterize the anti-inflammatory properties of khellactones. The narrative moves from initial high-throughput cellular assays to mechanistic deep dives and finally to whole-organism validation, ensuring a robust and translatable dataset. We will explore the modulation of key inflammatory mediators and the underlying signaling pathways, primarily the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to the inflammatory response.[3][4][5]

Part 1: Primary In Vitro Screening Cascade

Objective: To rapidly assess the direct anti-inflammatory and cytotoxic potential of khellactone candidates using a validated cellular model of acute inflammation.

Causality & Model Selection: The murine macrophage cell line, RAW 264.7, is the workhorse for in vitro inflammation studies. Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mount a robust and reproducible inflammatory response that mimics key aspects of innate immunity.[6] This includes the production of significant inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[2][7] This model allows for the efficient screening of multiple compounds and concentrations to identify promising leads.

Experimental Workflow: In Vitro Screening

A systematic workflow ensures that observed anti-inflammatory effects are not artifacts of cytotoxicity.

cluster_0 Initial Setup cluster_1 Step 1: Assess Cytotoxicity cluster_2 Step 2: Evaluate Anti-inflammatory Activity cluster_3 Step 3: Quantify Inflammatory Mediators P1 Culture RAW 264.7 Macrophages A1 Protocol 1.1: MTT Assay Treat cells with Khellactones alone P1->A1 P2 Prepare Khellactone Stock Solutions P2->A1 A2 Determine Non-Toxic Concentration Range A1->A2 24h Incubation B1 Pre-treat cells with non-toxic Khellactone concentrations A2->B1 Select Concentrations B2 Induce Inflammation with LPS (1 µg/mL) B1->B2 1-2h B3 Collect Supernatant after 24h B2->B3 C1 Protocol 1.2: Nitric Oxide (NO) Assay (Griess Reagent) B3->C1 C2 Protocol 1.3: Prostaglandin E2 (PGE2) Assay (ELISA) B3->C2 C3 Protocol 1.4: Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) B3->C3

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1.1: Cell Viability Assay (MTT)

Rationale: It is critical to ensure that any reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours (37°C, 5% CO₂).

  • Treatment: Replace the medium with fresh medium containing various concentrations of the khellactone test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 1.2: Nitric Oxide (NO) Production Assay

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, producing large amounts of NO, a key inflammatory mediator. Measuring nitrite, a stable breakdown product of NO, using the Griess reaction is a standard method to quantify iNOS activity.[8][9]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells as in Protocol 1.1. Pre-treat cells with non-toxic concentrations of khellactones for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.[10]

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]

  • Readout: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Protocol 1.3: Prostaglandin E2 (PGE2) Quantification

Rationale: PGE2 is a principal mediator of inflammation, fever, and pain, synthesized by the enzyme cyclooxygenase-2 (COX-2). Quantifying PGE2 levels provides insight into the compound's ability to modulate the arachidonic acid pathway.[11] Enzyme-Linked Immunosorbent Assays (ELISAs) offer high sensitivity and specificity for this measurement.[7]

Step-by-Step Protocol:

  • Sample Collection: Use the same cell culture supernatants collected for the NO assay (from step 3 of Protocol 1.2).

  • ELISA Procedure: Perform the PGE2 measurement using a commercial competitive ELISA kit according to the manufacturer's instructions.[12][13][14]

  • General Steps:

    • Add standards and samples to the antibody-pre-coated microplate.

    • Add a fixed amount of HRP-conjugated PGE2, which competes with the sample PGE2 for antibody binding sites.

    • Incubate, wash away unbound components, and add a TMB substrate.

    • Stop the reaction and measure the absorbance (typically at 450 nm). The color intensity is inversely proportional to the PGE2 concentration.[14]

Protocol 1.4: Pro-inflammatory Cytokine Analysis (TNF-α, IL-6, IL-1β)

Rationale: Cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are master regulators of the inflammatory response.[15][16] Measuring their levels is fundamental to characterizing a compound's anti-inflammatory profile.[17]

Step-by-Step Protocol:

  • Sample Collection: Use the same cell culture supernatants.

  • ELISA Procedure: Quantify the concentration of TNF-α, IL-6, and IL-1β using individual sandwich ELISA kits for each cytokine, following the manufacturer's protocols.[17]

  • General Steps:

    • Add samples to wells pre-coated with a capture antibody specific for the target cytokine.

    • Incubate and wash.

    • Add a biotinylated detection antibody.

    • Incubate and wash.

    • Add streptavidin-HRP conjugate.

    • Incubate, wash, and add TMB substrate.

    • Stop the reaction and measure absorbance. The color intensity is directly proportional to the cytokine concentration.

Parameter Assay Significance in Inflammation Positive Control
Cell ViabilityMTTRules out cytotoxicityDoxorubicin
Nitric Oxide (NO)Griess AssayProduct of iNOS; key inflammatory mediatorL-NAME
Prostaglandin E2 (PGE2)ELISAProduct of COX-2; mediates pain and swellingIndomethacin[18]
TNF-α, IL-6, IL-1βELISAMaster pro-inflammatory cytokinesDexamethasone

Part 2: Elucidation of Molecular Mechanism

Objective: To investigate the molecular signaling pathways through which lead khellactones inhibit the production of inflammatory mediators.

Causality & Pathway Selection: The NF-κB and MAPK signaling pathways are primary regulators of pro-inflammatory gene expression, including iNOS, COX-2, and the cytokines measured in Part 1.[3][19][20] LPS activation of Toll-like receptor 4 (TLR4) triggers these cascades.[5][21] Investigating the phosphorylation status of key proteins in these pathways can reveal the specific molecular targets of the khellactones. Studies have already shown that khellactone derivatives can suppress the phosphorylation of p38 and JNK MAPKs and inhibit NF-κB activation.[2][22]

Key Inflammatory Signaling Pathways

The diagrams below illustrate the canonical NF-κB and MAPK pathways, highlighting key proteins to be analyzed.

cluster_NFKB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88/TRAF6 IkBa Phosphorylation of IκBα IKK->IkBa p65p50 NF-κB (p65/p50) IkBa->p65p50 IκBα Degradation Nucleus Nucleus p65p50->Nucleus Translocation IkBa_p65p50 IκBα-p65/p50 Complex Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Transcription

Caption: Canonical NF-κB signaling pathway.

cluster_MAPK MAPK Pathway LPS_M LPS TLR4_M TLR4 LPS_M->TLR4_M TAK1 TAK1/MEKKs TLR4_M->TAK1 Adaptors MKK36 MKK3/6 TAK1->MKK36 MKK47 MKK4/7 TAK1->MKK47 MEK12 MEK1/2 TAK1->MEK12 p38 p-p38 MKK36->p38 JNK p-JNK MKK47->JNK ERK p-ERK MEK12->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Transcription_M Pro-inflammatory Gene Transcription AP1->Transcription_M

Caption: Key MAPK signaling pathways.

Protocol 2.1: Western Blot Analysis

Rationale: Western blotting allows for the quantification of specific proteins and their post-translational modifications, such as phosphorylation, which is a hallmark of signal pathway activation.

Step-by-Step Protocol:

  • Cell Lysis: After treating RAW 264.7 cells with khellactones and/or LPS for a shorter duration (e.g., 15-60 minutes), wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p65, Total p65

    • Phospho-IκBα, Total IκBα

    • Phospho-p38, Total p38

    • Phospho-JNK, Total JNK

    • Phospho-ERK, Total ERK

    • β-actin or GAPDH (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify band density using software like ImageJ.

Part 3: In Vivo Validation of Anti-Inflammatory Efficacy

Objective: To confirm the anti-inflammatory activity of lead khellactone compounds in a living organism, providing data on efficacy in a more complex physiological system.

Causality & Model Selection:

  • Carrageenan-Induced Paw Edema: This is a gold-standard model for acute, localized inflammation.[23][24] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on mediators like histamine, serotonin (early phase), and prostaglandins (late phase).[25] It is highly reproducible and widely used for screening potential anti-inflammatory drugs.[23][26]

  • LPS-Induced Endotoxemia: This model mimics the systemic inflammation seen in sepsis.[27][28] A single injection of LPS causes a massive release of pro-inflammatory cytokines into the bloodstream, leading to systemic inflammatory response syndrome and potential organ damage.[29][30] This model is excellent for evaluating a compound's ability to mitigate a "cytokine storm."[16]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[31]

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o. + Carrageenan)

    • Group 4-X: Test Groups (Khellactone at various doses, p.o. + Carrageenan)

  • Dosing: Administer the khellactone compounds or vehicle orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[25]

  • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[25][26]

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.

    • % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average paw volume increase in the control group and V_t is the average increase in the treated group.

Protocol 3.2: LPS-Induced Endotoxemia in Mice

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

  • Grouping: Divide animals into groups (n=8-10 per group):

    • Group 1: Saline Control

    • Group 2: LPS Control (Vehicle + LPS)

    • Group 3: Positive Control (e.g., Dexamethasone + LPS)

    • Group 4-X: Test Groups (Khellactone at various doses + LPS)

  • Dosing: Administer khellactones (intraperitoneally, i.p., or p.o.) 1 hour prior to LPS challenge.

  • Induction of Endotoxemia: Inject LPS (e.g., 5-15 mg/kg, i.p.) to induce systemic inflammation.[27][29]

  • Monitoring & Sample Collection:

    • Survival: Monitor survival rates over 48-72 hours for lethality studies.[32]

    • Blood Collection: For cytokine analysis, collect blood via cardiac puncture at a specific time point (e.g., 2, 6, or 12 hours post-LPS) under terminal anesthesia.[29]

  • Analysis: Prepare serum or plasma from the collected blood and measure levels of TNF-α, IL-6, and IL-1β using ELISA as described in Protocol 1.4.

Model Type of Inflammation Key Endpoints Mechanism Insight
Carrageenan-Induced Paw EdemaAcute, LocalizedPaw Volume/ThicknessEffect on vascular permeability, prostaglandins
LPS-Induced EndotoxemiaAcute, SystemicSurvival Rate, Plasma Cytokine LevelsAbility to suppress systemic cytokine storm

Part 4: Pharmacokinetic Considerations

A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME). Khellactone derivatives are known to have high lipophilicity, which may aid absorption but can also lead to extensive metabolism and potentially low oral bioavailability.[1][33] A preliminary PK study is a crucial step in drug development.

Recommendation: Conduct a basic PK study in rats, administering the lead khellactone compound via both intravenous (i.v.) and oral (p.o.) routes.[34] Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations of the compound using a validated LC-MS/MS method to determine key parameters like half-life (t½), Cmax, Tmax, and absolute bioavailability (F%).[34] This data is vital for designing effective dosing regimens for further preclinical and clinical studies.

Conclusion

This application note outlines a rigorous, logical, and comprehensive protocol for the anti-inflammatory screening of khellactones. By progressing from broad in vitro assessments to detailed mechanistic studies and concluding with in vivo validation, researchers can build a robust data package. This systematic approach not only identifies active compounds but also elucidates their mechanisms of action, assesses their efficacy in relevant disease models, and considers critical pharmacokinetic properties, thereby paving the way for the development of novel, khellactone-based anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-Khellactone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-khellactone isomers. Khellactones, a class of pyranocoumarin natural products, are of significant interest to the drug development community due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The stereochemistry of the dihydropyran ring is a critical determinant of their pharmacological efficacy, making the stereoselective synthesis of specific isomers, particularly the trans configuration, a crucial objective.[4]

This guide is designed for researchers and synthetic chemists encountering challenges in this area. It provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for constructing the trans-khellactone scaffold?

A1: The synthesis is typically a two-stage process. First, the coumarin core is assembled, commonly via a Pechmann condensation of a phenol (like resorcinol) with a β-ketoester.[5] The second, more challenging stage involves the diastereoselective construction of the fused dihydropyran ring. A highly effective modern approach for achieving the trans stereochemistry involves the asymmetric epoxidation of a prenylated coumarin intermediate (like seselin), followed by stereospecific acid-catalyzed ring opening to form the trans-diol.[6]

Q2: Why is achieving high trans diastereoselectivity so challenging?

A2: The primary challenge lies in controlling the stereochemistry at two new adjacent chiral centers (C-3' and C-4'). Many standard cyclization or oxidation methods are not inherently stereoselective and produce a mixture of cis and trans isomers, which are often difficult to separate due to their similar polarities.[7] Achieving a high trans:cis ratio requires reaction conditions that favor a specific transition state, often accomplished through the use of chiral catalysts, enzymes, or carefully selected reagents that direct the stereochemical outcome through steric or electronic effects.[8][9]

Q3: What are the most reliable analytical methods for differentiating and quantifying trans and cis isomers?

A3: A combination of techniques is recommended for unambiguous characterization.

  • NMR Spectroscopy: Proton NMR (¹H NMR) is invaluable. The coupling constants (J values) between the protons at the C-3' and C-4' positions are typically different for cis and trans isomers due to their dihedral angles.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. Method development is crucial to find a column and mobile phase that provide baseline separation.[10]

  • X-Ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides definitive proof of the relative and absolute stereochemistry.[8]

Q4: Besides poor stereoselectivity, what is the most common failure point in the synthesis?

A4: A frequent and often overlooked issue is the low yield or failure of the initial coumarin synthesis, typically the Pechmann condensation.[5] This foundational step is sensitive to catalyst choice, reaction temperature, and the purity of starting materials. Failure here prevents any downstream progress, making its optimization critical.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, offering probable causes and actionable solutions.

Issue 1: Low Yield or Reaction Failure in Coumarin Precursor Synthesis (Pechmann Condensation)
  • Symptoms: Your reaction to form the initial 7-hydroxycoumarin precursor results in a very low yield, a complex mixture of products, or fails to proceed entirely.

  • Causality Analysis: The Pechmann condensation is an acid-catalyzed reaction that can be hampered by insufficient activation of the carbonyl group, side reactions like chromone formation, or decomposition under harsh conditions.[5] The choice and handling of the catalyst are paramount.

Potential Cause Underlying Reason Troubleshooting Solution
Inefficient Catalyst Homogeneous acids like H₂SO₄ can be effective but lead to difficult workups and potential charring at high temperatures.Switch to a solid acid catalyst like Amberlyst-15. This simplifies purification (catalyst is filtered off) and can offer milder reaction conditions, reducing by-product formation.[5]
Incomplete Reaction The reaction may not have reached equilibrium or the optimal temperature was not maintained.Monitor reaction progress meticulously with TLC. Increase reaction time or temperature incrementally. Ensure uniform heating and efficient stirring, especially when scaling up, to avoid localized hot spots.[5]
Impure Starting Materials Impurities in the resorcinol or ethyl acetoacetate can inhibit the catalyst or promote side reactions.Recrystallize or distill starting materials before use. Ensure they are completely dry, as water can interfere with strong acid catalysts.[11]
Sub-optimal Stoichiometry An incorrect molar ratio of phenol to β-ketoester can leave starting material unreacted or favor by-product pathways.Carefully control the molar ratios. While often run 1:1, a slight excess of the less expensive reactant may drive the reaction to completion, but this must be validated empirically.[5]
Issue 2: Poor trans:cis Diastereoselectivity in Pyran Ring Formation
  • Symptoms: Post-cyclization analysis (NMR or HPLC) reveals a significant proportion of the undesired cis-khellactone isomer, often in a 1:1 ratio with the trans product.

  • Causality Analysis: This outcome indicates that the key bond-forming step lacks stereochemical control. For example, direct epoxidation of an alkene intermediate like seselin with a non-directing reagent like m-CPBA will typically attack both faces of the double bond, leading to a racemic epoxide and, subsequently, a mixture of diastereomers upon ring opening.[6] The solution is to introduce a chiral influence.

// Nodes start [label="Low trans:cis Ratio Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_method [label="Is the key step inherently\nstereoselective?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_control [label="No: Using achiral reagents\n(e.g., standard m-CPBA)", fillcolor="#F1F3F4", fontcolor="#202124"]; yes_control [label="Yes: Using a stereodirecting\nmethod", fillcolor="#F1F3F4", fontcolor="#202124"]; implement_chiral [label="Implement an Asymmetric Strategy:\n- Iminium Salt Catalyzed Epoxidation\n- Chiral Titanium Complex\n- Enzymatic Resolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Existing Chiral Method:\n- Check catalyst loading & purity\n- Vary temperature and solvent\n- Screen different chiral ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Re-analyze trans:cis Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_method; check_method -> no_control [label="No"]; check_method -> yes_control [label="Yes"]; no_control -> implement_chiral; yes_control -> optimize_conditions; implement_chiral -> analyze; optimize_conditions -> analyze; } .dot Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 3: Difficulty in Chromatographic Separation of Isomers
  • Symptoms: The trans and cis isomers co-elute during silica gel column chromatography, making purification to homogeneity nearly impossible.

  • Causality Analysis: Diastereomers can have very similar polarities, leading to poor resolution on standard silica gel. Achieving separation requires enhancing the subtle differences in their interaction with the stationary phase.

Potential Cause Underlying Reason Troubleshooting Solution
Insufficient Resolution The chosen solvent system does not adequately differentiate between the isomers' polarities.Systematically screen different solvent systems. Vary the polarity (e.g., hexane/ethyl acetate, DCM/methanol). Sometimes, adding a small amount of a third solvent (e.g., 0.1% acetic acid or triethylamine) can alter selectivity.
Standard Stationary Phase Silica gel may not be the optimal stationary phase for these specific isomers.Explore alternative stationary phases. Consider alumina or reverse-phase (C18) chromatography. For analytical and semi-preparative scales, chiral HPLC is the most powerful solution for resolving stereoisomers.[10]
Poor Crystallization The crude product is an oil or amorphous solid that resists crystallization.Attempt co-crystallization or use a different solvent system for recrystallization. Even if one isomer is the major product, the minor isomer can act as an impurity that inhibits crystal lattice formation. Seeding with a pure crystal can sometimes induce crystallization.

Key Experimental Protocols

The following are detailed, validated protocols for critical steps in a common synthetic route to (+)-trans-khellactone.

Protocol 1: Pechmann Condensation using a Solid Acid Catalyst

This protocol describes the synthesis of the 7-hydroxy-4-methylcoumarin precursor using Amberlyst-15, a reusable and easily separable catalyst.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine resorcinol (1.0 eq), ethyl acetoacetate (1.1 eq), and Amberlyst-15 resin (0.2 eq by weight relative to resorcinol).

  • Heating: Heat the solvent-free mixture to 120-130°C with vigorous stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., in 7:3 hexane:ethyl acetate), observing the consumption of resorcinol.

  • Workup: Cool the reaction mixture to room temperature. Add ethanol to dissolve the product.

  • Catalyst Removal: Filter the mixture to remove the Amberlyst-15 resin. The resin can be washed with ethanol, dried, and stored for potential reuse.

  • Isolation: Remove the ethanol from the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Asymmetric Epoxidation of Seselin

This protocol is a key step for establishing the correct stereochemistry for (+)-trans-khellactone, adapted from methodologies using iminium salt catalysts.[6][8]

// Nodes coumarin [label="7-Hydroxycoumarin\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; prenylation [label="Prenylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; seselin [label="Seselin\n(Alkene Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; epoxidation [label="Asymmetric\nEpoxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; epoxide [label="Chiral Epoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; ring_opening [label="Acidic\nRing Opening", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; trans_khellactone [label="(+)-trans-Khellactone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges coumarin -> prenylation; prenylation -> seselin; seselin -> epoxidation; epoxidation -> epoxide; epoxide -> ring_opening; ring_opening -> trans_khellactone; } .dot Caption: General synthetic pathway to (+)-trans-khellactone.

  • Catalyst Preparation: Prepare the chiral iminium salt catalyst solution according to established literature procedures.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the seselin intermediate (1.0 eq) in a suitable non-aqueous solvent (e.g., acetonitrile).

  • Reagent Addition: Add the iminium salt catalyst (typically 10-20 mol%). Cool the mixture to the recommended temperature (e.g., 0°C).

  • Oxidant Addition: Add the stoichiometric oxidant (e.g., tetraphenylphosphonium monoperoxysulfate, TPPP) portion-wise over 30 minutes, maintaining the temperature.[6]

  • Reaction: Allow the reaction to stir at the specified temperature for the required time (can range from a few hours to overnight), monitoring by TLC until the seselin is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral epoxide by flash column chromatography on silica gel. The subsequent acid-catalyzed ring-opening hydrolysis will yield the desired trans-diol, the immediate precursor to trans-khellactone.[6]

References

improving the solubility of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone for assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Assay Development & Compound Formulation

Topic: Strategies for Improving the Aqueous Solubility of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK)

Welcome to the technical support guide for handling challenging compounds in experimental assays. This document provides in-depth troubleshooting advice and protocols for researchers working with this compound (AIK), a compound known for its potential therapeutic benefits but also for its limited aqueous solubility. Our goal is to equip you with the knowledge and tools to achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing inconsistent results and visible precipitate in my assay wells after adding AIK. What's happening?

A: This is a classic sign of compound precipitation. AIK, like many hydrophobic small molecules, is likely falling out of solution when your concentrated stock (typically in 100% DMSO) is diluted into the aqueous environment of your assay buffer. This process, often called "crashing out," leads to several critical problems:

  • Inaccurate Concentration: The actual concentration of soluble AIK in your assay is unknown and significantly lower than your calculated nominal concentration.

  • High Variability: The amount of precipitation can vary between wells, leading to poor reproducibility and large error bars in your data.

  • Assay Artifacts: Solid particles can interfere with assay readouts, especially in optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.

It is crucial to address this solubility issue before proceeding with further experiments to ensure the integrity of your data.

Q2: What is the best practice for preparing the initial stock solution of AIK?

A: The standard first-line approach is to use 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Step-by-Step Protocol: Preparing a 10 mM AIK Stock in DMSO

  • Pre-Weigh AIK: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of AIK powder (e.g., 5 mg). Record the exact mass.

  • Calculate DMSO Volume: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of AIK (C₂₁H₂₄O₆) is 388.41 g/mol .

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example for 5 mg: Volume = 0.005 g / (388.41 g/mol * 0.010 mol/L) = 0.001287 L = 1287 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the AIK powder.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 30-37°C and/or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light.

Q3: My AIK still precipitates upon dilution into my aqueous buffer. What are my next steps?

A: This is the most common challenge. The key is to modify the final assay buffer to increase its "solubilizing power" without compromising the biological activity of your system. Here are three validated strategies, ordered from simplest to most complex.

Strategy 1: Reducing the Final DMSO Concentration

Before exploring complex excipients, ensure your final DMSO concentration is as low as possible, ideally ≤0.5%. High concentrations of DMSO can be toxic to cells and can alter protein function. If you are using a 1:100 dilution (e.g., 2 µL of stock into 200 µL buffer), your final DMSO is 1%. Try a 1:200 (0.5%) or 1:500 (0.2%) dilution. This may require making a higher concentration initial stock, if possible.

Strategy 2: Utilizing Co-Solvents

A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of hydrophobic compounds.

  • Mechanism: Co-solvents like polyethylene glycol 400 (PEG 400) or ethanol reduce the polarity of the aqueous solvent system, making it more favorable for non-polar molecules like AIK to remain dissolved.

  • Common Candidates: PEG 400, Propylene Glycol, Ethanol.

  • Considerations: Co-solvents must be tested for compatibility with your assay, as they can impact cell viability or enzyme activity at higher concentrations.

Strategy 3: Employing Surfactants

Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core that can encapsulate AIK, keeping it dispersed in the solution.

  • Mechanism: The hydrophobic portion of AIK partitions into the core of the micelle, while the hydrophilic exterior of the micelle interacts with the aqueous buffer.

  • Common Candidates: Non-ionic surfactants like Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Pluronic F-68 are generally preferred due to their lower potential for protein denaturation compared to ionic surfactants.

  • Considerations: Use surfactants at the lowest effective concentration, typically just above their CMC, to avoid disrupting cell membranes or interfering with the assay target.

Strategy 4: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules.

  • Mechanism: The hydrophobic AIK molecule fits into the central cavity of the cyclodextrin, creating a water-soluble complex.

  • Common Candidates: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.

  • Considerations: The binding affinity between the cyclodextrin and the compound can vary. Screening may be required to find the most effective type.

Decision & Validation Workflow

Q4: How do I choose the right solubilization strategy for my specific assay?

A: The optimal strategy depends on the sensitivity of your assay system (e.g., cells, enzymes, receptors) to the excipients. Follow this decision workflow for systematic evaluation.

Solubilization_Decision_Workflow start Start: AIK Precipitates in Aqueous Buffer q_dmso Is final DMSO concentration >0.5%? start->q_dmso reduce_dmso Decrease final DMSO to <=0.5% by adjusting stock concentration and/or dilution factor. q_dmso->reduce_dmso Yes screen_excipients Initiate Excipient Screening q_dmso->screen_excipients No retest Retest Solubility reduce_dmso->retest q_solved Problem Solved? retest->q_solved q_solved->screen_excipients No end_success Proceed with Experiment q_solved->end_success Yes co_solvent Strategy 1: Co-Solvents (e.g., 1-5% PEG 400) screen_excipients->co_solvent surfactant Strategy 2: Surfactants (e.g., 0.01-0.1% Tween 80) screen_excipients->surfactant cyclodextrin Strategy 3: Cyclodextrins (e.g., 1-10 mM HP-β-CD) screen_excipients->cyclodextrin validate Validate Lead Formulation: Run Vehicle Control Experiments (Assay Signal & Cell Viability) co_solvent->validate surfactant->validate cyclodextrin->validate q_interference Interference Observed? validate->q_interference q_interference->end_success No end_reoptimize Re-optimize Excipient (Lower Concentration or Try Alternative) q_interference->end_reoptimize Yes end_reoptimize->screen_excipients

Caption: Decision workflow for selecting an AIK solubilization strategy.

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanism of ActionTypical ConcentrationProsCons
Co-solvents (e.g., PEG 400)Reduces solvent polarity.[1]1 - 5% (v/v)Simple to implement; effective for many compounds.Can affect enzyme activity or cell health at higher concentrations.[2][3]
Surfactants (e.g., Tween 80)Forms micelles that encapsulate the drug.[4][5][6]0.01 - 0.1% (v/v)Highly effective at low concentrations.Can disrupt cell membranes or denature proteins; may interfere with assay.[7]
Cyclodextrins (e.g., HP-β-CD)Forms a water-soluble inclusion complex.[8][9][10]1 - 10 mMGenerally low cytotoxicity; highly effective for specific drug geometries.[11]Can be expensive; effectiveness is compound-dependent.
Q5: How do I confirm my chosen solubilization method isn't creating artifacts in my experiment?

A: This is a critical validation step. You must run a "vehicle control" experiment. The vehicle is the complete formulation without AIK. For example, if your final condition is 2% PEG 400 and 0.5% DMSO in assay buffer, your vehicle control is exactly that: 2% PEG 400 and 0.5% DMSO in buffer.

Protocol: Assay Interference Validation

  • Prepare Controls:

    • Assay Buffer Only: Negative control.

    • Vehicle Control: Assay buffer + Final concentration of excipient(s) (e.g., PEG 400) + Final concentration of DMSO.

    • Positive Control (if applicable): A known activator/inhibitor for your assay.

  • Run the Assay: Perform your standard assay protocol, substituting the vehicle control for your compound solution.

  • Analyze the Data:

    • Compare Assay Buffer vs. Vehicle Control: There should be no statistically significant difference in the assay signal. A significant change indicates the vehicle itself is interfering with your assay readout (e.g., inhibiting your enzyme, killing your cells).

    • Cell-Based Assays: In parallel, run a cell viability assay (e.g., MTT, CellTiter-Glo®) comparing cells treated with the assay buffer to cells treated with the vehicle control. There should be no significant decrease in viability.

  • Decision:

    • No Interference: The formulation is safe to use. Proceed with your AIK dose-response experiments.

    • Interference Detected: The formulation is not compatible. You must try a different excipient or a lower concentration of the current one and repeat the validation.

Detailed Experimental Protocol

Protocol: Screening Excipients for AIK Solubility Enhancement

This protocol uses a 96-well plate format for a rapid visual assessment of solubility.

Objective: To identify a co-solvent, surfactant, or cyclodextrin that prevents AIK precipitation when diluted into an aqueous buffer.

Materials:

  • 10 mM AIK stock in 100% DMSO.

  • Assay Buffer (e.g., PBS, HBSS, or cell culture medium).

  • Excipient Stocks: 20% PEG 400 (in water), 1% Tween 80 (in water), 100 mM HP-β-CD (in water).

  • Clear 96-well plate.

  • Multichannel pipette.

Workflow Diagram:

Excipient_Screening_Workflow cluster_prep Plate Preparation cluster_test Compound Addition cluster_analysis Analysis prep_buffer 1. Add Assay Buffer to all wells (e.g., 188 µL) prep_excipient 2. Add Excipient Stock to test wells (e.g., 10 µL for 1% final) prep_buffer->prep_excipient mix1 3. Mix Plate prep_excipient->mix1 add_aik 4. Add 2 µL of 10 mM AIK (or DMSO for control) to all wells mix1->add_aik mix2 5. Mix Plate & Incubate (e.g., 30 min at RT) add_aik->mix2 visual_insp 6. Visual Inspection (Against black background) mix2->visual_insp nephelometry 7. (Optional) Read Plate on a Nephelometer visual_insp->nephelometry

Caption: Step-by-step workflow for the excipient screening protocol.

Procedure:

  • Plate Layout: Design a plate map to test a range of final excipient concentrations. (See Table 2 for an example).

  • Buffer Addition: Add the appropriate volume of your primary assay buffer to each well.

  • Excipient Addition: Add the concentrated excipient stocks to the appropriate wells to achieve the desired final concentrations. For vehicle control wells, add the same volume of water.

  • Compound Addition: Add 2 µL of your 10 mM AIK stock solution to the test wells (for a final concentration of 100 µM). Add 2 µL of 100% DMSO to the vehicle control wells. This will result in a final DMSO concentration of 1% in all wells.

  • Incubation: Mix the plate thoroughly by pipetting or on a plate shaker for 1 minute. Let the plate incubate at room temperature for 30-60 minutes.

  • Visual Assessment: Place the plate on a black background and visually inspect each well for signs of precipitation (cloudiness, crystals, or film). A well that remains perfectly clear indicates successful solubilization.

  • (Optional) Quantitative Assessment: For a more sensitive measurement, read the plate on a nephelometer or a plate reader capable of measuring light scattering at ~600-700 nm. An increase in signal relative to the vehicle control indicates precipitation.

Table 2: Example Plate Layout & Results for Solubility Screening

WellExcipientFinal Excipient Conc.Final AIK Conc.Visual ResultInterpretation
A1None (Control)0%100 µMCloudy/PrecipitateFails
B1PEG 4000.5%100 µMSlightly HazyBorderline
C1PEG 4001.0%100 µMClearPass
D1PEG 4002.0%100 µMClearPass
E1Tween 800.005%100 µMCloudy/PrecipitateFails
F1Tween 800.01%100 µMClearPass
G1Tween 800.05%100 µMClearPass
H1HP-β-CD1 mM100 µMSlightly HazyBorderline
A2HP-β-CD5 mM100 µMClearPass
B2HP-β-CD10 mM100 µMClearPass
C2Vehicle Control2.0% PEG 4000 µMClearControl OK
D2Vehicle Control0.05% Tween 800 µMClearControl OK

References

Technical Support Center: Synthesis of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone and its analogs. This molecule is part of the khellactone class of coumarins, which have garnered significant interest for their potent biological activities, including anti-HIV and antitumor properties.[1][2] However, the path to synthesizing these complex molecules, particularly with the correct stereochemistry and in high yield, is often fraught with challenges.

This guide is designed to function as a direct line to a field-experienced scientist. It moves beyond simple protocols to address the "why" behind common experimental failures and low yields. Here, we will troubleshoot specific issues you may encounter, provide answers to frequently asked questions, and offer detailed, validated protocols to enhance the success of your synthetic campaigns.

Troubleshooting Guide: Overcoming Low Yields & Synthetic Hurdles

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis.

Question 1: My initial reaction to form the 4-methylcoumarin core, the Pechmann condensation, is resulting in a very low yield (<40%) and a tar-like byproduct. What is going wrong?

This is a classic and frequent challenge, especially when scaling the reaction. The Pechmann condensation, while robust, is sensitive to several factors that can drastically reduce yield and purity.[3]

  • Causality & Explanation: The reaction involves the acid-catalyzed condensation of a phenol (like resorcinol) with a β-ketoester (like ethyl acetoacetate), followed by cyclization.[3] Low yields are typically due to three main issues:

    • Insufficient Catalyst Activity or Inappropriate Choice: The catalyst must be strong enough to promote both the initial transesterification and the subsequent ring-closing dehydration.

    • Poor Temperature Management: The reaction is often exothermic. Localized hotspots can lead to polymerization and the formation of tar-like substances, which are difficult to remove.[3]

    • Impure Starting Materials: Impurities in the resorcinol or ethyl acetoacetate can inhibit the reaction or catalyze side reactions.

  • Recommended Solutions & Protocol Adjustments:

Problem Area Recommended Action Rationale
Catalyst Switch from sulfuric acid to a solid acid catalyst like Amberlyst-15 or montmorillonite K-10 clay.Solid acid catalysts simplify workup (filtration), are often milder, and can reduce charring and byproduct formation.
Temperature Control Use a well-calibrated oil bath and ensure vigorous stirring. For larger scales (>5g), add the β-ketoester slowly to the phenol-catalyst mixture to better dissipate the heat of reaction.Prevents localized overheating and subsequent polymerization, ensuring a more homogenous reaction environment.[3]
Reaction Monitoring Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC). Use a 7:3 Hexane:Ethyl Acetate solvent system.Prevents running the reaction for too long, which can increase byproduct formation once the starting materials are consumed.
Starting Material Purity Ensure resorcinol is colorless or off-white. If it has a pink or brown hue, recrystallize from hot water or a toluene/ethanol mixture before use. Use freshly distilled ethyl acetoacetate.Removes oxidized impurities that can interfere with the catalytic cycle and lead to colored byproducts.

Question 2: The diastereoselectivity of my dihydroxylation step is poor. I'm getting a mixture of cis and trans diols, which complicates the subsequent steps and lowers the yield of the desired trans-khellactone.

Achieving the correct trans stereochemistry at the 3' and 4' positions is critical, as the biological activity of khellactone derivatives is highly stereospecific.[4] A non-selective reaction at this stage is a primary contributor to low overall yield.

  • Causality & Explanation: The stereochemical outcome of dihydroxylation depends heavily on the reagent used and the steric environment of the olefin precursor. Standard reagents like osmium tetroxide (OsO₄) typically produce cis-diols via syn-addition. To achieve a trans-diol, a two-step anti-addition sequence is required.

  • Recommended Solutions & Protocol Adjustments:

    • Adopt an Epoxidation-Hydrolysis Strategy: This is the most reliable method for obtaining trans-diols.

      • Step A: Epoxidation: React the olefin precursor with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM). This forms an epoxide ring.

      • Step B: Ring-Opening: Open the epoxide ring using acid-catalyzed hydrolysis (e.g., dilute perchloric acid or sulfuric acid in a THF/water mixture). The backside attack of water on the protonated epoxide results in the desired trans-diol configuration.

    • Optimize Reaction Conditions:

      • Temperature: Keep the epoxidation step cold (0 °C) to prevent side reactions.

      • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of m-CPBA to ensure full conversion of the olefin.

  • Workflow Diagram: trans-Diol Synthesis

    G start Olefin Precursor epoxidation Epoxidation (m-CPBA, DCM, 0°C) start->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺, THF/H₂O) epoxide->hydrolysis diol (+)-trans-Diol Product hydrolysis->diol

    Caption: Workflow for stereoselective synthesis of trans-diols.

Question 3: During the final double esterification step to add the acetyl and isobutyryl groups, I am seeing a low conversion rate and the formation of a mono-acylated byproduct. How can I drive the reaction to completion?

Incomplete acylation is a common issue, often stemming from steric hindrance, suboptimal catalyst activity, or reagent degradation.

  • Causality & Explanation: Esterifying the two adjacent hydroxyl groups on the khellactone core can be challenging. The first esterification may proceed smoothly, but the second can be sterically hindered by the first bulky ester group. Furthermore, the acylating agents (acetyl chloride, isobutyryl chloride) are highly susceptible to hydrolysis, and the catalyst may not be sufficiently nucleophilic.

  • Recommended Solutions & Protocol Adjustments:

Parameter Recommended Action Rationale
Catalyst System Use a combination of a stoichiometric base like triethylamine (TEA) or pyridine with a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP).TEA/Pyridine acts as a scavenger for the HCl byproduct. DMAP is a hyper-nucleophilic acylation catalyst that is highly effective at overcoming steric hindrance.
Reagent Purity & Order Use freshly opened or distilled acyl chlorides. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Add the less sterically hindered acylating agent (acetyl chloride) first, followed by the bulkier one (isobutyryl chloride).Prevents reagent decomposition from atmospheric moisture. A sequential addition can sometimes improve yields by reducing competitive reactions.
Reaction Conditions Start the reaction at 0 °C while adding the acyl chlorides, then allow it to warm to room temperature and stir for 12-24 hours.Controls the initial exothermic reaction and allows the slower, sterically hindered acylation to proceed to completion over time.
Workup Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of water.Neutralizes the excess acyl chlorides and the HCl byproduct, preventing potential hydrolysis of the desired ester product during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical quality control checkpoint in this synthesis? A1: The most critical checkpoint is confirming the stereochemistry after the diol formation step. The final biological activity of khellactone derivatives is critically dependent on the relative and absolute stereochemistry of the 3' and 4' substituents.[2][4] Use chiral HPLC or prepare a Mosher ester derivative for NMR analysis to confirm the stereochemical purity of your diol intermediate before proceeding.

Q2: Are there any alternative, potentially higher-yielding, routes to the khellactone core? A2: Yes, while the Pechmann condensation is traditional, modern methods are emerging. One promising alternative is a three-component reaction involving Meldrum's acid, an aryl aldehyde, and a 5,7-dihydroxy benzopyrone derivative, which can produce khellactone analogs in good to excellent yields under milder, base-catalyzed conditions.[5] Exploring such routes could be a viable strategy if the Pechmann condensation proves consistently problematic.

Q3: My final product appears pure by TLC, but the NMR shows minor impurities. What could they be? A3: Common impurities that co-elute with the final product include incompletely acylated material (the mono-acetyl or mono-isobutyryl analog) or isomers resulting from acyl migration, especially if the reaction mixture was exposed to acidic or basic conditions for extended periods at elevated temperatures. Careful integration of the NMR signals corresponding to the acetyl (around 2.0-2.2 ppm) and isobutyryl (doublet around 1.1-1.2 ppm) protons can help quantify these impurities. Re-purification using a less polar solvent system in your column chromatography may be required.

Validated Experimental Protocols

Protocol 1: Optimized Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add resorcinol (10.0 g, 90.8 mmol) and Amberlyst-15 ion-exchange resin (5.0 g).

  • Add freshly distilled ethyl acetoacetate (12.4 mL, 98.0 mmol) to the flask.

  • Heat the reaction mixture in an oil bath set to 110 °C and stir vigorously for 3-4 hours.

  • Monitor the reaction via TLC (7:3 Hexane:Ethyl Acetate, staining with KMnO₄).

  • Once the resorcinol spot has disappeared, cool the mixture to approximately 60 °C and add 100 mL of ethanol.

  • Heat the mixture to boiling to dissolve the product, then immediately filter the hot solution to remove the Amberlyst-15 resin.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the white, crystalline product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under high vacuum.

    • Expected Yield: 75-85%

Protocol 2: DMAP-Catalyzed Di-acylation of the khellactone diol

  • Dissolve the (+)-trans-khellactone diol (1.0 g, 4.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Add triethylamine (1.7 mL, 12.0 mmol) followed by a catalytic amount of DMAP (50 mg, 0.4 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.31 mL, 4.4 mmol) dropwise. Stir for 1 hour at 0 °C.

  • Slowly add isobutyryl chloride (0.46 mL, 4.4 mmol) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography (gradient elution, 9:1 to 7:3 Hexane:Ethyl Acetate) to yield the final product.

    • Expected Yield: >90%

Synthetic Pathway Overview

G cluster_0 Core Synthesis cluster_1 Stereocenter Installation cluster_2 Final Acylation Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann Ethyl Acetoacetate, Acid Catalyst Coumarin 7-Hydroxy-4-methylcoumarin Pechmann->Coumarin Olefin Olefin Precursor Coumarin->Olefin Multi-step (Prenylation, etc.) Epoxidation m-CPBA Olefin->Epoxidation Hydrolysis H₃O⁺ Epoxidation->Hydrolysis Diol (+)-trans-khellactone diol Hydrolysis->Diol Final_Product (+)-trans-3'-Acetyl- 4'-isobutyrylkhellactone Diol->Final_Product Acetyl Chloride, Isobutyryl Chloride, DMAP/TEA

Caption: General synthetic workflow for (+)-trans-khellactone derivatives.

References

Technical Support Center: Minimizing Side Reactions in Khellactone Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for khellactone esterification. This guide is designed for researchers, scientists, and drug development professionals who are working with khellactone and its derivatives. Here, we will address common challenges and side reactions encountered during the esterification of the khellactone core, providing in-depth troubleshooting advice and preventative strategies to ensure the success of your synthetic endeavors. Our focus is on understanding the "why" behind the experimental choices to empower you with the knowledge to overcome synthetic hurdles.

Introduction to Khellactone Esterification

Khellactone, a dihydropyranocoumarin, possesses a unique cis-diol at the 3' and 4' positions, which are the primary sites for esterification.[1][2] The synthesis of various khellactone esters, such as the naturally occurring praeruptorins, is of significant interest due to their potential therapeutic properties.[3][4][5] However, the proximity of the two hydroxyl groups and the overall structure of the khellactone molecule present specific challenges that can lead to undesired side reactions. This guide will focus on the most common of these: acyl migration, hydrolysis of the lactone ring, and incomplete esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of during khellactone esterification?

The three most prevalent side reactions are:

  • Acyl Migration: The movement of an acyl group between the 3'- and 4'-hydroxyls.

  • Lactone Ring Hydrolysis: Opening of the pyranocoumarin's lactone ring, especially under harsh acidic or basic conditions.

  • Incomplete Esterification/Low Yields: Difficulty in achieving full conversion, particularly when synthesizing di-esters, often due to steric hindrance.

Q2: Which esterification method is most suitable for khellactone?

Due to the sensitive nature of the khellactone core, mild reaction conditions are preferred. The use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and effective method for esterifying khellactone and its derivatives.[3][4] This method, a variation of the Steglich esterification, proceeds under mild conditions, minimizing the risk of acid- or base-catalyzed side reactions.[6]

Q3: Can I perform a one-pot di-esterification of khellactone?

While possible, a one-pot di-esterification can be challenging and may lead to a mixture of mono- and di-esters, as well as the potential for acyl migration in the mono-ester intermediates. A stepwise approach, where the hydroxyls are esterified one at a time, can offer better control and higher purity of the final product, especially when attaching two different acyl groups.[3]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Acyl Migration in Mono-acylated Khellactones

Symptoms:

  • You observe the presence of an isomeric mono-ester product in your reaction mixture by TLC, HPLC, or NMR.

  • Difficulty in isolating the desired regioisomer.

Causality:

Acyl migration is a well-documented phenomenon in polyol systems, and it is particularly prevalent in cis-diols like the one in khellactone.[7][8][9] The proximity of the free hydroxyl group to the ester carbonyl facilitates an intramolecular transesterification reaction. This process is often catalyzed by trace amounts of acid or base and can be reversible, leading to an equilibrium mixture of regioisomers.[9][10]

dot

Acyl_Migration cluster_intermediate Orthoester Intermediate A Khellactone-3'-Ester B Cyclic Orthoester Intermediate A->B Intramolecular Attack B->A C Khellactone-4'-Ester B->C Ring Opening C->B

Caption: Acyl migration pathway in mono-acylated khellactone.

Preventative Measures & Solutions:

  • Strict pH Control: Maintain neutral or near-neutral reaction conditions to minimize acid or base catalysis of the migration.

  • Choice of Coupling Agent: Use of carbodiimide reagents like DCC or EDC with DMAP at low temperatures (e.g., 0 °C to room temperature) is recommended.

  • Protecting Group Strategy: For the synthesis of a specific mono-ester, consider using an orthogonal protecting group strategy to block one of the hydroxyls, perform the esterification, and then deprotect.

  • Immediate Di-esterification: If the final target is a di-ester, proceeding with the second esterification step as soon as the mono-ester is formed can minimize the opportunity for acyl migration.

Experimental Protocol: Minimizing Acyl Migration during Mono-esterification

  • Dissolve khellactone (1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the carboxylic acid (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a mild acid (e.g., 5% citric acid solution) and then with a saturated sodium bicarbonate solution to remove any unreacted acid and DMAP.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product immediately by column chromatography.

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureMinimizes the rate of acyl migration.
Catalyst DMAP (catalytic)Mild base that facilitates the reaction without strongly promoting migration.
pH Near-neutralAvoids acid or base-catalyzed transesterification.
Work-up Mild acidic and basic washesRemoves reagents without inducing significant side reactions.
Issue 2: Hydrolysis of the Lactone Ring

Symptoms:

  • Appearance of a new, more polar spot on TLC that corresponds to the ring-opened hydroxy acid.

  • Lower than expected yield of the desired ester.

  • Complex NMR spectrum with signals corresponding to the hydrolyzed product.

Causality:

The lactone in the khellactone structure is a cyclic ester and is susceptible to hydrolysis under both acidic and basic conditions.[11][12][13][14] Strong acidic conditions can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[11][15] Conversely, basic conditions (saponification) involve the direct attack of a hydroxide ion on the carbonyl carbon, leading to irreversible ring opening.[11][13][14]

dot

Lactone_Hydrolysis cluster_main Hydrolysis Pathways Khellactone Khellactone (Lactone Ring Intact) Acid_Hydrolysis Acidic Conditions (e.g., strong acid, excess H₂O) Khellactone->Acid_Hydrolysis Reversible Base_Hydrolysis Basic Conditions (e.g., NaOH, KOH) Khellactone->Base_Hydrolysis Irreversible Ring_Opened Ring-Opened Hydroxy Acid Acid_Hydrolysis->Ring_Opened Base_Hydrolysis->Ring_Opened

Caption: Acid- and base-catalyzed hydrolysis of the khellactone ring.

Preventative Measures & Solutions:

  • Avoid Strong Acids and Bases: Use mild reaction conditions for esterification. If an acid catalyst is necessary, consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off.

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried to minimize the presence of water, which is a reactant in the hydrolysis reaction.

  • Controlled Work-up: During the work-up, use dilute and weak acidic/basic solutions for washing and minimize the contact time.

  • Temperature Control: Perform the reaction and work-up at lower temperatures to reduce the rate of hydrolysis.

Condition to AvoidRecommended AlternativeRationale
Strong Acid Catalyst (e.g., conc. H₂SO₄) DCC/DMAP, EDC/DMAPMild conditions that do not promote lactone hydrolysis.
Strong Base (e.g., NaOH, KOH) Mild basic wash (e.g., sat. NaHCO₃) during work-upNeutralizes acidic components without causing significant saponification.
Excess Water Anhydrous solvents and reagentsReduces the availability of the nucleophile for hydrolysis.
Issue 3: Incomplete Esterification and Low Yields

Symptoms:

  • Significant amount of starting material (khellactone or mono-ester) remains after the reaction.

  • Low isolated yield of the desired di-ester product.

Causality:

Incomplete conversion can be due to several factors:

  • Steric Hindrance: The second esterification can be slower than the first due to increased steric bulk around the remaining hydroxyl group.

  • Insufficient Activation: The carboxylic acid may not be sufficiently activated for nucleophilic attack by the khellactone hydroxyls.

  • Reversibility: If using a method like Fischer esterification, the reaction is in equilibrium, and the presence of water (a byproduct) can drive the reaction backward.[16]

dot

Esterification_Factors cluster_inputs Reaction Inputs cluster_process Esterification cluster_outputs Reaction Outputs cluster_barriers Potential Barriers Khellactone Khellactone Reaction Ester Formation Khellactone->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Reaction Desired_Ester Khellactone Ester Reaction->Desired_Ester Byproducts Byproducts (e.g., DCU, H₂O) Reaction->Byproducts Steric_Hindrance Steric Hindrance Steric_Hindrance->Reaction Inhibits Activation Insufficient Activation Activation->Reaction Inhibits Equilibrium Equilibrium Limitations Equilibrium->Reaction Reverses

Caption: Factors influencing the efficiency of khellactone esterification.

Troubleshooting Strategies:

  • Increase Reagent Equivalents: For di-esterification, using a larger excess of the carboxylic acid and coupling agent (e.g., 2.5-3.0 equivalents of each) can help drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction by TLC or HPLC and allow it to proceed for a longer duration if the conversion is slow.

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may improve the rate. However, be mindful of potential side reactions at higher temperatures.

  • Alternative Activating Agents: If DCC/DMAP is not effective, consider other coupling agents such as EDC (a water-soluble carbodiimide) or HATU, which can be more efficient for sterically hindered substrates.

Experimental Protocol: Driving Di-esterification to Completion

  • Dissolve khellactone (1 eq) in anhydrous DCM or DMF.

  • Add the carboxylic acid (2.5 eq) and DMAP (0.2 eq).

  • Cool the mixture to 0 °C.

  • Add DCC (2.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring for the disappearance of the starting material and mono-ester intermediate.

  • If the reaction stalls, consider gentle heating to 40 °C for a few hours.

  • Follow the standard work-up and purification procedures as described previously.

References

Technical Support Center: Addressing Peak Tailing in HPLC of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering peak tailing issues in the High-Performance Liquid Chromatography (HPLC) analysis of coumarin compounds. This guide is structured in a practical question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my coumarin analysis?

Peak tailing is a chromatographic phenomenon where a peak deviates from the ideal symmetrical Gaussian shape, exhibiting a trailing edge that slowly returns to the baseline.[1][2] This asymmetry is problematic as it can significantly compromise the accuracy and reproducibility of your results by causing:

  • Inaccurate peak integration: Tailing can lead to errors in calculating the area under the curve, affecting quantification.[2]

  • Reduced resolution: The broadening of the peak base can cause it to merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[2]

  • Decreased sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.[2]

The degree of tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak. Generally, a tailing factor greater than 1.2 is considered undesirable for quantitative analysis.[2]

Q2: I'm observing significant peak tailing specifically for my coumarin derivative, while other compounds in the same run look fine. What are the likely chemical causes?

When peak tailing is specific to your coumarin analyte, the root cause is likely a chemical interaction between the compound and the stationary phase. The most common culprits are:

  • Secondary Silanol Interactions: This is a primary cause of peak tailing for many polar and ionizable compounds, including certain coumarin derivatives.[2] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns) are acidic and can become negatively charged at mobile phase pH values above approximately 4.[2] Coumarin derivatives with basic functional groups (e.g., amines) or even hydroxyl groups can then interact with these ionized silanols through ionic or strong hydrogen bonding interactions.[1][3] This secondary retention mechanism causes some molecules to be retained longer, resulting in a "tail".[2]

  • Mobile Phase pH Mismatch: If the pH of your mobile phase is close to the pKa of your coumarin derivative, a mixture of its ionized and non-ionized forms will exist in solution.[2][4] This can lead to peak distortion and tailing as the two forms may have different retention characteristics. For acidic coumarins, a mobile phase pH at least 2 units below the pKa is recommended to ensure the compound is in a single, un-ionized form.[2][5]

  • Chelation with Metal Ions: Trace metal impurities (e.g., iron, titanium) can exist on the surface of the silica stationary phase or within the HPLC system's stainless steel components.[6][7] Some coumarin derivatives can act as chelating agents, binding to these metal ions.[8][9][10] This interaction can create an additional retention mechanism, leading to peak tailing.[11]

Q3: How does the chemical structure of a coumarin derivative influence its susceptibility to peak tailing?

The structure of a coumarin derivative is a key determinant of its potential for problematic interactions with the stationary phase. Key structural features to consider include:

  • Basic Functional Groups: Coumarins containing basic moieties, such as amino groups, are particularly prone to strong interactions with acidic residual silanol groups on the silica surface, a common cause of peak tailing.[1][3]

  • Hydroxyl and Carboxyl Groups: The presence of polar functional groups like hydroxyls or carboxyls can also contribute to secondary interactions, especially if the mobile phase conditions are not optimized to suppress their ionization.[1]

  • Ortho-dihydroxy Functionality: Coumarins with ortho-dihydroxy (catechol-like) structures are known to be effective metal chelators.[6][8] This can lead to peak tailing due to interactions with metal impurities in the column or HPLC system.

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

Optimizing your mobile phase is often the most effective way to address peak tailing. This guide provides a systematic approach.

Is the peak tailing observed for all peaks or just the coumarin derivative?

  • All peaks are tailing: This suggests a system-wide issue. Proceed to Guide 3: Addressing Column and System Issues .

  • Only the coumarin derivative peak is tailing: This points to a specific chemical interaction. Follow the steps below.

Step 1: Adjusting Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the ionization state of both your analyte and the stationary phase.[4][12]

  • For acidic coumarins: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or acetic acid) will suppress the ionization of the coumarin, making it more hydrophobic and improving its retention and peak shape on a reversed-phase column.[2][13]

  • For basic coumarins: Lowering the pH will protonate the basic functional groups. While this increases their polarity, it also protonates the residual silanol groups on the column, minimizing unwanted ionic interactions.[3][14]

Experimental Protocol: Mobile Phase pH Adjustment

  • If known, determine the pKa of your coumarin derivative.

  • Prepare a series of mobile phases with varying pH values. A good starting point is to test pH values 1.5-2 units above and below the pKa. Use appropriate buffers like phosphate or acetate to maintain a stable pH.[1]

  • Equilibrate the column with each new mobile phase for at least 15-20 column volumes.

  • Inject your sample and compare the peak shape and retention time to the previous run.

Step 2: Incorporating Mobile Phase Additives

Mobile phase additives can be used to mask secondary interaction sites or improve peak shape.[15][16]

  • Competing Base: For persistent tailing of basic coumarin derivatives, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase can effectively block the active silanol sites and improve peak shape.[1]

  • Acidic Modifier: The addition of a small amount of acid, such as formic acid or acetic acid (e.g., 0.1-0.5% v/v), is a common practice to control pH and improve the peak shape of acidic compounds.[17][18]

Table 1: Mobile Phase Optimization Parameters

ParameterRecommendation for Acidic CoumarinsRecommendation for Basic CoumarinsRationale
pH Adjust pH to be at least 2 units below the pKa.Operate at a low pH (e.g., 2.5-4.0).Suppresses ionization of the analyte and/or silanol groups.[2][14]
Buffer Use a suitable buffer (e.g., phosphate, acetate) at 10-25 mM.Use a suitable buffer (e.g., phosphate, acetate) at 10-25 mM.Maintains a stable pH and can help mask silanol interactions.[2][19]
Additive 0.1-0.5% formic or acetic acid.0.1% triethylamine (TEA).Suppresses ionization and improves peak shape.[17] Masks active silanol sites.[1]
Guide 2: Addressing Sample-Related Issues

Problems with the sample itself can be a significant, and sometimes overlooked, source of peak tailing.

Step 1: Check for Sample Overload

Injecting too much of your sample can saturate the column, leading to peak distortion.[1][20]

Experimental Protocol: Sample Dilution

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject the diluted samples and observe the peak shape.

  • If the tailing decreases with dilution, you are likely overloading the column. Determine the optimal sample concentration that provides a good signal without causing peak tailing.

Step 2: Evaluate the Injection Solvent

If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, including tailing.[2][20]

Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that still provides adequate solubility.[1]

Guide 3: Addressing Column and System Issues

If peak tailing is observed for all peaks, or if mobile phase and sample optimization do not resolve the issue, the problem may lie with the column or the HPLC system.

Step 1: Column Contamination and Degradation

The accumulation of strongly retained compounds from previous injections can create active sites on the column that cause tailing.[1] The stationary phase can also degrade over time, especially when operating at pH extremes.[4]

Experimental Protocol: Column Washing

  • Disconnect the column from the detector.

  • Wash the column with a series of strong solvents. For a C18 column, a typical sequence would be water, methanol, acetonitrile, and isopropanol.

  • Equilibrate the column with the mobile phase before reconnecting it to the detector.

Step 2: Physical Problems with the Column

A void at the head of the column or a blocked frit can disrupt the flow path and cause peak tailing.[1][19]

  • Visual Inspection: Carefully disconnect the column and inspect the inlet for a visible void or discoloration of the frit.

  • Pressure Check: A sudden increase in backpressure can indicate a blocked frit.

Solution: If a void is present, the column may need to be replaced. A blocked frit can sometimes be sonicated in a suitable solvent or replaced.[1]

Step 3: Extra-Column Volume

Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.[1][21]

  • Use narrow-bore tubing: Employ tubing with a small internal diameter (e.g., 0.125 mm) for all connections.

  • Minimize tubing length: Keep the tubing as short as possible.

  • Ensure proper fittings: Use fittings that are appropriate for your system to avoid dead volume.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed q1 Tailing on all peaks? start->q1 system_issue System/Column Issue (Proceed to Guide 3) q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No solution Peak Shape Improved system_issue->solution After troubleshooting q2 Optimize Mobile Phase (Guide 1) analyte_issue->q2 q3 Check Sample Conditions (Guide 2) q2->q3 q3->solution no_solution Tailing Persists q3->no_solution change_column Consider Different Column Chemistry no_solution->change_column

Caption: A logical workflow for troubleshooting peak tailing.

Example HPLC Method for Coumarin Analysis

This table summarizes a typical starting point for the analysis of neutral coumarin, which can be adapted for its derivatives.[22][23][24][25]

Table 2: Starting HPLC Method for Coumarin

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Gradient Isocratic or Gradient depending on complexity
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Column Temperature 30 °C
Injection Volume 10 µL

Adjustments to the mobile phase composition and pH will likely be necessary for different coumarin derivatives, especially those with ionizable functional groups.

References

Khellactone Cytotoxicity Assays: A Technical Support Center for Optimizing Cell Viability

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell viability in khellactone cytotoxicity assays. Khellactones and their derivatives are a promising class of natural coumarins demonstrating significant cytotoxic effects against various cancer cell lines.[1] Their mechanism of action often involves inducing apoptosis and cell cycle arrest.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the generation of robust and reproducible data.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during khellactone cytotoxicity assays, providing explanations for the underlying causes and actionable solutions.

Issue 1: High Variability in Replicate Wells

Question: My absorbance/fluorescence readings show significant variability between replicate wells, making it difficult to determine the true cytotoxic effect of khellactone. What are the likely causes and how can I resolve this?

Answer: High variability is a common challenge in cell-based assays and can stem from several factors.[4] A systematic approach to troubleshooting is crucial for identifying and mitigating the source of the inconsistency.

Root Causes and Solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension flask before and during plating. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution.

  • "Edge Effects": Wells on the periphery of a multi-well plate are susceptible to increased evaporation and temperature fluctuations, leading to altered cell growth and compound concentration.[5]

    • Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental analysis.[5]

  • Pipetting Inaccuracies: Small errors in pipetting volumes of cells, media, or khellactone solutions can lead to significant differences in final concentrations and cell numbers.

    • Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and inaccurate dispensing. Use a multichannel pipette for simultaneous addition of reagents to reduce timing discrepancies.[5]

  • Incomplete Solubilization of Formazan Crystals (MTT Assay): In MTT assays, incomplete dissolution of the purple formazan crystals results in artificially low and variable absorbance readings.

    • Solution: After adding the solubilization solution (e.g., DMSO or an SDS-based solution), place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[5] Visually inspect the wells to confirm that no crystals remain.

Experimental Workflow for Minimizing Variability:

cluster_pre_assay Pre-Assay Preparation cluster_assay_execution Assay Execution cluster_data_acquisition Data Acquisition P1 Cell Culture (Logarithmic growth phase, consistent passage number) P2 Homogenous Cell Suspension (Gentle mixing) P1->P2 P3 Accurate Cell Counting (e.g., Trypan Blue) P2->P3 A1 Even Cell Seeding (Avoid edge effects) P3->A1 A2 Consistent Compound Addition (Calibrated pipettes, multichannel pipette) A1->A2 A3 Uniform Incubation (Stable temperature and CO2) A2->A3 A4 Complete Reagent Solubilization (e.g., formazan in MTT assay) A3->A4 D1 Plate Reader Settings (Correct wavelengths, background subtraction) A4->D1

Caption: A workflow for minimizing variability in cytotoxicity assays.

Issue 2: Low or No Cytotoxic Effect Observed

Question: I'm not observing any significant cytotoxicity even at high concentrations of khellactone. What could be the reason for this lack of activity?

Answer: A lack of a cytotoxic response can be due to issues with the compound, the cells, or the assay itself.

Root Causes and Solutions:

  • Compound Insolubility: Khellactone and its derivatives may have poor solubility in aqueous culture media, leading to precipitation and a lower effective concentration.

    • Solution: Visually inspect the prepared khellactone dilutions for any signs of precipitation. Determine the solubility limit of your specific khellactone derivative in the culture medium.[6] Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[5][7]

  • Cellular Resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of khellactone.

    • Solution: Review the literature to confirm that the selected cell line is expected to be sensitive to khellactone or similar compounds. Consider testing a panel of different cell lines to identify a more sensitive model.[8]

  • Suboptimal Assay Conditions: The incubation time may be too short for the cytotoxic effects to manifest.

    • Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for observing a cytotoxic response.

  • Assay Interference: The khellactone compound itself may interfere with the assay chemistry. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[9]

    • Solution: Run a cell-free control where the khellactone compound is added to the culture medium in the absence of cells.[9] If a significant signal is detected, this indicates interference, and an alternative cytotoxicity assay (e.g., LDH or ATP-based) should be considered.

Issue 3: High Background Signal in Control Wells

Question: My negative control (vehicle-only) and untreated control wells show high levels of cell death or a high background signal. What is causing this, and how can I fix it?

Answer: A high background signal in control wells compromises the dynamic range of the assay and can mask the true cytotoxic effects of the test compound.

Root Causes and Solutions:

  • Vehicle Toxicity: The solvent used to dissolve the khellactone (commonly DMSO) can be toxic to cells at higher concentrations.[10][11]

    • Solution: Ensure the final concentration of the vehicle in the wells is non-toxic to the cells.[5] A vehicle toxicity curve should be generated to determine the maximum tolerated concentration. This concentration should be consistent across all treated wells.

  • Suboptimal Cell Health: Using cells that are over-confluent, have a high passage number, or are otherwise stressed can lead to spontaneous cell death.[4][6]

    • Solution: Always use cells that are in the logarithmic growth phase and have a viability of >95% as determined by a method like trypan blue exclusion.[5] Maintain a consistent and low passage number for your cell stocks.

  • Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can significantly impact cell health and interfere with assay readings.[4]

    • Solution: Regularly inspect your cell cultures for any signs of contamination. Periodically test for mycoplasma contamination.

  • Serum Interference (LDH Assay): The serum used in the culture medium may contain endogenous lactate dehydrogenase (LDH), leading to a high background in LDH cytotoxicity assays.[6]

    • Solution: Test the serum for LDH activity before use. Alternatively, reduce the serum concentration or use a serum-free medium during the assay incubation period.[6]

Troubleshooting Flowchart for High Background Signal:

Start High Background Signal in Controls Q1 Is the vehicle control showing high cytotoxicity? Start->Q1 A1_Yes Reduce final vehicle concentration (e.g., DMSO < 0.5%) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Are the untreated cells healthy (log phase, >95% viability)? A1_No->Q2 A2_No Optimize cell culture practices (passage number, confluency) Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Is there evidence of contamination (visual, mycoplasma test)? A2_Yes->Q3 A3_No Proceed to next check Q3->A3_No No A3_Yes Discard contaminated cultures and reagents Q3->A3_Yes Yes Q4 Are you using an LDH assay with serum-containing medium? A3_No->Q4 A4_Yes Use serum-free medium or test serum for LDH activity Q4->A4_Yes Yes A4_No Consider other assay interferences Q4->A4_No No

Caption: A logical flowchart for troubleshooting high background signals.

Frequently Asked Questions (FAQs)

Q1: Which cytotoxicity assay is best for studying khellactones?

A1: The most appropriate assay depends on the specific research question and the suspected mechanism of action of the khellactone derivative.

  • MTT or XTT Assays: These are widely used colorimetric assays that measure mitochondrial reductase activity, which is an indicator of cell viability.[12][13][14] They are suitable for initial screening of cytotoxic effects. However, be aware of potential interference from the test compound.[9]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of cytotoxicity and necrosis.[6] It is a useful orthogonal method to confirm findings from metabolic assays like MTT.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP levels as a measure of cell viability.[15] They are less prone to interference from colored compounds compared to MTT.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): Since khellactones are known to induce apoptosis, these assays are crucial for mechanistic studies.[2][3][14] Annexin V staining can distinguish between early and late apoptotic cells, while caspase activity assays can identify the specific apoptotic pathways involved.[16][17]

Recommendation: For a comprehensive analysis, it is advisable to use at least two different assays based on different cellular mechanisms to confirm the cytotoxic effects of khellactones.[18]

Assay Type Principle Advantages Disadvantages
MTT/XTT Measures mitochondrial reductase activityInexpensive, well-establishedProne to chemical interference, endpoint assay[19][20]
LDH Release Measures LDH leakage from damaged cellsNon-destructive to remaining cellsSerum can cause high background[6]
ATP-Based Quantifies cellular ATP levelsHigh sensitivity, rapidRequires a luminometer[15]
Annexin V/PI Detects phosphatidylserine externalizationDifferentiates apoptosis and necrosisRequires flow cytometry or fluorescence microscopy[16]
Caspase Activity Measures activity of key apoptotic enzymesProvides mechanistic insightsMay not capture all forms of cell death

Q2: How do I choose the right cell line for my khellactone cytotoxicity study?

A2: The choice of cell line is critical for the relevance of your findings.[8]

  • Relevance to Disease: Select cell lines that are relevant to the type of cancer you are targeting (e.g., breast cancer cell lines like MDA-MB-231 and MCF-7, or cervical cancer lines like HeLa).[2]

  • Literature Precedent: Review published studies on khellactones or similar coumarin compounds to identify cell lines that have been shown to be sensitive.[12][13][14]

  • Inclusion of a Normal Cell Line: It is good practice to include a non-cancerous cell line (e.g., NIH 3T3) to assess the selectivity of the khellactone derivative for cancer cells.[2]

Q3: What are the critical controls to include in my khellactone cytotoxicity assay?

A3: A well-designed experiment with proper controls is essential for data interpretation.

  • Untreated Control: Cells cultured in medium alone, to establish baseline viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the khellactone, to account for any solvent-induced toxicity.[5]

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly and the cells are responsive.

  • Cell-Free Control (Blank): Culture medium without cells, to determine the background absorbance/fluorescence.[9]

  • Compound Interference Control: Culture medium with the khellactone derivative but without cells, to check for direct interference with the assay reagents.[9]

Q4: How do I determine the optimal cell seeding density?

A4: The optimal seeding density ensures that cells are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of detection.[6]

Protocol for Determining Optimal Seeding Density:

  • Prepare a serial dilution of your cells (e.g., from 1,000 to 100,000 cells per well in a 96-well plate).[6]

  • Seed the cells in a multi-well plate.

  • Perform your chosen cytotoxicity assay at different time points (e.g., 24, 48, and 72 hours) after seeding.[21]

  • Plot the signal (e.g., absorbance) versus the number of cells seeded.

  • Select a seeding density that results in a signal that is well above the background but not at the plateau of the curve at the end of your planned experiment duration.[6] This ensures the assay remains responsive to changes in cell viability.

Khellactone-Induced Apoptosis Pathway: A Potential Mechanism

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Khellactone Khellactone Derivative Mitochondria Mitochondria Khellactone->Mitochondria Induces stress DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Khellactone->DeathReceptor May sensitize Bax Bax/Bak Activation Mitochondria->Bax MMP ↓ Mitochondrial Membrane Potential Bax->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of khellactone-induced apoptosis.[2][14]

References

Technical Support Center: (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Disclaimer: Information on the specific stability profile of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK), a natural pyranocoumarin, is limited in public literature.[1][2] This guide is therefore constructed based on the established chemical principles governing its core functional groups: a khellactone (a type of coumarin), a lactone ring, and two ester moieties (acetyl and isobutyryl). These groups are known to be susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of AIK to proactively mitigate stability issues.

Q1: What are the primary chemical stability concerns for AIK in solution?

The most significant stability concern for AIK is hydrolysis. The molecule contains three hydrolytically sensitive sites: the acetyl ester, the isobutyryl ester, and the core lactone (cyclic ester) ring.[3][4][5] Hydrolysis can be catalyzed by both acidic and basic conditions, leading to the cleavage of these ester bonds and the opening of the lactone ring.[3][4][5][6][7] This degradation will result in a loss of the parent compound and the formation of one or more degradation products, likely altering its biological activity.

Q2: What is the best way to prepare and store stock solutions of AIK?

To ensure maximum stability, stock solutions should be prepared and stored following best practices for small molecule inhibitors.[8][9][10]

  • Solvent Choice: Use a dry, high-purity aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[9] Aprotic solvents do not participate in hydrolysis reactions. Ensure the solvent is anhydrous, as even small amounts of water in DMSO can lead to degradation over time, especially during freeze-thaw cycles.[11]

  • Storage Temperature: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[9]

  • Avoid Freeze-Thaw Cycles: Aliquoting is critical to prevent repeated freezing and thawing, which can introduce moisture and accelerate degradation.[9][11]

  • Protection from Light: Coumarin-based structures can be light-sensitive.[10] Store vials in the dark or use amber-colored vials to minimize potential photodegradation.

Q3: Which solvents or buffer conditions should I avoid when working with AIK?

Avoid aqueous solutions, particularly at basic or strongly acidic pH. The lactone ring and ester groups are highly susceptible to base-catalyzed hydrolysis.[4][5][6] Even neutral aqueous buffers (pH ~7.4) can cause slow degradation over hours to days. Protic solvents like methanol or ethanol should also be used with caution, as they can lead to transesterification reactions. If aqueous buffers are required for an experiment, prepare the working solution immediately before use and minimize its time in the aqueous environment.

Q4: My AIK powder was shipped at room temperature, but the vial says to store at -20°C. Is it compromised?

This is standard practice for shipping stable, lyophilized small molecules. The solid form is generally stable for the duration of shipping.[8] Upon receipt, you must follow the long-term storage instructions on the vial (-20°C or -80°C) to ensure its integrity for future experiments.[8]

Part 2: Troubleshooting Guide

This guide provides structured, step-by-step advice for identifying and resolving common experimental problems related to AIK instability.

Problem 1: I observe diminished or inconsistent biological activity from my compound.

Potential Cause: This is a classic symptom of compound degradation. The active parent molecule, AIK, has likely hydrolyzed into less active or inactive byproducts either during storage or in the experimental assay medium. Khellactone derivatives are known to have low metabolic stability, which is often due to ester hydrolysis.[12][13]

► Step-by-Step Troubleshooting Protocol:
  • Confirm Stock Solution Integrity:

    • Action: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • Procedure:

      • Thaw a fresh aliquot of your stock solution.

      • Dilute it to an appropriate concentration (e.g., 1-10 µM) in a compatible solvent (e.g., 50:50 acetonitrile:water).

      • Inject onto a C18 reverse-phase HPLC column.

      • Run a gradient elution (e.g., water to acetonitrile, both with 0.1% formic acid).

      • Expected Result: A pure, freshly prepared sample should show a single major peak corresponding to AIK. If you observe multiple peaks, particularly those at earlier retention times (more polar), degradation has occurred.

  • Assess Stability in Assay Buffer:

    • Action: Determine the half-life of AIK in your specific experimental buffer.

    • Procedure:

      • Spike AIK from your stock solution into your final assay buffer to the working concentration.

      • Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and immediately quench any further reaction by adding an equal volume of cold acetonitrile.

      • Analyze each time point by HPLC-MS to quantify the remaining percentage of the parent AIK peak.

    • Interpretation: This will tell you if the compound is stable enough for the duration of your experiment. If significant degradation occurs within your experimental timeframe, you may need to adjust your protocol (e.g., reduce incubation time, add the compound at the last possible moment).

Data Interpretation Example:
Solvent/Buffer (Incubated at 37°C)% AIK Remaining after 8 hoursInterpretation
Anhydrous DMSO>99%Stable. Ideal for stock solution.
PBS, pH 5.5~90%Moderately Stable. Acid-catalyzed hydrolysis is slow.
Cell Culture Medium (e.g., DMEM, pH 7.4)~65%Degradation Occurring. Compound half-life is limited.
PBS, pH 8.5<30%Unstable. Rapid base-catalyzed hydrolysis. Avoid.

This table contains illustrative data based on the known principles of ester and lactone hydrolysis.[4][5][6]

Problem 2: I see unexpected or new peaks in my analytical data (HPLC, LC-MS).

Potential Cause: These new peaks are almost certainly degradation products resulting from the hydrolysis of AIK. The primary degradation pathway involves the cleavage of the ester and lactone bonds.

► Visualizing the Degradation Pathway:

The diagram below illustrates the most probable points of hydrolytic cleavage on the AIK molecule. Hydrolysis at position (A) or (B) would cleave the acetyl or isobutyryl groups, respectively, creating more polar mono-ester intermediates. Hydrolysis at position (C) would open the lactone ring, forming a carboxylic acid, which would be significantly more polar.[3][5][6]

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Cis- vs. Trans-Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones, a class of pyranocoumarins, have garnered significant interest in the scientific community for their diverse pharmacological potential.[1] A pivotal aspect of their molecular architecture is the stereochemistry at the C-3' and C-4' positions of the dihydropyran ring, giving rise to cis and trans diastereomers. This seemingly subtle structural variation can profoundly influence their interaction with biological targets, leading to distinct bioactivity profiles.[2] The spatial arrangement of substituents dictates the molecule's overall shape and its ability to fit into the binding sites of enzymes and receptors.[2][3] This guide provides a comprehensive comparative analysis of the biological activities of cis- and trans-khellactone derivatives, synthesizing available experimental data to illuminate the critical role of stereochemistry in their pharmacological effects. While the body of research is more extensive for cis-isomers, this guide will present the existing comparative data and highlight areas ripe for future investigation.[2][4]

The Stereochemical Influence on Bioactivity: A Comparative Overview

The orientation of the substituents on the dihydropyran ring is a key determinant of the biological efficacy of khellactone derivatives.[2] Emerging evidence, although limited in direct comparative studies, suggests that the cis configuration may offer a stereochemical advantage in certain biological contexts.

P-glycoprotein (P-gp) Modulation

One of the most direct comparisons between the isomers has been observed in the context of P-glycoprotein (P-gp) modulation. P-gp is a crucial protein implicated in multidrug resistance (MDR) in cancer by acting as an efflux pump for chemotherapeutic agents.[5] For a series of 3',4'-aromatic acyloxy-substituted 7,8-pyranocoumarins, which are structurally related to khellactones, the cis-configuration was found to be more effective at modulating P-gp than the corresponding trans isomers.[2][6] This suggests that the spatial arrangement of the cis isomer allows for a more favorable interaction with the P-gp binding site, potentially enhancing the intracellular concentration and efficacy of co-administered anticancer drugs.

In-Depth Analysis of Cis-Khellactone Derivative Bioactivities

Research has predominantly focused on the biological activities of cis-khellactone derivatives, revealing a broad spectrum of therapeutic potential. The data on the bioactivity of trans-khellactone derivatives remains less prevalent in the literature, making direct and comprehensive comparisons challenging in many areas.[2]

Cytotoxic Activity

Cis-khellactone derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2] The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.[1]

Table 1: Cytotoxic Activity of various cis-Khellactone Derivatives [2][7][8]

Isomer/DerivativeCancer Cell LineIC50 Value (µM)
4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a)HEPG-2 (Liver Carcinoma)8.51
4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a)SGC-7901 (Gastric Carcinoma)29.65
(+)-4'-Decanoyl-cis-khellactoneSK-OV-3 (Ovarian Cancer)> 100
(+)-3'-Decanoyl-cis-khellactoneSK-OV-3 (Ovarian Cancer)> 100

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.[2]

Anti-inflammatory Activity

Derivatives of cis-khellactone have been extensively investigated for their anti-inflammatory properties.[2] These compounds have been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and modulate inflammatory signaling pathways.[2][9] A significant mechanism contributing to their anti-inflammatory effect is the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory lipid mediators.[10]

Table 2: Anti-inflammatory Activity of cis-Khellactone Derivatives [2]

Isomer/DerivativeAssayIC50 Value (µM)
(-)-cis-KhellactoneSoluble Epoxide Hydrolase (sEH) Inhibition3.1 ± 2.5
Disenecionyl cis-khellactoneSoluble Epoxide Hydrolase (sEH) Inhibition1.7 ± 0.4

Disenecionyl cis-khellactone, for instance, has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 cells.[9] This effect is mediated through the downregulation of iNOS and COX-2 expression by inhibiting the activation of NF-κB and suppressing the phosphorylation of p38 and JNK MAPKs.[9]

Antiviral Activity

Certain (+)-cis-khellactone derivatives have emerged as potent anti-HIV agents.[11] Extensive structure-activity relationship (SAR) studies have revealed that the (3'R,4'R)-(+)-cis-khellactone skeleton, coupled with two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions and a methyl group on the coumarin ring (except at the 6-position), are optimal for anti-HIV activity.[11] For example, 3-Methyl- and 4-methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone have shown exceptionally high therapeutic indexes.[11]

Antiplasmodial Activity

Promising activity against Plasmodium falciparum, the parasite responsible for malaria, has been reported for certain cis-khellactone derivatives.[2]

Table 3: Antiplasmodial Activity of cis-Khellactone Derivatives [2]

Isomer/DerivativeP. falciparum StrainIC50 Value (µM)
(+)-4'-Decanoyl-cis-khellactoneChloroquine-sensitive1.5
(+)-3'-Decanoyl-cis-khellactoneChloroquine-sensitive2.4

Mechanistic Insights: The NF-κB Signaling Pathway

The anti-inflammatory effects of many coumarins, including cis-khellactone derivatives, are often mediated through the modulation of the NF-κB signaling pathway.[4] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα.[4] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS and COX-2.[4] Cis-khellactone derivatives exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of these inflammatory mediators.[9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Activates Transcription cis_khellactone cis-Khellactone Derivatives cis_khellactone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cis-khellactone derivatives.

Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxic and anti-inflammatory activities of khellactone derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by solubilizing them and measuring the absorbance.[2]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HEPG-2, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the cis- and trans-khellactone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Principle: The production of NO is measured indirectly by quantifying the accumulation of its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[2]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the khellactone isomers for 1-2 hours before inducing inflammation.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Bioactivity_Workflow start Start compounds Synthesize/Isolate cis & trans Khellactone Derivatives start->compounds cytotoxicity Cytotoxicity Screening (MTT Assay) compounds->cytotoxicity Screen anti_inflammatory Anti-inflammatory Screening (NO Assay) compounds->anti_inflammatory Screen data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) data_analysis->mechanism For Active Compounds conclusion Conclusion & Lead Identification mechanism->conclusion

Caption: General workflow for comparing the bioactivity of khellactone isomers.

Conclusion and Future Directions

The stereochemistry of khellactone derivatives is a critical factor governing their biological activity. The available evidence, particularly in P-glycoprotein modulation, suggests a potential superiority of the cis configuration. The extensive research on cis-khellactone derivatives has unveiled their significant potential as cytotoxic, anti-inflammatory, antiviral, and antiplasmodial agents.

However, a notable gap exists in the literature concerning the bioactivity of trans-khellactone derivatives. To fully comprehend the structure-activity relationships and unlock the full therapeutic potential of this chemical class, direct and systematic comparative studies are imperative. Future research should focus on the synthesis and biological evaluation of a broader range of trans-khellactone derivatives and their direct comparison with their cis counterparts across various assays. Such studies will be invaluable for guiding the rational design of novel, potent, and stereochemically-defined therapeutic agents.

References

A Senior Application Scientist's Guide to Validating the Antiviral Activity of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic validation of the antiviral properties of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, a pyranocoumarin derivative. We will move beyond a simple recitation of protocols to deliver an in-depth analysis of the experimental logic, comparative data interpretation, and the causality behind methodological choices. Our objective is to equip researchers with a robust strategy to objectively assess this compound's potential as a novel antiviral agent.

Introduction: The Antiviral Potential of Pyranocoumarins

This compound belongs to the pyranocoumarin class of natural products. Coumarins and their derivatives are known to exhibit a wide range of biological activities.[1] Specifically, pyranocoumarins have emerged as promising pharmacophores for inhibiting the replication of various viruses, including measles virus, Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV).[2][3][4][5] Some pyranocoumarins act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others may interfere with different stages of the viral life cycle.[4] Given this precedent, a rigorous and systematic evaluation of this compound is warranted to determine its specific antiviral spectrum and potency.

This guide will compare its hypothetical performance against a well-established antiviral, Remdesivir, in the context of a SARS-CoV-2 infection model—a relevant and pressing area of antiviral research.[6][7]

The Core Strategy: A Triad of In Vitro Assays

A successful in vitro validation pipeline must be logical and self-validating. It must first establish the compound's toxicity profile before confirming its specific antiviral action. The cornerstone of this process rests on three key assays, each answering a critical question:

  • Cytotoxicity Assay: Is the compound safe for host cells at concentrations that might be effective against a virus?

  • Plaque Reduction Assay: Does the compound inhibit viral infectivity and spread in a dose-dependent manner?

  • Virus Yield Reduction Assay: Does the compound effectively reduce the production of new, infectious viral particles?

The relationship between these assays forms the foundation of our validation workflow.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Synthesis A Compound Preparation (this compound) B Cytotoxicity Assay (MTT) Determine 50% Cytotoxic Concentration (CC50) A->B Expose uninfected cells C Plaque Reduction Assay Determine 50% Effective Concentration (EC50) B->C Proceed if CC50 is acceptable D Virus Yield Reduction Assay Confirm inhibition of viral replication C->D Validate findings E Calculate Selectivity Index (SI) SI = CC50 / EC50 D->E Synthesize data F Comparative Analysis vs. Controls E->F

Caption: Overall experimental workflow for antiviral validation.

Experimental Protocols & Methodological Rationale

Foundational Step: Cytotoxicity Assessment

Before any antiviral activity can be claimed, the inherent toxicity of the compound towards the host cell line must be quantified. This ensures that any observed reduction in viral replication is a direct effect on the virus and not merely a consequence of host cell death. The MTT assay is a reliable, colorimetric method for this purpose.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed Vero E6 cells (or another appropriate host cell line) in a 96-well plate at a density that ensures they form a confluent monolayer after 24 hours of incubation.[11]

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in cell culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., ~0.24 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions to the wells. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the planned antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).[9][12]

A Seed Vero E6 cells in 96-well plate B Incubate for 24h to form monolayer A->B C Add serial dilutions of Khellactone B->C D Incubate for 48-72h C->D E Add MTT reagent (4h incubation) D->E F Living cells convert yellow MTT to purple formazan E->F G Add DMSO to solubilize formazan F->G H Read absorbance at 570 nm G->H I Calculate CC50 value H->I

Caption: Workflow of the MTT Cytotoxicity Assay.

Primary Efficacy Screen: Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for determining the efficacy of an antiviral compound because it provides a direct, quantifiable measure of the inhibition of viral infection and spread.[13][14][15]

Principle: Lytic viruses, when infecting a confluent monolayer of cells, create localized areas of cell death and lysis known as plaques. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral agent will reduce the number of plaques formed in a dose-dependent manner.[16]

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 12-well plates to achieve a confluent monolayer on the day of infection.[16]

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment & Infection: Pre-incubate the diluted virus with various concentrations of this compound (and the comparator drug) for 1 hour at 37°C.

  • Inoculation: Remove the growth medium from the cell monolayers and inoculate the wells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% methylcellulose or low-melting-point agarose).[16] This overlay restricts the spread of progeny virions to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).[16]

  • Fixation and Staining: Fix the cells (e.g., with 10% formalin) and then stain them with a solution like 0.8% crystal violet.[15] The stain will color the living cells, leaving the plaques as clear, unstained zones.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control wells. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.[16]

A Seed host cells in 12-well plates B Infect cell monolayer with virus pre-incubated with Khellactone dilutions A->B C Allow virus adsorption (1h) B->C D Add semi-solid overlay medium C->D E Incubate for 3-5 days (Plaque formation) D->E F Fix cells and stain with Crystal Violet E->F G Count plaques (clear zones) F->G H Calculate % Inhibition vs. Control G->H I Determine EC50 value H->I

Caption: Workflow of the Plaque Reduction Assay.

Confirmatory Test: Virus Yield Reduction Assay

While the plaque reduction assay measures the inhibition of infection, the yield reduction assay quantifies the effect of a compound on the production of new, infectious progeny virions.[17][18] This powerful technique confirms that the compound is truly inhibiting viral replication.[19][20]

Principle: Cells are infected with a virus in the presence of the antiviral compound. After a full replication cycle, the supernatant (containing newly produced viruses) is collected. The amount of infectious virus in this supernatant is then quantified by titrating it on fresh cell monolayers.[17][19]

Protocol: Virus Yield Reduction Assay

  • Infection with Treatment: Seed host cells in a 24-well plate. Once confluent, infect the cells with the virus (e.g., at a Multiplicity of Infection (MOI) of 0.1) in the presence of various concentrations of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest Progeny Virus: Collect the cell culture supernatant from each well. This supernatant contains the progeny virus.

  • Serial Dilution: Perform 10-fold serial dilutions of the harvested supernatants.

  • Titration: Inoculate fresh monolayers of host cells (in a 96-well plate) with these dilutions to determine the virus titer, typically by observing the cytopathic effect (CPE) or by performing a plaque assay on the dilutions.[17]

  • Analysis: Calculate the viral titer for each treatment condition. A significant reduction in the viral titer compared to the untreated control confirms the compound's inhibitory effect on virus production.

A Infect host cells with virus in the presence of Khellactone B Incubate for one full viral replication cycle (24-48h) A->B C Harvest culture supernatant (containing progeny virus) B->C D Perform serial dilutions of supernatant C->D E Inoculate fresh cell monolayers with the dilutions D->E F Quantify viral titer (e.g., via Plaque Assay or TCID50) E->F G Compare titers to untreated control to confirm inhibition F->G

Caption: Workflow of the Virus Yield Reduction Assay.

Data Synthesis and Comparative Analysis

The ultimate measure of a compound's potential is its Selectivity Index (SI) , calculated as the ratio of its cytotoxicity to its antiviral efficacy (SI = CC50 / EC50).[2][9] A higher SI value indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells, a critical feature for any potential therapeutic.

Table 1: Hypothetical Comparative Antiviral Activity against SARS-CoV-2

CompoundTarget VirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound SARS-CoV-2Vero E6>1004.5>22.2
Remdesivir (Positive Control) SARS-CoV-2Vero E6>1000.7>142.8

Interpretation:

In this hypothetical scenario, this compound demonstrates promising antiviral activity. Its EC50 of 4.5 µM indicates potent inhibition of SARS-CoV-2 replication. Crucially, with a CC50 value greater than 100 µM, it displays low cytotoxicity, leading to a favorable selectivity index of over 22. While not as potent as the clinical drug Remdesivir, its significant SI value marks it as a strong candidate for further investigation and optimization. Natural products often provide novel scaffolds that can be chemically modified to enhance potency and pharmacokinetic properties.[21]

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for validating the antiviral activity of this compound. By systematically determining its cytotoxicity (CC50) and antiviral efficacy (EC50) through established methods like the MTT and plaque reduction assays, a clear picture of its therapeutic potential can be formed. The calculation of the Selectivity Index provides a critical benchmark for comparing its performance against established antiviral agents.

The hypothetical data presented suggest that this compound is a viable lead compound. The logical next steps in its development would include:

  • Mechanism of Action Studies: Investigating which stage of the viral lifecycle (e.g., entry, replication, egress) the compound inhibits.

  • Broad-Spectrum Screening: Testing its activity against a wider panel of viruses to determine its antiviral spectrum.

  • In Vivo Efficacy: Evaluating its performance in relevant animal models of viral infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to improve potency and selectivity.[5]

By following this structured and scientifically-grounded approach, researchers can effectively validate and advance promising natural products like this compound in the ongoing search for new antiviral therapies.

References

A Comparative Analysis of Pyranocoumarins: Evaluating (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone in the Context of Established Bioactive Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of natural product chemistry and drug discovery, pyranocoumarins stand out as a class of heterocyclic compounds with a remarkable spectrum of biological activities. This guide provides a comparative study of the potential therapeutic attributes of the novel compound, (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, benchmarked against a panel of well-characterized pyranocoumarins. By examining their anti-inflammatory, antiviral, and cytotoxic properties, we aim to provide a comprehensive resource for researchers engaged in the exploration of this promising class of molecules.

The core structure of these compounds, a fusion of a pyran ring with a coumarin moiety, gives rise to a diverse array of derivatives with activities ranging from anti-inflammatory and antiviral to anticancer and anticoagulant.[1] While direct experimental data on this compound is not yet widely available in published literature, its khellactone backbone provides a strong basis for predicting its bioactivity profile. Khellactone derivatives are known for a variety of pharmacological effects, including anti-HIV and anti-hypertensive properties.[2][3] The addition of acetyl and isobutyryl groups at the 3' and 4' positions of the khellactone structure is anticipated to modulate its lipophilicity and steric interactions with biological targets, thereby influencing its potency and selectivity.

This guide will delve into the established pharmacological profiles of prominent pyranocoumarins such as decursin, decursinol angelate, calanolide A, seselin, and visnadin, offering a framework for the anticipated performance of this compound.

Comparative Analysis of Bioactivities

The therapeutic potential of pyranocoumarins is vast, with different derivatives exhibiting pronounced activity in distinct areas. Below is a comparative summary of the bioactivities of selected pyranocoumarins, providing a lens through which to view the potential of this compound.

CompoundPrimary BioactivityMechanism of ActionReported IC50/EC50 Values
Decursin Anticancer, Anti-inflammatoryInhibition of NF-κB, STAT3, and PI3K/Akt pathways; Induction of apoptosis and cell cycle arrest.[4][5]~54 µM (Osteosarcoma cells, 24h)[6], 23 µg/mL (Doxorubicin-resistant ovarian cancer cells)[5]
Decursinol Angelate Anticancer, Anti-inflammatorySimilar to decursin, with potent inhibition of cancer cell proliferation and induction of apoptosis.[4][7]13.63 µM (PC-3 prostate cancer cells)[8][9], 1.432 µM (GDH inhibition)[10]
Calanolide A Antiviral (Anti-HIV-1)Non-nucleoside reverse transcriptase inhibitor (NNRTI).[3][11]0.1 µM (HIV-1 replication)[3][11]
Seselin Anti-inflammatory, CytotoxicInhibition of inflammatory mediators.[12]Cytotoxicity: EC50 = 8.66 µg/ml (P388 cells), 9.94 µg/ml (HT-29 cells)[13]
Visnadin VasodilatorCalcium channel blocking activity.[14][15]Data on IC50 for vasodilation is not readily available in a standardized format.
This compound Hypothesized: Anti-inflammatory, Antiviral, CytotoxicHypothesized: Modulation of NF-κB pathway, potential inhibition of viral enzymes or inflammatory mediators.Not yet determined.

In-depth Look at Key Bioactivities and Underlying Mechanisms

Anti-Inflammatory Activity: The NF-κB Connection

A significant body of research points to the potent anti-inflammatory effects of pyranocoumarins, largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases.

As depicted in Figure 1, pro-inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, which in turn phosphorylates the inhibitory protein IκB. This phosphorylation event targets IκB for degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many pyranocoumarins, including decursin and decursinol angelate, have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.[4] Given its khellactone core, it is highly probable that this compound will also modulate this critical inflammatory pathway.

Antiviral Potential: Targeting Viral Replication

Certain pyranocoumarins have demonstrated significant antiviral activity, most notably Calanolide A, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3][11] This compound, isolated from the tree Calophyllum lanigerum, has an EC50 value of 0.1 µM against HIV-1 replication.[3][11] Other pyranocoumarins have also shown promise against various viruses, including measles virus and hepatitis B virus.[7][8] The antiviral mechanism often involves the inhibition of key viral enzymes essential for replication. The structural features of this compound, particularly the lipophilic acyl groups, may facilitate its entry into host cells and interaction with viral proteins, suggesting a potential for antiviral activity.

Cytotoxicity and Anticancer Effects: Inducing Apoptosis and Cell Cycle Arrest

The anticancer properties of pyranocoumarins like decursin and decursinol angelate are well-documented.[5][7] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, decursin has an IC50 value of approximately 54 µM in osteosarcoma cells after 24 hours of treatment.[6] Decursinol angelate has demonstrated an IC50 of 13.63 µM in PC-3 prostate cancer cells.[8][9] The cytotoxic effects are often linked to the modulation of multiple signaling pathways, including the PI3K/Akt and STAT3 pathways, which are crucial for cancer cell survival and proliferation.[4] The khellactone scaffold of this compound, combined with its ester functionalities, suggests that it may also possess cytotoxic activity against various cancer cell lines.

Experimental Protocols for Comparative Evaluation

To facilitate further research and a direct comparison of this compound with other pyranocoumarins, we provide the following standardized experimental protocols.

Cytotoxicity Assessment: MTT and XTT Assays

The MTT and XTT assays are colorimetric methods used to assess cell viability and cytotoxicity. These assays measure the metabolic activity of cells, which is an indicator of cell health.

MTT Assay Protocol [17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the pyranocoumarin compounds for 24 to 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm.[1]

XTT Assay Protocol [2][4][13][19][20]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[19]

  • Incubation: Incubate the plate for 4 hours at 37°C.[13][19]

  • Absorbance Measurement: Measure the absorbance at 450 nm.[13]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by LPS-stimulated macrophages.

Nitric Oxide Assay Protocol [21][22][23][24]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with the pyranocoumarin compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

Mechanism of Action: Western Blot for NF-κB Pathway

Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.

Western Blot Protocol [15][25][26][27]

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 and IκBα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion and Future Directions

The existing body of evidence strongly supports the therapeutic potential of pyranocoumarins across a range of applications, including anti-inflammatory, antiviral, and anticancer therapies. While direct experimental data for this compound is currently lacking, its structural similarity to other bioactive khellactone derivatives provides a solid foundation for predicting its pharmacological profile. The acetyl and isobutyryl substitutions are likely to enhance its drug-like properties, potentially leading to improved potency and bioavailability.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined in this guide. A direct, head-to-head comparison with established pyranocoumarins such as decursin, calanolide A, and seselin will be crucial in determining its relative efficacy and potential for further development as a therapeutic agent. Such studies will not only elucidate the specific contributions of the acetyl and isobutyryl moieties to its bioactivity but also pave the way for the rational design of novel, more potent pyranocoumarin-based drugs.

References

A Comparative Guide to the Stereochemical Confirmation of Synthetic (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. For khellactone derivatives, a class of pyranocoumarins with promising pharmacological profiles, the spatial orientation of substituents on the dihydropyran ring significantly influences their interaction with biological targets.[1] This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally confirm the stereochemistry of synthetic (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, a molecule of significant interest in drug discovery.

The biological importance of stereoisomerism in khellactones cannot be overstated. Different stereoisomers can exhibit vastly different, and sometimes opposing, biological effects.[1][2] For instance, studies on related compounds have shown that one enantiomer may be a potent therapeutic agent while the other is inactive or even toxic.[3][4] Therefore, the ability to synthesize and, crucially, to confirm the stereochemistry of a target molecule like this compound is paramount for the development of safe and effective drugs.

This guide will compare three powerhouse analytical techniques for stereochemical elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically the Nuclear Overhauser Effect (NOE); Chiral High-Performance Liquid Chromatography (HPLC) ; and Single-Crystal X-ray Crystallography . We will delve into the causality behind the experimental choices for each method, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the most appropriate technique for their needs.

The Synthetic Challenge: Accessing this compound

The synthesis of this compound begins with the creation of the core khellactone structure. A common and effective method for establishing the coumarin core is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[5] For the specific stereochemistry of the dihydropyran ring, a highly enantioselective synthesis of the precursor, (+)-(3'S,4'R)-trans-khellactone, has been developed. This synthesis utilizes a nonaqueous enantioselective epoxidation as the key step to set the desired stereocenters.[1]

Once the (+)-trans-khellactone diol is obtained, the final step involves the acylation of the hydroxyl groups at the 3' and 4' positions to introduce the acetyl and isobutyryl groups, respectively. This is typically achieved by reacting the diol with the corresponding acylating agents, such as acetyl chloride and isobutyryl chloride, in the presence of a suitable base.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"7-Hydroxycoumarin" [fillcolor="#FBBC05"]; "Enantioselective_Epoxidation" [label="Enantioselective Epoxidation"]; "trans_Khellactone" [label="(+)-(3'S,4'R)-trans-khellactone", fillcolor="#34A853"]; "Diacylation" [label="Diacylation\n(Acetyl & Isobutyryl Groups)"]; "Target_Molecule" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"7-Hydroxycoumarin" -> "Enantioselective_Epoxidation" -> "trans_Khellactone" -> "Diacylation" -> "Target_Molecule"; } Caption: Synthetic approach to the target molecule.

A Comparative Analysis of Stereochemical Confirmation Techniques

The choice of analytical technique for stereochemical confirmation depends on several factors, including the stage of research, the amount of sample available, and the specific questions being asked. The following sections provide a detailed comparison of NMR (NOESY), Chiral HPLC, and X-ray Crystallography for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Proximity

NMR spectroscopy, and in particular the two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is a powerful tool for determining the relative stereochemistry of a molecule in solution. The NOE is a phenomenon where the magnetization of a nucleus is influenced by the magnetization of a spatially close nucleus, resulting in a detectable change in signal intensity. This "through-space" correlation is distance-dependent, typically observed for protons that are within 5 Å of each other.

For this compound, the key to confirming the trans configuration lies in observing NOE correlations between the protons on the 3' and 4' carbons (H-3' and H-4') and other nearby protons. In the trans isomer, H-3' and H-4' are on opposite sides of the dihydropyran ring. Therefore, a strong NOE correlation would be expected between H-3' and the protons of the C-2' gem-dimethyl group, and between H-4' and the aromatic proton at C-5. Conversely, a very weak or absent NOE between H-3' and H-4' would be indicative of the trans arrangement.

Table 1: Predicted NOESY Correlations for Stereochemical Assignment

Irradiated ProtonExpected NOE Correlation (trans-isomer)Expected NOE Correlation (cis-isomer)Rationale
H-3' Strong correlation with C-2' gem-dimethyl protonsStrong correlation with H-4'In the trans isomer, H-3' is spatially close to the gem-dimethyl group. In the cis isomer, H-3' and H-4' are on the same face of the ring.
H-4' Strong correlation with aromatic H-5 protonStrong correlation with H-3'The trans configuration places H-4' in proximity to the aromatic ring. The cis configuration brings H-4' close to H-3'.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified synthetic compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). A mixing time of 500-800 ms is typically suitable for small molecules.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to identify through-space correlations. The presence or absence of key cross-peaks will confirm the relative stereochemistry.

dot graph "NOESY_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Sample_Prep" [label="Sample Preparation\n(5-10 mg in CDCl3)"]; "NMR_Acquisition" [label="2D NOESY Acquisition\n(500-800 ms mixing time)"]; "Data_Processing" [label="Data Processing"]; "Correlation_Analysis" [label="Analysis of Cross-Peaks"]; "Stereochem_Confirmation" [label="Stereochemical Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Sample_Prep" -> "NMR_Acquisition" -> "Data_Processing" -> "Correlation_Analysis" -> "Stereochem_Confirmation"; } Caption: Workflow for NOESY-based stereochemical analysis.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is an indispensable technique for separating enantiomers and diastereomers, making it ideal for determining the enantiomeric purity of the synthetic product and for separating stereoisomers if the synthesis is not perfectly stereoselective. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times.

For khellactone derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective. The choice of mobile phase is crucial for achieving good separation and is often determined empirically. A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is a common starting point for normal-phase chromatography.

A study on the enantiospecific determination of (+)-trans-khellactone in rat plasma successfully utilized a chiral LC-MS/MS method, demonstrating the feasibility of separating khellactone stereoisomers.[6]

Table 2: Representative Chiral HPLC Method Parameters

ParameterConditionRationale
Column Chiralpak AD-H or similar polysaccharide-based CSPProven effectiveness for separating coumarin enantiomers.
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)A common mobile phase for normal-phase chiral separations. TFA can improve peak shape for acidic compounds.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nm or 320 nmCoumarins have strong UV absorbance in this range.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a standard solution of the synthetic compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.

  • Data Analysis: Determine the retention times of the enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

dot graph "Chiral_HPLC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

"Sample_Prep" [label="Sample Preparation\n(1 mg/mL in mobile phase)"]; "Column_Equilibration" [label="Column Equilibration"]; "Injection_Detection" [label="Injection and UV Detection"]; "Chromatogram_Analysis" [label="Chromatogram Analysis\n(Retention times, Peak areas)"]; "Purity_Determination" [label="Enantiomeric Purity Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Sample_Prep" -> "Column_Equilibration" -> "Injection_Detection" -> "Chromatogram_Analysis" -> "Purity_Determination"; } Caption: Workflow for Chiral HPLC analysis.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate an electron density map, from which the positions of all atoms in the molecule can be determined.

The primary challenge of this technique is growing a high-quality single crystal suitable for X-ray diffraction. For coumarin derivatives, crystallization from a variety of organic solvents can be explored.[7] Once a suitable crystal is obtained, the data collection and structure solution can provide a definitive confirmation of the trans configuration and the absolute stereochemistry of the chiral centers.

Table 3: Comparison of Stereochemical Confirmation Techniques

TechniqueInformation ProvidedSample RequirementThroughputKey AdvantageKey Limitation
NMR (NOESY) Relative stereochemistry in solution5-10 mgModerateProvides information about the solution-state conformation.Does not provide absolute stereochemistry.
Chiral HPLC Enantiomeric and diastereomeric purity<1 mgHighExcellent for quantitative analysis of stereoisomeric mixtures.Does not provide structural information beyond separation.
X-ray Crystallography Absolute stereochemistry in the solid stateSingle crystalLowProvides an unambiguous 3D structure.[8]Crystal growth can be a significant bottleneck.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the synthetic compound by slow evaporation of a solution in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).

  • Crystal Mounting and Data Collection: Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

  • Absolute Stereochemistry Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute stereochemistry can be determined using anomalous dispersion effects.

dot graph "Xray_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Crystal_Growth" [label="Single Crystal Growth"]; "Data_Collection" [label="X-ray Diffraction Data Collection"]; "Structure_Solution" [label="Structure Solution and Refinement"]; "Absolute_Config" [label="Determination of Absolute Stereochemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Crystal_Growth" -> "Data_Collection" -> "Structure_Solution" -> "Absolute_Config"; } Caption: Workflow for X-ray crystallography.

Conclusion: An Integrated Approach for Unambiguous Confirmation

The confirmation of the stereochemistry of synthetic this compound requires a multi-faceted analytical approach. While each of the techniques discussed—NMR (NOESY), Chiral HPLC, and X-ray Crystallography—provides critical information, they are most powerful when used in concert.

  • Chiral HPLC is essential for assessing the enantiomeric and diastereomeric purity of the synthetic product.

  • NMR (NOESY) provides invaluable information about the relative stereochemistry of the molecule in solution, which is the most relevant state for biological activity.

  • Single-crystal X-ray crystallography , when successful, offers the ultimate, unambiguous confirmation of the absolute stereochemistry.

By integrating the data from these complementary techniques, researchers can have the highest level of confidence in the stereochemical integrity of their synthetic compounds, a crucial step in the journey of drug discovery and development.

References

Benchmarking a Novel Khellactone Derivative, (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK), Against Known Latency-Reversing Agents for HIV-1

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in HIV Cure Strategies

Introduction: The Quest to Eradicate the HIV Reservoir

Despite the success of combination antiretroviral therapy (cART) in suppressing HIV-1 replication to undetectable levels, a cure remains elusive due to the persistence of a latent viral reservoir in long-lived memory CD4+ T cells.[1][2] This reservoir can reactivate if therapy is interrupted, leading to a rebound of the virus. A leading strategy to eliminate this reservoir is the "shock and kill" approach, which aims to reactivate the latent virus with Latency-Reversing Agents (LRAs), making the infected cells visible to the immune system for clearance, all while the patient remains on suppressive cART.[3][4][5]

The search for potent and safe LRAs is a critical area of HIV cure research. An ideal LRA would robustly reactivate latent HIV with minimal global T-cell activation and low cytotoxicity to avoid adverse effects.[4][6] This guide introduces a novel compound, (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK), a khellactone derivative with a hypothesized potential to reactivate latent HIV-1. To rigorously evaluate its potential, we present a head-to-head benchmark comparison against two well-characterized classes of LRAs: Protein Kinase C (PKC) agonists and Histone Deacetylase (HDAC) inhibitors.

This guide provides a comprehensive framework for the in vitro evaluation of AIK, detailing the scientific rationale behind the experimental design, step-by-step protocols for key assays, and a comparative analysis of its performance against established LRAs.

Selection of Benchmark Inhibitors: Targeting Different Pathways to Latency Reversal

To provide a robust benchmark for AIK, we have selected two LRAs that represent distinct and well-studied mechanisms of action:

  • Prostratin (PKC Agonist): A non-tumor-promoting phorbol ester that activates Protein Kinase C (PKC).[7][8] Activation of the PKC pathway leads to the downstream activation of the NF-κB transcription factor, which binds to the HIV-1 Long Terminal Repeat (LTR) and initiates viral gene transcription.[8][9]

  • Vorinostat (SAHA - HDAC Inhibitor): An FDA-approved histone deacetylase inhibitor.[10] Vorinostat functions by inhibiting HDACs, leading to the acetylation of histones at the HIV-1 promoter. This results in a more open chromatin structure, facilitating access for transcription factors and promoting viral gene expression.[2][11]

By benchmarking AIK against agents that target both signaling pathways and epigenetic modifications, we can gain a more comprehensive understanding of its potential mechanism and relative efficacy.

Methodology: A Framework for In Vitro Evaluation

The following experimental protocols are designed to provide a rigorous and reproducible assessment of LRA efficacy and cytotoxicity. The J-Lat cell line, a Jurkat T-cell line containing a transcriptionally latent, integrated HIV-1 provirus with a GFP reporter, is a widely used and appropriate model for these initial screening studies.[3][12][13]

Experimental Workflow

The overall workflow for benchmarking AIK against Prostratin and Vorinostat is depicted below.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_cells Culture and Seed J-Lat 10.6 Cells treat_cells Treat J-Lat Cells with Compounds for 48h prep_cells->treat_cells prep_compounds Prepare Serial Dilutions of AIK, Prostratin, Vorinostat prep_compounds->treat_cells facs HIV-1 Reactivation: Measure GFP Expression (Flow Cytometry) treat_cells->facs elisa HIV-1 Reactivation: Measure p24 Antigen (ELISA) treat_cells->elisa mtt Cytotoxicity: MTT Assay treat_cells->mtt ldh Cytotoxicity: LDH Release Assay treat_cells->ldh data_analysis Calculate EC50 and CC50 Determine Selectivity Index (SI) facs->data_analysis elisa->data_analysis mtt->data_analysis ldh->data_analysis cluster_pkc PKC Pathway cluster_hdac HDAC Pathway cluster_ltr HIV-1 LTR prostratin Prostratin pkc PKC Activation prostratin->pkc ikb IκB Degradation pkc->ikb nfk_b NF-κB Nuclear Translocation ikb->nfk_b hiv_ltr HIV-1 LTR nfk_b->hiv_ltr Binds Enhancer vorinostat Vorinostat hdac HDAC Inhibition vorinostat->hdac histone Histone Acetylation hdac->histone chromatin Chromatin Decondensation histone->chromatin chromatin->hiv_ltr Increases Accessibility transcription Viral Transcription hiv_ltr->transcription

References

A Researcher's Guide to Statistical Analysis of Bioassay Results for Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting statistical analyses of bioassay results for khellactone derivatives. Khellactones, a class of natural coumarins, and their synthetic analogs have shown significant therapeutic potential, including anticancer, anti-HIV, and anti-inflammatory properties.[1][2][3] Rigorous evaluation of their biological activity through in vitro bioassays is a cornerstone of their development. However, the true value of this experimental data can only be unlocked through robust and appropriate statistical analysis.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental and analytical choices, providing a self-validating system for generating trustworthy and reproducible results. We will explore common bioassays for these compounds, compare key statistical models for data interpretation, and provide detailed, field-proven protocols.

The Critical Role of Bioassays in Evaluating Khellactone Derivatives

Khellactone derivatives exhibit a wide range of biological effects, often dependent on their specific stereochemistry.[1][2] Bioassays are essential tools to quantify these effects, such as cytotoxicity against cancer cell lines or the inhibition of inflammatory mediators.[2][4][5] The goal is typically to determine the concentration at which a derivative produces a specific level of response, a value commonly known as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). Accurate determination of these parameters is critical for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.

Common Bioassays for Assessing Khellactone Derivative Activity

Two widely used assays for evaluating the bioactivity of compounds like khellactone derivatives are the MTT assay for cytotoxicity and the Griess assay for anti-inflammatory activity.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is frequently used to measure the in vitro cytotoxic effects of potential drug candidates on cancer cell lines.[2] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8] The amount of formazan produced, quantified by measuring absorbance, is directly proportional to the number of viable cells.[7]

Griess Assay for Anti-inflammatory Activity

The Griess assay is used to quantify nitrite concentration in a sample, which is a stable and oxidized product of nitric oxide (NO).[9][10] Since NO is a key inflammatory mediator, this assay is a common method to screen for the anti-inflammatory potential of compounds. The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative that can be measured colorimetrically.[9][11]

A Comparative Guide to Statistical Analysis of Bioassay Data

The analysis of dose-response data from bioassays is not a one-size-fits-all process. The choice of statistical model is crucial and can significantly impact the interpretation of the results.[12] The most common and robust method for analyzing dose-response curves is non-linear regression, specifically using a four-parameter logistic (4PL) model.[13][14]

The Four-Parameter Logistic (4PL) Model: The Gold Standard

A typical dose-response curve is sigmoidal (S-shaped) when the dose is plotted on a logarithmic scale.[14] The 4PL model is ideal for fitting this type of curve and is defined by the following equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) [13]

Where:

  • Y: The measured response (e.g., absorbance, % inhibition).

  • X: The logarithm of the compound concentration.

  • Top: The maximum response plateau.[15]

  • Bottom: The minimum response plateau.[15]

  • LogIC50: The logarithm of the concentration that produces a response halfway between the Top and Bottom plateaus. This is the parameter of primary interest.[13]

  • HillSlope: Describes the steepness of the curve at the IC50.[13]

The 4PL model is superior to simpler methods like linear regression because it accurately models the entire sigmoidal curve, including the plateaus, providing a more reliable estimation of the IC50.[16][17]

Workflow for Bioassay Data Analysis

Bioassay_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_comparison Comparative Analysis RawData 1. Raw Data Acquisition (e.g., Absorbance Readings) QC 2. Quality Control (Blank Subtraction, Replicate Check) RawData->QC Initial Checks Normalization 3. Data Normalization (% Inhibition vs. Control) QC->Normalization Data Processing LogTransform 4. Log Transform (Concentration Axis) Normalization->LogTransform CurveFit 5. Non-linear Regression (4PL Model Fitting) LogTransform->CurveFit Model Application ParamExtract 6. Parameter Extraction (IC50, Hill Slope, R²) CurveFit->ParamExtract Result Generation StatTest 7. Statistical Significance Testing (e.g., ANOVA, t-test) ParamExtract->StatTest Compare Derivatives Conclusion 8. Conclusion (Potency Comparison, SAR) StatTest->Conclusion Final Interpretation

Caption: A typical workflow for bioassay data analysis.

Case Study: Comparing Two Khellactone Derivatives

Let's consider a hypothetical cytotoxicity study comparing two khellactone derivatives, KD-A and KD-B , using an MTT assay.

Hypothetical Raw Data

The following table shows the raw absorbance data (at 570 nm) after solubilizing the formazan crystals. Each concentration was tested in triplicate.

Concentration (µM)KD-A (Absorbance) Rep 1KD-A (Absorbance) Rep 2KD-A (Absorbance) Rep 3KD-B (Absorbance) Rep 1KD-B (Absorbance) Rep 2KD-B (Absorbance) Rep 3
0 (Vehicle Control)1.251.281.221.251.281.22
0.11.181.211.151.201.241.18
10.950.990.921.051.101.02
100.550.600.580.750.800.72
500.200.220.180.450.480.42
1000.150.160.140.300.330.28
Blank0.100.110.090.100.110.09
Data Analysis and Comparison
  • Blank Subtraction and Normalization: First, the average blank absorbance is subtracted from all wells. Then, the data is normalized to percent inhibition using the vehicle control as 0% inhibition and the blank as 100% inhibition.

  • Curve Fitting: The normalized data is then fit using a 4PL non-linear regression model. This is typically performed using software like GraphPad Prism.[17]

  • Results: The analysis yields the following parameters for each derivative.

ParameterKhellactone Derivative A (KD-A)Khellactone Derivative B (KD-B)
IC50 (µM) 8.5 25.2
95% Confidence Interval of IC507.9 to 9.223.5 to 27.0
Hill Slope-1.1-1.3
R-squared (R²)0.9950.998
Interpretation and Statistical Significance

The R-squared values for both curves are very close to 1, indicating an excellent fit of the 4PL model to the data.[18] The IC50 for KD-A (8.5 µM) is significantly lower than that of KD-B (25.2 µM). The non-overlapping 95% confidence intervals strongly suggest that this difference is statistically significant. Therefore, we can conclude with high confidence that Khellactone Derivative A is a more potent cytotoxic agent than Khellactone Derivative B in this assay. For formal comparison of IC50 values, statistical tests like an F-test can be employed.

Choosing the Right Statistical Test

The choice of a statistical test depends on the experimental design.

StatTest_Decision_Tree Start Compare IC50 values TwoGroups Comparing two derivatives? Start->TwoGroups MoreThanTwo Comparing more than two derivatives? Start->MoreThanTwo TTest Use unpaired t-test (on Log(IC50) values) TwoGroups->TTest Yes ANOVA Use one-way ANOVA (on Log(IC50) values) MoreThanTwo->ANOVA Yes PostHoc Follow with post-hoc test (e.g., Tukey's, Dunnett's) ANOVA->PostHoc

Caption: A decision tree for selecting a statistical test.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay[6][20]
  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the khellactone derivatives in culture medium. Replace the existing medium with medium containing the test compounds or vehicle control. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[8] Mix thoroughly by shaking on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Griess Assay for Nitrite Determination[12][21]
  • Sample Preparation: Collect cell culture supernatants from cells treated with khellactone derivatives and inflammatory stimuli (e.g., LPS). If necessary, deproteinize samples using zinc sulfate.[9][20]

  • Standard Curve: Prepare a standard curve of sodium nitrite (e.g., from 100 µM serially diluted down to ~1.56 µM) in the same medium used for the experiment.[10]

  • Griess Reagent Addition: Add 50 µL of each sample and standard to a 96-well plate in triplicate. Add 50 µL of 1% sulfanilamide to each well, followed by 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for color development.[10][11]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[9][11]

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Conclusion and Best Practices

Key Recommendations:

  • Always Use Appropriate Controls: Include vehicle controls (0% effect) and maximum effect controls to ensure proper data normalization.

  • Prefer Non-linear Regression: For dose-response data, the four-parameter logistic (4PL) model is the industry standard and should be the default choice over linear regression.[14]

  • Assess Goodness of Fit: Always report the R-squared value to demonstrate how well the model fits your data.[18]

  • Report Confidence Intervals: Reporting the 95% confidence interval for your IC50/EC50 values is crucial for understanding the precision of your estimate and for comparing different compounds.[21]

  • Ensure Transparency: In publications, clearly state the statistical models and methods used, allowing for reproducibility and critical evaluation of your findings.[22]

By adhering to these principles and protocols, researchers can ensure the integrity of their findings and make confident, data-driven decisions in the pursuit of novel therapeutics based on the khellactone scaffold.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.